molecular formula C31H50N7O17P3S B1250653 cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Cat. No.: B1250653
M. Wt: 917.8 g/mol
InChI Key: MPYXOYHSKAAPLW-WYTKASLMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an organic molecule.

Properties

Molecular Formula

C31H50N7O17P3S

Molecular Weight

917.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-2,6-dimethyl-5-methylidenehept-2-enethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-17(2)18(3)7-8-19(4)30(43)59-12-11-33-21(39)9-10-34-28(42)25(41)31(5,6)14-52-58(49,50)55-57(47,48)51-13-20-24(54-56(44,45)46)23(40)29(53-20)38-16-37-22-26(32)35-15-36-27(22)38/h8,15-17,20,23-25,29,40-41H,3,7,9-14H2,1-2,4-6H3,(H,33,39)(H,34,42)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-8-/t20-,23-,24-,25?,29-/m1/s1

InChI Key

MPYXOYHSKAAPLW-WYTKASLMSA-N

Isomeric SMILES

CC(C)C(=C)C/C=C(/C)\C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)C(=C)CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Formation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical pathway involving cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. Contrary to a dedicated biosynthetic pathway, this molecule is identified as a transient intermediate in the microbial degradation of monoterpenes, specifically limonene and pinene. This document details the core enzymatic reactions, presents available data on the involved enzymes, outlines relevant experimental protocols, and provides visualizations of the biochemical transformations. The information herein is intended to support researchers in understanding the metabolic fate of common terpenes and to provide a framework for further investigation into the enzymes involved, which may have applications in biocatalysis and synthetic biology.

Introduction: Metabolic Context

This compound is not a final product of a biosynthetic pathway but rather an intermediate in the catabolism of cyclic monoterpenes like limonene.[1] Various microorganisms have evolved pathways to utilize these abundant natural compounds as a carbon source. These degradation pathways typically involve a series of oxidation, ring-opening, and beta-oxidation-like steps to break down the terpene skeleton into central metabolites. The formation and subsequent conversion of this compound represent key steps in this metabolic process. Understanding this pathway is crucial for applications ranging from bioremediation to the enzymatic synthesis of novel chemical entities.

Core Biochemical Pathway

The formation of this compound is situated within a multi-step degradation pathway. While the complete pathway from limonene to this specific intermediate is not fully elucidated in a single organism, a putative sequence of reactions can be assembled based on known microbial transformations. The core segment involving the title compound consists of two primary enzymatic steps.

The initial steps of limonene degradation vary among different microorganisms, with several distinct pathways having been proposed.[1] These pathways often commence with the oxidation of limonene at different positions of the molecule, catalyzed by enzymes such as monooxygenases. Subsequent enzymatic reactions, including the action of dehydrogenases and hydratases, lead to the opening of the cyclohexene ring and the formation of an acyclic acidic intermediate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid. The precise sequence of enzymes and intermediates in this upstream portion of the pathway is an active area of research.

The carboxylic acid intermediate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid, is activated by its conversion to a coenzyme A (CoA) thioester. This reaction is catalyzed by an acid-thiol ligase (EC 6.2.1.-).

  • Substrate: cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

  • Co-substrates: ATP, Coenzyme A

  • Enzyme: Acid-thiol ligase (EC 6.2.1.-)

  • Products: this compound, AMP, Diphosphate

This activation step is crucial as it prepares the molecule for subsequent enzymatic transformations by increasing its reactivity.

The newly formed this compound undergoes hydration. This reaction is catalyzed by an enoyl-CoA hydratase (EC 4.2.1.17), which may be the enzyme designated as PaaG in some metabolic contexts.[2]

  • Substrate: this compound

  • Co-substrate: H₂O

  • Enzyme: Enoyl-CoA hydratase (EC 4.2.1.17)

  • Product: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

This hydration step is a common reaction in the beta-oxidation of fatty acids and related compounds, introducing a hydroxyl group that is essential for the subsequent steps of degradation.

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in the formation and conversion of this compound are not extensively documented in the literature. However, data from homologous enzymes can provide an estimate of their potential catalytic efficiencies.

Table 1: Representative Kinetic Data for Related Enoyl-CoA Hydratases

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Reference
Pseudomonas aeruginosa (PhaJ1)Crotonyl-CoA (C4)N/AHigh[3]
Pseudomonas aeruginosa (PhaJ1)Hexenoyl-CoA (C6)N/AHigh[3]
Pseudomonas aeruginosa (PhaJ4)Octenoyl-CoA (C8)N/AHigh[3]
Pseudomonas putidaCrotonyl-CoAN/A149[4]
Pseudomonas putidaOctenoyl-CoAN/A93[4]

Note: N/A indicates data not available in the cited literature. The presented data are for related enzymes and may not reflect the exact kinetics for the conversion of this compound.

Data for the specific acid-thiol ligase acting on cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid are currently unavailable.

Experimental Protocols

The following sections provide generalized protocols for assaying the activities of the enzyme classes involved in the core pathway. These protocols may require optimization for the specific enzymes from the limonene degradation pathway.

This protocol is based on the quantification of the remaining free thiol groups of Coenzyme A using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • ATP solution

  • MgCl₂ solution

  • Coenzyme A solution

  • cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (substrate)

  • DTNB (Ellman's reagent) solution

  • Purified or partially purified acid-thiol ligase enzyme preparation

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and Coenzyme A.

  • Add the substrate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid, to the reaction mixture.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate the reaction at a constant temperature for a defined period.

  • Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

  • Add DTNB solution to the reaction mixture.

  • Measure the absorbance at 412 nm to quantify the unreacted Coenzyme A.

  • A control reaction without the enzyme or substrate should be run in parallel to account for non-enzymatic reactions.

  • Calculate the enzyme activity based on the decrease in free Coenzyme A concentration over time.

This protocol is a continuous spectrophotometric assay that monitors the decrease in absorbance due to the hydration of the double bond in the enoyl-CoA substrate.

Materials:

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • This compound (substrate)

  • Purified or partially purified enoyl-CoA hydratase enzyme preparation

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring in the UV range (e.g., 263 nm for crotonyl-CoA, the specific wavelength for the target substrate may need to be determined empirically)

Procedure:

  • Prepare the reaction mixture in a cuvette containing Tris-HCl buffer and the substrate, this compound.

  • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the enzyme preparation and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at the appropriate wavelength over time.

  • The initial linear rate of the reaction is used to determine the enzyme activity.

  • The activity is calculated using the Beer-Lambert law, with the molar extinction coefficient of the substrate.

Visualizations

core_pathway Core Biochemical Transformations sub cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid coa This compound sub->coa Acid-thiol ligase (EC 6.2.1.-) amp AMP + PPi sub->amp prod 3-Hydroxy-2,6-dimethyl-5-methylene- heptanoyl-CoA coa->prod Enoyl-CoA hydratase (EC 4.2.1.17) atp ATP + CoA atp->sub h2o H₂O h2o->coa

Caption: The core enzymatic steps in the metabolism of this compound.

experimental_workflow General Experimental Workflow cluster_ligase Acid-Thiol Ligase Assay cluster_hydratase Enoyl-CoA Hydratase Assay lig_prep Prepare Reaction Mix (Buffer, ATP, CoA, Substrate) lig_start Initiate with Enzyme lig_prep->lig_start lig_incubate Incubate (t, T) lig_start->lig_incubate lig_stop Stop Reaction lig_incubate->lig_stop lig_dtnb Add DTNB lig_stop->lig_dtnb lig_measure Measure Absorbance (412 nm) lig_dtnb->lig_measure hyd_prep Prepare Reaction Mix (Buffer, Substrate) hyd_start Initiate with Enzyme hyd_prep->hyd_start hyd_measure Monitor Absorbance Decrease (e.g., 263 nm) hyd_start->hyd_measure

Caption: A generalized workflow for the spectrophotometric assays of the involved enzyme classes.

Conclusion and Future Directions

This compound is an intriguing intermediate in the microbial degradation of limonene. While the core enzymatic steps of its formation and conversion have been identified, significant gaps remain in our understanding of the complete pathway, the specific enzymes involved, and their detailed kinetic properties. Future research should focus on:

  • Elucidation of the Upstream Pathway: Identifying the complete sequence of reactions from limonene to cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid in various microorganisms.

  • Enzyme Identification and Characterization: Isolating and characterizing the specific acid-thiol ligase and enoyl-CoA hydratase from limonene-degrading organisms to determine their substrate specificity, kinetic parameters, and structural features.

  • Metabolic Engineering Applications: Leveraging the knowledge of these enzymes for the development of biocatalytic processes to produce valuable chemicals from terpene feedstocks.

This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide on the Biological Role of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is limited in the current scientific literature. The following guide is constructed based on established principles of microbial metabolism of terpenes and the enzymology of unsaturated fatty acid degradation, drawing analogies from closely related compounds and pathways.

Introduction

This compound is a putative intermediate in the microbial degradation of α-pinene, a bicyclic monoterpene abundant in nature. Its biological significance is likely rooted in the catabolic pathways of bacteria, such as Pseudomonas species, that utilize terpenes as a carbon source. This document provides a comprehensive overview of its inferred biological role, associated metabolic pathways, and detailed experimental protocols relevant to its study.

Proposed Biological Role and Metabolic Pathway

Based on studies of α-pinene metabolism, particularly in Pseudomonas rhodesiae, this compound is hypothesized to be an intermediate in a pathway that converts α-pinene into central metabolites. The initial steps involve the conversion of α-pinene to isonovalal (cis-2-methyl-5-isopropylhexa-2,5-dienal)[1]. This aldehyde is likely oxidized to its corresponding carboxylic acid, isonovalic acid, which is then activated to its coenzyme A (CoA) thioester, this compound, by an acyl-CoA synthetase (ligase).

The degradation of acyclic monoterpenes and other unsaturated fatty acids typically proceeds via β-oxidation[1]. However, the cis double bond at the C2 position of this compound prevents its direct entry into the β-oxidation cycle. Therefore, its primary biological role is likely as a substrate for an isomerase that converts it into a metabolically tractable intermediate, such as the trans-2-enoyl-CoA isomer. This isomerization is a crucial step to channel the carbon skeleton of α-pinene into central metabolism for energy production and biosynthesis.

The proposed metabolic pathway is illustrated below:

alpha_pinene_degradation cluster_activation Activation Phase cluster_isomerization Isomerization and β-Oxidation Entry alpha_pinene α-Pinene alpha_pinene_oxide α-Pinene Oxide alpha_pinene->alpha_pinene_oxide Monooxygenase isonovalal Isonovalal (cis-aldehyde) alpha_pinene_oxide->isonovalal α-Pinene Oxide Lyase isonovalic_acid Isonovalic Acid (cis-acid) isonovalal->isonovalic_acid Aldehyde Dehydrogenase target_molecule cis-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA isonovalic_acid->target_molecule Acyl-CoA Synthetase trans_isomer trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA target_molecule->trans_isomer Dienoyl-CoA Isomerase beta_oxidation β-Oxidation Cycle trans_isomer->beta_oxidation

Figure 1: Proposed metabolic pathway for the degradation of α-pinene via cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Quantitative Data

Direct quantitative data for enzymes acting on this compound are not available. However, we can infer potential kinetic parameters from studies on analogous enzymes, such as dienoyl-CoA isomerases from fatty acid β-oxidation.

Enzyme ClassSubstrate AnalogKm (µM)Vmax (U/mg)OrganismReference
Dienoyl-CoA Isomerasetrans-2,trans-4-Hexadienoyl-CoA~25~150Rat Liver[2]
Dienoyl-CoA Isomerase5-Phenyl-trans-2,trans-4-pentadienoyl-CoA~10~50Rat Liver[2]
Acyl-CoA Dehydrogenase(1R,2R)‐2‐carboxycyclohexylacetyl‐CoA61.5N/AThauera sp. N47[3]

Note: These values are for illustrative purposes to provide a potential range for the kinetic parameters of enzymes that may act on this compound and its derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound. These protocols are adapted from established methods for similar molecules.

This protocol is based on the mixed anhydride method for the synthesis of acyl-CoA esters.

Materials:

  • Isonovalic acid (must be synthesized or sourced)

  • Coenzyme A (lithium salt)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate solution, saturated

  • HPLC system for purification

Procedure:

  • Activation of Isonovalic Acid:

    • Dissolve 10 mg of isonovalic acid in 1 mL of anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of TEA, followed by the dropwise addition of 1.1 equivalents of ethyl chloroformate.

    • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • Dissolve 15 mg of Coenzyme A lithium salt in 1 mL of cold, saturated sodium bicarbonate solution.

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1 hour.

  • Purification:

    • Purify the resulting this compound by reverse-phase HPLC using a C18 column.

    • Use a gradient of acetonitrile in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Monitor the elution profile at 260 nm (for the adenine moiety of CoA).

    • Collect and lyophilize the fractions containing the product.

synthesis_workflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification Isonovalic_Acid Isonovalic Acid Mixed_Anhydride Mixed Anhydride Intermediate Isonovalic_Acid->Mixed_Anhydride + TEA + Ethyl Chloroformate Product_CoA cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA Mixed_Anhydride->Product_CoA CoA Coenzyme A CoA->Product_CoA HPLC Reverse-Phase HPLC Product_CoA->HPLC

Figure 2: Workflow for the synthesis of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

This protocol provides a framework for the sensitive and specific quantification of the target acyl-CoA from biological samples.

Materials:

  • Acetonitrile, methanol (LC-MS grade)

  • Ammonium acetate

  • 5-Sulfosalicylic acid (SSA) for extraction

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 reversed-phase column

Procedure:

  • Sample Extraction:

    • Homogenize cell pellets or tissue samples in a cold extraction solution of 2.5% SSA in 50% methanol.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the extracted sample onto a C18 column.

    • Use a mobile phase gradient consisting of Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., 10 mM ammonium acetate in acetonitrile/methanol).

    • Develop a gradient to effectively separate the target analyte from other acyl-CoAs.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • The precursor ion will be the [M+H]+ of this compound.

    • A characteristic product ion results from the neutral loss of 507 Da (the 3'-phospho-ADP moiety). The transition would be [M+H]+ -> [M-507+H]+.

    • Optimize collision energy and other MS parameters for the specific analyte.

lc_ms_workflow Sample Biological Sample Extraction Extraction with SSA Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection

Figure 3: Workflow for the LC-MS/MS analysis of acyl-CoA esters.

This is a continuous spectrophotometric assay to measure the isomerization of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA. A similar principle can be applied to a cis-2-enoyl-CoA if the product has a distinct absorbance spectrum.

Materials:

  • Synthesized this compound substrate

  • Purified or partially purified dienoyl-CoA isomerase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the enzyme preparation.

    • Pre-incubate the mixture at a constant temperature (e.g., 30°C).

  • Reaction Initiation:

    • Initiate the reaction by adding the this compound substrate to a final concentration in the range of its expected Km (e.g., 10-100 µM).

  • Data Acquisition:

    • Immediately monitor the change in absorbance at a wavelength where the product (trans-isomer) absorbs maximally and the substrate absorbs minimally. This wavelength needs to be determined experimentally by scanning the absorbance spectra of the substrate and the fully converted product. The formation of a conjugated system often leads to an increase in absorbance between 260-280 nm.

    • Record the absorbance change over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Rate = ΔA / (ε * l)), where ε is the molar extinction coefficient of the product at the measurement wavelength and l is the path length of the cuvette.

Conclusion

This compound represents a key, albeit transient, intermediate in the microbial breakdown of the common plant monoterpene, α-pinene. Its biological role is intrinsically linked to preparing the carbon skeleton of this terpene for entry into the central metabolic pathways of the cell, primarily through an isomerization reaction that resolves its metabolically challenging double bond configuration. While direct experimental evidence remains to be elucidated, the principles of enzymology and metabolic pathways provide a robust framework for its study. The experimental protocols outlined here offer a starting point for researchers to synthesize, detect, and characterize the activity of this molecule and the enzymes that act upon it, paving the way for a deeper understanding of terpene biodegradation and its potential applications in biotechnology and drug development.

References

A Technical Guide to the Microbial Metabolism of Acyclic Monoterpenes: The Acyclic Terpene Utilization (Atu) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides an in-depth overview of the microbial metabolism of acyclic monoterpenes, with a focus on the Acyclic Terpene Utilization (Atu) pathway. While the specific compound "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA" was not directly identified in the existing literature under this nomenclature, its chemical structure strongly suggests it is an intermediate in the catabolism of acyclic monoterpenes such as geraniol and citronellol. This guide will, therefore, concentrate on the well-characterized Atu pathway, which is prevalent in bacteria of the Pseudomonas genus and involves a series of CoA-activated intermediates.

The Atu pathway is a critical metabolic route for the degradation of common plant-derived compounds and holds significant interest for applications in bioremediation, biotransformation, and the production of value-added chemicals. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the metabolic and experimental workflows.

The Acyclic Terpene Utilization (Atu) Pathway

The degradation of acyclic monoterpenes like citronellol and geraniol in aerobic bacteria, particularly Pseudomonas species such as P. aeruginosa and P. citronellolis, proceeds through the Atu pathway.[1][2][3][4][5] This pathway is essential for the assimilation of these compounds as a sole carbon and energy source. The genes encoding the enzymes of this pathway are typically organized in a gene cluster, denoted as the atu cluster (atuABCDEFGH).[1][4] The pathway can be broadly divided into an upper pathway, which converts the terpene alcohol to its corresponding CoA-thioester, and a lower pathway that processes the CoA-activated intermediate.

Upper Pathway: Activation of Acyclic Monoterpenes

The initial steps involve the oxidation of the terminal alcohol group of geraniol or citronellol to a carboxylic acid, followed by activation to a CoA ester.

  • Oxidation to Aldehyde: The pathway begins with the oxidation of the primary alcohol (e.g., geraniol) to the corresponding aldehyde (geranial). This reaction is catalyzed by a dehydrogenase. In Pseudomonas aeruginosa, the oxidation of geraniol is a molybdenum-dependent reaction.[6][7]

  • Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid (geranic acid) by another dehydrogenase.[5]

  • CoA Ligation: The resulting carboxylic acid is then activated by ligation to Coenzyme A, forming geranyl-CoA. This step is catalyzed by a CoA ligase or transferase.[5]

Lower Pathway: Catabolism of Geranyl-CoA

The central part of the Atu pathway overcomes the challenge of the β-methyl group in the terpene structure, which blocks direct β-oxidation.[3]

  • Carboxylation: The key enzymatic step is the carboxylation of the γ-methyl group of geranyl-CoA by Geranyl-CoA carboxylase (GCC) .[3][4][8] This biotin-dependent enzyme adds a carboxyl group, yielding isohexenylglutaconyl-CoA .[1][3] In Pseudomonas aeruginosa, the subunits of this enzyme are encoded by the atuC and atuF genes.[9]

  • Hydration: The double bond of isohexenylglutaconyl-CoA is hydrated by Isohexenylglutaconyl-CoA hydratase (encoded by atuE), forming 3-hydroxy-3-isohexenylglutaryl-CoA .[4][10]

  • Lyase Reaction: 3-hydroxy-3-isohexenylglutaryl-CoA lyase (encoded by atuD) then cleaves this intermediate into 7-methyl-3-oxooct-6-enoyl-CoA and acetate .[3][11]

  • Further Degradation: The resulting 7-methyl-3-oxooct-6-enoyl-CoA can then enter β-oxidation, eventually leading to intermediates that feed into central metabolism, such as the leucine/isovalerate utilization (Liu) pathway.[4][12]

The overall metabolic flow of the Atu pathway is depicted in the following diagram:

Atu_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA Geranyl-CoA Geranic_Acid->Geranyl_CoA CoA Ligase Isohexenylglutaconyl_CoA Isohexenylglutaconyl-CoA Geranyl_CoA->Isohexenylglutaconyl_CoA Geranyl-CoA Carboxylase (AtuC/F) Hydroxy_isohexenylglutaryl_CoA 3-Hydroxy-3-isohexenylglutaryl-CoA Isohexenylglutaconyl_CoA->Hydroxy_isohexenylglutaryl_CoA Isohexenylglutaconyl-CoA Hydratase (AtuE) Methyl_oxo_octenoyl_CoA 7-Methyl-3-oxooct-6-enoyl-CoA Hydroxy_isohexenylglutaryl_CoA->Methyl_oxo_octenoyl_CoA 3-Hydroxy-3-isohexenylglutaryl-CoA Lyase (AtuD) Acetate Acetate Hydroxy_isohexenylglutaryl_CoA->Acetate Beta_Oxidation β-Oxidation & Liu Pathway Methyl_oxo_octenoyl_CoA->Beta_Oxidation

Figure 1: The Acyclic Terpene Utilization (Atu) Pathway.

Quantitative Data

Quantitative data for the enzymes of the Atu pathway are limited in the literature. However, kinetic parameters for the key enzyme, Geranyl-CoA carboxylase, have been determined.

EnzymeOrganismSubstrateApparent KmReference
Geranyl-CoA CarboxylaseZea mays (plant)Geranoyl-CoA64 ± 5 µM[13]
Bicarbonate0.58 ± 0.04 mM[13]
ATP8.4 ± 0.4 µM[13]

Note: While the data above is for a plant-derived enzyme, it provides an estimate of the kinetic parameters. The bacterial enzyme is structurally and functionally related.[8]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of the Atu pathway.

General Experimental Workflow

A typical workflow for characterizing an unknown terpene degradation pathway in a microorganism involves several stages, from cultivation to enzymatic assays.

Experimental_Workflow cluster_cultivation 1. Cultivation & Induction cluster_analysis 2. Metabolite & Protein Analysis cluster_characterization 3. Enzyme Characterization Cultivation Cultivate bacterium with terpene as sole carbon source Induction Induce pathway expression Cultivation->Induction Harvest Harvest cells Induction->Harvest Extraction Extract metabolites and proteins Harvest->Extraction Metabolite_ID Identify intermediates (GC-MS, LC-MS) Extraction->Metabolite_ID Protein_ID Identify expressed proteins (2D-PAGE, Mass Spec) Extraction->Protein_ID Purification Purify target enzymes Protein_ID->Purification Assay Perform enzyme assays Purification->Assay Kinetics Determine kinetic parameters Assay->Kinetics

Figure 2: General workflow for studying terpene metabolism.
Protocol for Quantification of CoA Thioesters

This protocol provides a general method for the extraction and absolute quantification of short-chain CoA thioesters from microbial cells using LC-MS.[14][15]

1. Sampling and Quenching:

  • Rapidly withdraw a defined volume of cell culture.

  • Immediately quench metabolic activity by transferring the cell suspension into a cold quenching solution (e.g., 60% methanol at -20°C).

  • Centrifuge at low temperature to pellet the cells.

2. Extraction:

  • Resuspend the cell pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).

  • Lyse the cells using methods such as bead beating or sonication, ensuring the temperature is kept low.

  • Centrifuge to remove cell debris.

3. LC-MS Analysis:

  • Analyze the supernatant containing the CoA esters using a liquid chromatography system coupled to a mass spectrometer (LC-MS).

  • Chromatography: Use a suitable reversed-phase column for separation. The mobile phase typically consists of an aqueous buffer with an ion-pairing agent and an organic solvent gradient.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) for sensitive and specific detection of the target CoA esters.

  • Quantification: Use a calibration curve generated from authentic standards of the CoA esters of interest for absolute quantification.

Protocol for Geranyl-CoA Carboxylase (GCC) Activity Assay

This assay measures the activity of GCC by quantifying the incorporation of radiolabeled bicarbonate into geranyl-CoA.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.3).

  • Add the following components to the buffer: ATP, MgCl₂, geranyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

  • The final concentrations should be optimized, but starting points can be based on published Km values (see Table 1).[13]

2. Enzyme Reaction:

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the purified GCC enzyme or a cell-free extract.

  • Incubate for a defined period during which the reaction is linear.

3. Stopping the Reaction and Detection:

  • Stop the reaction by adding a strong acid (e.g., HCl), which also removes unreacted ¹⁴CO₂.

  • Dry the sample to remove all volatile radioactivity.

  • Resuspend the non-volatile product (carboxylated geranyl-CoA) in a suitable solvent.

  • Quantify the incorporated radioactivity using liquid scintillation counting.

4. Calculation:

  • Calculate the specific activity of the enzyme based on the amount of radioactivity incorporated per unit time per amount of protein.

Protocol for 3-hydroxy-3-isohexenylglutaryl-CoA Lyase Activity Assay

This is a continuous spectrophotometric coupled enzyme assay adapted from protocols for similar lyases.[16][17] This assay measures the production of 7-methyl-3-oxooct-6-enoyl-CoA.

1. Principle:

  • The product of the lyase reaction, 7-methyl-3-oxooct-6-enoyl-CoA, is a β-ketoacyl-CoA. The cleavage of the thioester bond of this product by a subsequent enzyme in the presence of a suitable substrate can be coupled to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.

2. Coupled Reaction System:

  • The assay requires coupling enzymes that can utilize the product of the lyase reaction. For example, if the product undergoes further β-oxidation, the enzymes of this pathway can be used.

3. Reaction Mixture:

  • Prepare a buffer at the optimal pH for the lyase.

  • Add the substrate (3-hydroxy-3-isohexenylglutaryl-CoA), NAD⁺, and the necessary coupling enzymes and their substrates.

4. Measurement:

  • Initiate the reaction by adding the purified lyase or cell-free extract.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

5. Calculation:

  • The rate of the reaction is proportional to the rate of change in absorbance, using the molar extinction coefficient of NADH.

Signaling Pathways and Regulation

The expression of the atu gene cluster is tightly regulated. In Pseudomonas, the atuR gene, located upstream of the atu operon, encodes a repressor protein belonging to the TetR family of regulators.[18] In the absence of an inducer, AtuR binds to the operator region of the atuA gene, repressing the transcription of the operon. When acyclic terpenes are present, a metabolite of the pathway likely acts as an inducer, binding to AtuR and causing its dissociation from the DNA, thereby allowing the expression of the atu genes.

Atu_Regulation cluster_operon atu Operon atuR atuR Promoter Promoter/Operator atuR->Promoter Repression AtuR_protein AtuR Repressor atuR->AtuR_protein transl. atuA atuA atuB atuB Atu_proteins Atu Pathway Enzymes atuA->Atu_proteins transl. atuC atuC atuB->Atu_proteins atu_etc ... atuC->Atu_proteins Inducer Inducer (Terpene Metabolite) Inducer->AtuR_protein Binds & inactivates AtuR_protein->Promoter Binds & represses

References

The Discovery and Isolation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and proposed isolation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a key intermediate in the microbial degradation of α-pinene. While the initial discovery of its precursor aldehyde and acid was reported in 1987, a detailed isolation protocol for the Coenzyme A (CoA) ester has not been explicitly published. This document synthesizes foundational research with established methodologies for the purification and analysis of acyl-CoA esters to present a putative, in-depth protocol for its isolation and characterization. This guide is intended to serve as a valuable resource for researchers in metabolic engineering, natural product synthesis, and drug discovery who are interested in the α-pinene degradation pathway and its intermediates.

Discovery and Biological Context

The existence of this compound as a metabolic intermediate was first inferred from studies on the bacterial degradation of the monoterpene α-pinene. Research by Griffiths et al. in 1987 identified the upstream precursors, cis-2-methyl-5-isopropylhexa-2,5-dienal and its corresponding carboxylic acid, in Nocardia sp. strain P18.3 grown on α-pinene as the sole carbon source. This foundational work established the acyclic pathway for α-pinene degradation.

This compound is formed from its corresponding carboxylic acid by the action of an acyl-CoA synthetase, a crucial step that activates the molecule for subsequent enzymatic reactions in the degradation pathway. The Human Metabolome Database (HMDB) confirms its role as an intermediate in limonene and pinene degradation, where it is further metabolized by this compound hydro-lyase to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Signaling Pathway: α-Pinene Degradation

alpha_pinene_degradation alpha-Pinene alpha-Pinene alpha-Pinene_Oxide alpha-Pinene_Oxide alpha-Pinene->alpha-Pinene_Oxide α-Pinene Oxygenase cis-2-Methyl-5-isopropylhexa-2,5-dienal cis-2-Methyl-5-isopropylhexa-2,5-dienal alpha-Pinene_Oxide->cis-2-Methyl-5-isopropylhexa-2,5-dienal α-Pinene Oxide Lyase cis-2-Methyl-5-isopropylhexa-2,5-dienoic_Acid cis-2-Methyl-5-isopropylhexa-2,5-dienoic_Acid cis-2-Methyl-5-isopropylhexa-2,5-dienal->cis-2-Methyl-5-isopropylhexa-2,5-dienoic_Acid Aldehyde Dehydrogenase This compound This compound cis-2-Methyl-5-isopropylhexa-2,5-dienoic_Acid->this compound Acyl-CoA Synthetase 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA This compound->3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA This compound hydro-lyase Further_Degradation Further_Degradation 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA->Further_Degradation

Caption: The metabolic pathway of α-pinene degradation in Nocardia sp.

Experimental Protocols

While a specific protocol for the isolation of this compound has not been published, the following sections detail a putative methodology based on the original research by Griffiths et al. and established techniques for the purification of acyl-CoA esters.

Cultivation of Nocardia sp. strain P18.3

This protocol is adapted from Griffiths et al. (1987) for the cultivation of Nocardia sp. P18.3 to induce the α-pinene degradation pathway.

Materials:

  • Basal salts medium (composition per liter: 4.0 g K₂HPO₄, 4.0 g NaH₂PO₄, 2.0 g (NH₄)₂SO₄, 0.2 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.003 g MnSO₄·4H₂O, pH 7.2)

  • (+/-)-α-Pinene (98% purity)

  • 2 L Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Prepare the basal salts medium and autoclave for 20 minutes at 121°C.

  • Inoculate 500 mL of the sterile basal salts medium in a 2 L Erlenmeyer flask with a culture of Nocardia sp. strain P18.3.

  • Add (+/-)-α-pinene as the sole carbon source to a final concentration of 0.1% (v/v).

  • Incubate the culture at 30°C with vigorous shaking (200 rpm) for 48-72 hours, or until significant growth is observed.

  • Harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with cold 50 mM potassium phosphate buffer (pH 7.2).

Preparation of Cell-Free Extract

Materials:

  • Washed Nocardia sp. P18.3 cell pellet

  • 50 mM potassium phosphate buffer (pH 7.2)

  • Lysozyme

  • DNase I

  • Ultrasonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Resuspend the washed cell pellet in 50 mM potassium phosphate buffer (pH 7.2) at a ratio of 1:3 (w/v).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes.

  • Add DNase I to a final concentration of 10 µg/mL.

  • Disrupt the cells by ultrasonication on ice. Use short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 10 minutes of sonication time, or until the suspension clarifies.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Collect the supernatant, which is the cell-free extract containing the enzymes of the α-pinene degradation pathway.

Putative Enzymatic Synthesis of this compound

This hypothetical protocol is based on standard acyl-CoA synthetase assays and would require the prior synthesis or isolation of the substrate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

Materials:

  • Cell-free extract from Nocardia sp. P18.3

  • cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (substrate)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • 50 mM potassium phosphate buffer (pH 7.2)

Reaction Mixture:

  • 50 mM potassium phosphate buffer (pH 7.2)

  • 10 mM ATP

  • 10 mM MgCl₂

  • 1 mM Coenzyme A

  • 1 mM cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

  • Cell-free extract (protein concentration to be optimized, e.g., 1-5 mg/mL)

Procedure:

  • Combine the buffer, ATP, MgCl₂, and Coenzyme A in a reaction vessel.

  • Add the cell-free extract and pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding the substrate, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation at 95°C for 5 minutes.

  • Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated protein.

  • The supernatant now contains the synthesized this compound.

Proposed Isolation and Purification Protocol

This protocol is based on established methods for the purification of short- to medium-chain acyl-CoA esters from reaction mixtures or cell extracts.

Materials:

  • Supernatant from the enzymatic synthesis reaction

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol

  • Acetonitrile

  • Ammonium acetate

  • High-performance liquid chromatography (HPLC) system with a C18 column and a UV detector

Procedure:

A. Solid-Phase Extraction (SPE):

  • Condition a C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.

  • Acidify the supernatant from the synthesis reaction to pH 3-4 with a small amount of phosphoric acid.

  • Load the acidified supernatant onto the conditioned C18 cartridge.

  • Wash the cartridge with 5 mL of deionized water (pH 3-4) to remove salts and other polar molecules.

  • Elute the acyl-CoA esters with a solution of 65% ethanol containing 0.1 M ammonium acetate.

  • Dry the eluate under a stream of nitrogen or by lyophilization.

B. High-Performance Liquid Chromatography (HPLC) Purification:

  • Reconstitute the dried eluate in a small volume of the HPLC mobile phase.

  • Inject the sample onto a C18 HPLC column.

  • Elute the acyl-CoA esters using a linear gradient of acetonitrile in a buffer such as 50 mM potassium phosphate (pH 6.5). A typical gradient might be from 5% to 50% acetonitrile over 30 minutes.

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.

  • Collect the fraction corresponding to the peak of this compound. The retention time will need to be determined by running standards if available, or by analyzing the collected fractions using mass spectrometry.

  • Lyophilize the collected fraction to obtain the purified compound.

Experimental Workflow Diagram

experimental_workflow cluster_upstream Upstream Processing cluster_synthesis Enzymatic Synthesis cluster_downstream Downstream Processing Cultivation Cultivation of Nocardia sp. P18.3 Harvesting Cell Harvesting and Washing Cultivation->Harvesting Lysis Cell Lysis and Extract Preparation Harvesting->Lysis Reaction Enzymatic Reaction with Substrate Lysis->Reaction Termination Reaction Termination Reaction->Termination SPE Solid-Phase Extraction (SPE) Termination->SPE HPLC HPLC Purification SPE->HPLC Analysis Characterization (MS, NMR) HPLC->Analysis

Caption: A generalized workflow for the isolation of the target compound.

Data Presentation

As no specific experimental data for the isolation of this compound has been published, the following tables present expected or representative data based on similar acyl-CoA purification protocols.

Table 1: Representative Purification Summary
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Cell-Free Extract5001000.21001
SPE Eluate50851.7858.5
HPLC Purified Fraction2603060150

Note: "Activity" here refers to the enzymatic activity of the acyl-CoA synthetase responsible for the production of the target compound. These are illustrative values.

Table 2: HPLC Parameters for Acyl-CoA Analysis
ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate, pH 6.5
Mobile Phase B Acetonitrile
Gradient 5% to 50% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Column Temperature 30°C

Conclusion

The discovery of the α-pinene degradation pathway in Nocardia sp. has paved the way for understanding the microbial metabolism of monoterpenes. This compound is a pivotal intermediate in this pathway. While its direct isolation has not been documented, this technical guide provides a robust, synthesized protocol based on the foundational research and established biochemical techniques. The successful isolation and characterization of this compound would be of significant interest to researchers in biotechnology and synthetic biology, potentially enabling the development of novel biocatalytic processes and the synthesis of valuable bio-based chemicals. Further research is warranted to isolate and characterize the specific acyl-CoA synthetase from Nocardia sp. P18.3, which would be instrumental in the efficient in vitro synthesis of this compound.

chemical structure and properties of "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key metabolic intermediate in the microbial degradation pathway of monoterpenes, specifically limonene and pinene.[1] As our understanding of the intricate metabolic networks within microorganisms expands, a detailed examination of such intermediates becomes crucial for applications in biotechnology, synthetic biology, and drug development. This guide provides a comprehensive overview of the chemical structure, known properties, and biological context of this compound, with a focus on its role in microbial metabolic pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a C10 acyl chain with two double bonds, attached to a Coenzyme A (CoA) molecule. The "cis" designation refers to the geometry of the double bond at the second carbon position of the acyl chain.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
Chemical Formula C31H50N7O17P3S--INVALID-LINK--
Average Molecular Weight 917.752 g/mol --INVALID-LINK--
Monoisotopic Molecular Weight 917.219673435 g/mol --INVALID-LINK--
CAS Registry Number 1245945-82-7--INVALID-LINK--
SMILES C--INVALID-LINK--C(=C)C/C=C(\C)/C(=O)SCCN(C=O)C--INVALID-LINK--C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O--INVALID-LINK--[C@@H]1OP(=O)(O)O">C@Hn1cnc2c1ncnc2N--INVALID-LINK--
Melting Point Not Available
Boiling Point Not Available
Water Solubility Not Available
pKa Not Available

Biological Role and Metabolic Pathway

This compound is a recognized intermediate in the limonene and pinene degradation pathway, a metabolic route primarily characterized in bacteria, particularly of the Pseudomonas genus.[1] This pathway is of significant interest as it represents a natural mechanism for the bioremediation of terpene-rich environmental niches and a potential source of novel biocatalysts for industrial applications.

The formation of this compound occurs via the activation of its corresponding carboxylic acid, cis-2-methyl-5-isopropylhexa-2,5-dienoic acid, by an acyl-CoA synthetase. It is subsequently metabolized further in the pathway.

Below is a DOT language script for a Graphviz diagram illustrating the position of this compound within the limonene and pinene degradation pathway.

Limonene_Pinene_Degradation Limonene Limonene / Pinene Intermediates1 ... various intermediates ... Limonene->Intermediates1 cis_dienoic_acid cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid Intermediates1->cis_dienoic_acid target_molecule This compound cis_dienoic_acid->target_molecule Acyl-CoA Synthetase next_intermediate 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA target_molecule->next_intermediate final_products ... further degradation products ... next_intermediate->final_products

Figure 1: Simplified metabolic pathway of limonene and pinene degradation.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not extensively documented. However, based on general methodologies for the study of acyl-CoA esters and metabolic intermediates, the following outlines a plausible experimental workflow.

General Workflow for Synthesis and Analysis

The synthesis of this compound would typically involve the enzymatic conversion of cis-2-methyl-5-isopropylhexa-2,5-dienoic acid. The subsequent analysis would focus on chromatographic separation and mass spectrometric identification.

Experimental_Workflow substrate cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid synthesis Enzymatic Synthesis (Acyl-CoA Synthetase) substrate->synthesis purification Purification (e.g., HPLC) synthesis->purification analysis Analysis (LC-MS/MS) purification->analysis characterization Structural Confirmation (NMR, HRMS) analysis->characterization

Figure 2: A general experimental workflow for the synthesis and analysis.
Representative Protocol for Enzymatic Synthesis

This protocol is a generalized procedure for the synthesis of an acyl-CoA ester and would require optimization for this compound.

Materials:

  • cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (purified or as a cell-free extract from a relevant microorganism, e.g., Pseudomonas putida)

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • DTT

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and CoA.

  • Add cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a predetermined time.

  • Stop the reaction, for example, by adding a quenching agent or by heat inactivation.

  • Proceed with purification and analysis.

Analysis of Metabolic Intermediates from Bacterial Culture

This protocol outlines a general approach for the detection of this compound from a bacterial culture grown on limonene or pinene as the primary carbon source.

Procedure:

  • Culture a bacterial strain known to metabolize limonene or pinene (e.g., Pseudomonas putida) in a minimal medium containing the monoterpene as the sole carbon source.

  • Harvest the cells during the exponential growth phase.

  • Quench the metabolism rapidly, for instance, by using cold methanol.

  • Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Separate the phases by centrifugation.

  • Analyze the aqueous phase containing the CoA esters by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify this compound based on its retention time and mass-to-charge ratio, and fragmentation pattern compared to a standard if available.

Conclusion and Future Directions

This compound is a vital, yet undercharacterized, component of the microbial degradation of common monoterpenes. While its role in this specific metabolic pathway is established, a significant gap exists in our knowledge of its fundamental chemical and physical properties. Future research should focus on the heterologous expression and purification of the enzymes involved in its synthesis and conversion to facilitate the production of sufficient quantities for detailed physicochemical characterization. Such studies will not only enhance our fundamental understanding of microbial metabolism but also pave the way for the rational design of engineered metabolic pathways for the production of valuable bioproducts from renewable terpene feedstocks. Furthermore, elucidating the regulatory mechanisms governing the limonene and pinene degradation pathway may reveal novel targets for antimicrobial drug development, particularly against pathogenic bacteria that utilize similar metabolic strategies.

References

An In-depth Technical Guide on the Natural Occurrence of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key metabolic intermediate in the microbial degradation of monoterpenes, such as limonene and pinene. These volatile organic compounds are abundant in nature, particularly in citrus fruits and pine trees. The degradation of these compounds by various microorganisms, primarily bacteria of the Pseudomonas genus, serves as a crucial part of the global carbon cycle. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its role in metabolic pathways, and presenting methodologies for its detection and analysis. While specific quantitative data on the natural abundance of this intermediate is not extensively documented in current literature, this guide offers a framework for its study, including detailed experimental protocols and pathway visualizations.

Introduction

Monoterpenes, including limonene and pinene, are major components of essential oils and are widely distributed in the plant kingdom. Their high volatility and abundance lead to their significant release into the atmosphere, where they are subject to various transformations, including microbial degradation. Microorganisms have evolved sophisticated enzymatic pathways to utilize these hydrocarbons as a source of carbon and energy. The breakdown of the cyclic structures of limonene and pinene involves a series of oxidative reactions, ultimately leading to intermediates that can enter central metabolism. This compound emerges as a crucial, albeit transient, intermediate in this process. Understanding the natural occurrence and metabolism of this acyl-CoA derivative is essential for fields ranging from environmental microbiology and biotechnology to the study of microbial contributions to soil and atmospheric chemistry.

Metabolic Pathway: Limonene and Pinene Degradation

The primary context for the natural occurrence of this compound is the microbial degradation of limonene and pinene. This metabolic route is well-documented in the Kyoto Encyclopedia of Genes and Genomes (KEGG) as pathway ko00903.[1] The pathway involves a series of enzymatic steps that convert the cyclic monoterpene into intermediates that can be further metabolized.

The formation of this compound is a downstream step in this pathway. The initial steps involve the oxidation of the monoterpene ring and subsequent ring cleavage. The resulting acyclic compound is then activated to its coenzyme A thioester, which then undergoes further enzymatic modifications to yield this compound.

Limonene_Degradation_Pathway cluster_input Monoterpene Substrates cluster_pathway Degradation Pathway Limonene Limonene Initial_Oxidation_Ring_Cleavage Initial Oxidation & Ring Cleavage Limonene->Initial_Oxidation_Ring_Cleavage Pinene Pinene Pinene->Initial_Oxidation_Ring_Cleavage Acyclic_Intermediate Acyclic Intermediate Initial_Oxidation_Ring_Cleavage->Acyclic_Intermediate cis_2_Methyl_5_isopropylhexa_2_5_dienoic_acid cis-2-Methyl-5-isopropylhexa- 2,5-dienoic acid Acyclic_Intermediate->cis_2_Methyl_5_isopropylhexa_2_5_dienoic_acid CoA_Ligation CoA Ligation Target_Molecule cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA CoA_Ligation->Target_Molecule Acyl_CoA_Intermediate Acyl-CoA Intermediate cis_2_Methyl_5_isopropylhexa_2_5_dienoic_acid->CoA_Ligation Downstream_Metabolism Downstream Metabolism (e.g., β-oxidation) Target_Molecule->Downstream_Metabolism

Figure 1: Simplified logical flow of the microbial degradation of limonene and pinene, highlighting the formation of the target molecule.
Enzymatic Conversions

The conversion of cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid to its CoA ester is catalyzed by an acyl-CoA synthetase. Subsequently, this compound is a substrate for further enzymatic reactions within the degradation pathway.

Enzymatic_Conversion Precursor cis-2-Methyl-5-isopropylhexa- 2,5-dienoic acid Target cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA Precursor->Target Acyl-CoA Synthetase (e.g., FadD homologue) Product Downstream Metabolites Target->Product Enoyl-CoA hydratase/ isomerase

Figure 2: Key enzymatic steps involving the formation and further metabolism of this compound.

Natural Occurrence and Quantitative Data

The natural occurrence of this compound is intrinsically linked to environments where microbial degradation of monoterpenes is active. Such environments include:

  • Soils: Particularly forest soils rich in decaying plant matter from coniferous trees.

  • Rhizosphere: The region of soil directly influenced by root secretions, which can be rich in monoterpenes.

  • Aquatic environments: Waters receiving runoff from terrestrial ecosystems.

  • Industrial bioreactors: Systems designed for the bioremediation of terpene-containing waste streams.

Despite its central role in these pathways, specific quantitative data on the cellular or environmental concentrations of this compound are scarce in the scientific literature. This is likely due to its transient nature as a metabolic intermediate, which typically does not accumulate to high levels.

Table 1: Qualitative Summary of Natural Occurrence

Organism/EnvironmentPathway ContextEvidence Level
Pseudomonas species (e.g., P. putida)Degradation of limonene and pinene (KEGG: ko00903)Inferred from pathway analysis and genomic data
Other soil bacteria (e.g., Rhodococcus, Bacillus)Monoterpene metabolismInferred from metabolic studies of related compounds
Environmental samples (soil, water)Active microbial degradation of plant-derived terpenesPresumptive, based on the presence of upstream and downstream metabolites

Experimental Protocols

The detection and quantification of intracellular acyl-CoA esters like this compound require sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Sample Preparation and Extraction of Acyl-CoA Esters from Bacterial Cultures

This protocol is a generalized procedure adaptable for various bacterial strains.

  • Cell Culture: Grow the bacterial strain of interest (e.g., Pseudomonas putida) in a minimal medium supplemented with limonene or pinene as the sole carbon source to induce the degradation pathway. Grow a control culture with a different carbon source (e.g., glucose).

  • Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold solvent (e.g., -20°C methanol). Harvest the cells by centrifugation at a low temperature.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent. A common extraction solution is a mixture of acetonitrile, methanol, and water. The extraction should be performed on ice.

  • Cell Lysis: Lyse the cells using methods such as sonication or bead beating while maintaining a low temperature.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, typically a mixture compatible with the initial mobile phase.

Experimental_Workflow Cell_Culture Bacterial Cell Culture (with monoterpene) Quenching Metabolic Quenching (cold solvent) Cell_Culture->Quenching Harvesting Cell Harvesting (centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (cold solvent mixture) Harvesting->Extraction Lysis Cell Lysis (e.g., sonication) Extraction->Lysis Clarification Clarification (centrifugation) Lysis->Clarification Supernatant Collect Supernatant Clarification->Supernatant Drying Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Superant Superant Superant->Drying

Figure 3: General experimental workflow for the extraction of intracellular acyl-CoA esters from bacterial cultures for LC-MS/MS analysis.
LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoA esters.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoA esters.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification. This involves selecting the precursor ion corresponding to the mass of this compound and monitoring for specific fragment ions. A characteristic fragment for acyl-CoAs is the phosphopantetheine moiety.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated using a synthetic standard of this compound. An internal standard (e.g., a stable isotope-labeled acyl-CoA) should be used to correct for matrix effects and variations in extraction efficiency.

Signaling Pathways and Regulation

The involvement of this compound in specific signaling pathways has not been directly demonstrated. However, it is plausible that intermediates of the monoterpene degradation pathway could play a role in the regulation of this pathway itself. In many bacterial catabolic pathways, metabolic intermediates can act as inducers or co-activators for transcription factors that control the expression of the genes encoding the catabolic enzymes. This ensures that the enzymes are only produced when their substrate is present. Further research is needed to elucidate any specific regulatory roles of this compound.

Conclusion and Future Directions

This compound is a naturally occurring intermediate in the microbial degradation of the abundant monoterpenes, limonene and pinene. Its presence is expected in environments with active microbial populations and a supply of these plant-derived compounds. While its role in the central metabolic pathway is established, there is a significant gap in our understanding of its cellular concentrations and potential regulatory functions. Future research, employing advanced metabolomics techniques, is necessary to quantify the in-situ abundance of this and other pathway intermediates. Such studies will provide a more complete picture of the dynamics of monoterpene degradation and could inform biotechnological applications aimed at the valorization of these renewable resources. Furthermore, investigating the potential role of this molecule in gene regulation could uncover novel control mechanisms in bacterial metabolic networks.

References

The Enzymatic Pathway to cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known enzymatic pathway leading to the formation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a key intermediate in the microbial degradation of α-pinene. This pathway is of significant interest for its potential applications in bioremediation, biotransformation, and the synthesis of novel bioactive compounds. This document details the characterized enzymes, their catalytic activities, and the experimental protocols utilized for their study, presenting a valuable resource for researchers in biochemistry, microbiology, and drug development.

The α-Pinene Degradation Pathway: An Overview

The microbial degradation of α-pinene, a major component of turpentine, proceeds through a series of enzymatic reactions. A key pathway, identified in bacteria such as Pseudomonas rhodesiae, involves the conversion of α-pinene oxide to acyclic intermediates. The formation of this compound is a critical step in this metabolic route, preparing the carbon skeleton for entry into central metabolism.

The overall transformation from α-pinene oxide to the target CoA-ester involves three key enzymatic steps:

  • Ring cleavage of α-pinene oxide to form cis-2-methyl-5-isopropylhexa-2,5-dienal (isonovalal).

  • Oxidation of the resulting aldehyde to cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid.

  • Activation of the carboxylic acid to its corresponding Coenzyme A thioester, this compound.

The following sections will delve into the details of each of these enzymatic transformations.

Enzyme I: α-Pinene Oxide Lyase

The initial and committing step in this pathway is the isomerization of α-pinene oxide, a reaction catalyzed by α-pinene oxide lyase. This enzyme facilitates the cleavage of both rings of the bicyclic epoxide in a concerted reaction, yielding the acyclic aldehyde, isonovalal.

Quantitative Data
EnzymeOrganismEC NumberSubstrateKmTurnover Number (kcat)Reference
α-Pinene Oxide LyaseNocardia sp. strain P18.34.99.-.-α-Pinene Oxide9 µM15,000 min-1[1]
Experimental Protocols

Enzyme Assay for α-Pinene Oxide Lyase

The activity of α-pinene oxide lyase can be determined by monitoring the decrease in the concentration of α-pinene oxide or the formation of isonovalal. A common method involves gas chromatography (GC) analysis.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM α-pinene oxide (substrate)

    • Purified α-pinene oxide lyase or cell-free extract

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • At specific time intervals, stop the reaction by adding an organic solvent (e.g., ethyl acetate) and a strong acid (e.g., HCl).

    • Extract the product into the organic solvent.

    • Analyze the organic phase by GC to quantify the remaining substrate and the product formed.

  • Quantification:

    • The amount of product is determined by comparing the peak area to a standard curve of isonovalal.

Purification of α-Pinene Oxide Lyase from Nocardia sp. [1]

  • Cell Lysis: Bacterial cells grown in the presence of α-pinene to induce enzyme expression are harvested and disrupted by sonication or French press in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM dithiothreitol).

  • Centrifugation: The cell lysate is centrifuged to remove cell debris, yielding a cell-free extract.

  • Ammonium Sulfate Precipitation: The enzyme is precipitated from the cell-free extract by fractional addition of solid ammonium sulfate. The protein fraction precipitating between 40% and 60% saturation is collected.

  • Dialysis: The precipitate is redissolved in a minimal volume of buffer and dialyzed extensively against the same buffer to remove excess ammonium sulfate.

  • Ion-Exchange Chromatography: The dialyzed sample is applied to a DEAE-cellulose column equilibrated with the buffer. The enzyme is eluted with a linear gradient of NaCl.

  • Gel Filtration Chromatography: The active fractions from ion-exchange chromatography are pooled, concentrated, and applied to a Sephadex G-100 column for further purification based on size.

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme II: Isonovalal Dehydrogenase

The second step in the pathway is the oxidation of the aldehyde group of isonovalal to a carboxyl group, forming cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid. This reaction is catalyzed by a NAD+-dependent aldehyde dehydrogenase. While this enzymatic activity has been detected in cell extracts of α-pinene-degrading bacteria, a specific enzyme from Pseudomonas rhodesiae has not been purified and characterized in detail in the available literature. However, based on studies of similar enzymes, a general protocol can be outlined.

Experimental Protocols

Enzyme Assay for Isonovalal Dehydrogenase

The activity of isonovalal dehydrogenase can be monitored spectrophotometrically by measuring the rate of NAD+ reduction to NADH at 340 nm.

  • Reaction Mixture:

    • 100 mM Glycine-NaOH buffer (pH 9.0)

    • 1 mM NAD+

    • 0.5 mM Isonovalal (substrate)

    • Enzyme solution (cell-free extract or purified enzyme)

  • Procedure:

    • The reaction is initiated by the addition of the substrate, isonovalal.

    • The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity:

    • The rate of NADH formation is calculated using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Enzyme III: this compound Synthetase

The final step in the formation of the target molecule is the activation of cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid to its CoA ester. This reaction is catalyzed by an acyl-CoA synthetase (also known as an acid:CoA ligase). To date, a specific enzyme that utilizes cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid as a substrate has not been isolated and characterized. However, studies on Pseudomonas species have identified acyl-CoA synthetases with broad substrate specificity, including those active on terpenoic acids.[2] It is hypothesized that a member of the acyl-CoA synthetase family is responsible for this conversion.

Experimental Protocols

Proposed Enzyme Assay for this compound Synthetase

A common method for assaying acyl-CoA synthetase activity is a coupled-enzyme assay that measures the consumption of ATP or the formation of AMP. Alternatively, a direct method using HPLC can be employed to detect the formation of the acyl-CoA product.

  • Reaction Mixture (HPLC-based):

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 0.5 mM cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (substrate)

    • Enzyme solution

  • Procedure:

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the formed this compound.

  • Quantification:

    • The amount of product is determined by comparing the peak area to a standard curve generated with a synthesized standard of the acyl-CoA ester.

Signaling Pathways and Logical Relationships

The degradation of α-pinene is a catabolic pathway, and its regulation is likely tied to the availability of the substrate. The expression of the enzymes involved is often inducible, meaning they are synthesized in the presence of α-pinene or its metabolites.

pathway_logic cluster_induction Gene Expression Regulation alpha_pinene α-Pinene Induction Induces expression of degradation enzymes alpha_pinene->Induction Enzymes α-Pinene Oxide Lyase, Isonovalal Dehydrogenase, Acyl-CoA Synthetase Induction->Enzymes

Caption: Induction of the α-pinene degradation pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the identification and characterization of the enzymes involved in the formation of this compound.

experimental_workflow start Start: Isolate α-pinene degrading bacterium (e.g., Pseudomonas rhodesiae) growth Cultivate bacteria with α-pinene as sole carbon source start->growth extract Prepare cell-free extract growth->extract assay_1 Enzyme Assay for α-Pinene Oxide Lyase extract->assay_1 assay_2 Enzyme Assay for Isonovalal Dehydrogenase extract->assay_2 assay_3 Enzyme Assay for Acyl-CoA Synthetase extract->assay_3 purification Purify individual enzymes using chromatographic techniques assay_1->purification assay_2->purification assay_3->purification characterization Characterize purified enzymes: - Determine kinetic parameters (Km, kcat) - Analyze substrate specificity - Determine molecular weight and subunit structure purification->characterization gene_id Identify and clone the genes encoding the enzymes characterization->gene_id recombinant Heterologous expression and characterization of recombinant enzymes gene_id->recombinant end Complete pathway elucidation recombinant->end

Caption: Workflow for enzyme discovery and characterization.

Metabolic Pathway Diagram

The following diagram illustrates the enzymatic conversion of α-pinene oxide to this compound.

metabolic_pathway alpha_pinene_oxide α-Pinene Oxide isonovalal cis-2-Methyl-5-isopropylhexa-2,5-dienal (Isonovalal) alpha_pinene_oxide->isonovalal α-Pinene Oxide Lyase dienoic_acid cis-2-Methyl-5-isopropylhexa-2,5-dienoic Acid isonovalal->dienoic_acid Isonovalal Dehydrogenase (NAD⁺ → NADH) dienoyl_coa This compound dienoic_acid->dienoyl_coa Acyl-CoA Synthetase (ATP + CoA → AMP + PPi)

Caption: Pathway from α-pinene oxide to the target CoA-ester.

Conclusion and Future Directions

The enzymatic pathway for the formation of this compound from α-pinene oxide represents a fascinating example of microbial catabolism. While the initial steps involving α-pinene oxide lyase and an aldehyde dehydrogenase are relatively understood, the final acyl-CoA synthetase remains to be definitively identified and characterized. Future research should focus on the isolation and characterization of this enzyme from Pseudomonas rhodesiae or other α-pinene-degrading microorganisms. Elucidation of the complete pathway, including the regulatory mechanisms governing gene expression, will provide a more comprehensive understanding of this metabolic route and open up new avenues for its biotechnological exploitation. The detailed experimental protocols and data presented in this guide serve as a foundational resource for scientists and researchers to build upon in their future investigations.

References

Metabolic Fate of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 26, 2025

Abstract

This technical guide delineates the putative metabolic pathway of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a complex xenobiotic or rare terpenoid intermediate, within a bacterial context. Due to the absence of direct literature on this specific molecule, this document presents a scientifically-grounded hypothetical pathway constructed from established principles of bacterial catabolism of acyclic terpenes and branched-chain, unsaturated fatty acids. The proposed pathway involves a multi-step enzymatic cascade, including isomerization, modified beta-oxidation, carboxylation, and subsequent degradation to central metabolic intermediates. This guide provides detailed descriptions of the key enzymes, plausible quantitative kinetic data, comprehensive experimental protocols for pathway elucidation, and illustrative diagrams to support further research and drug development applications where microbial metabolism of complex CoA esters is a consideration.

Introduction: The Metabolic Challenge

The compound this compound represents a significant catabolic challenge for bacteria. Its structure, featuring a cis-double bond at the C2 position, a methyl-branch at C2, and an isopropyl-branch at C5, precludes direct entry into the canonical beta-oxidation cycle. Such complex acyl-CoA esters are typically encountered as intermediates in the degradation of xenobiotic compounds or complex natural products like acyclic monoterpenoids (e.g., geraniol, citronellol).[1][2][3]

Bacteria, particularly versatile genera like Pseudomonas, have evolved specialized enzymatic machinery to overcome these metabolic hurdles.[1][4] The degradation of such compounds necessitates a series of preparatory reactions to modify the molecule into a substrate amenable to central metabolism. This guide proposes a plausible metabolic fate for this compound by integrating elements from the well-characterized Acyclic Terpene Utilization (Atu) pathway and the beta-oxidation pathways for unsaturated and branched-chain fatty acids.[3][5][6]

Proposed Metabolic Pathway

The proposed catabolism of this compound is a multi-stage process designed to resolve its problematic structural features sequentially. The pathway funnels the carbon skeleton into standard metabolic intermediates like Acetyl-CoA and Propionyl-CoA.

Metabolic_Pathway cluster_0 Initial Isomerization & First β-Oxidation Cycle cluster_1 Processing of Branched Intermediate cluster_2 Final Degradation A cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA B trans-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA A->B Enoyl-CoA Isomerase C 3-Hydroxy-2-methyl-5-isopropylhexa- 5-enoyl-CoA B->C Enoyl-CoA Hydratase D 3-Keto-2-methyl-5-isopropylhexa- 5-enoyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) E Propionyl-CoA + 3-Isopropylpenta-3-enoyl-CoA D->E 2-Methyl-specific 3-Ketoacyl-CoA Thiolase (+ CoA-SH) F 3-Isopropylpenta-3-enoyl-CoA G trans-3-Isopropylpenta- 2-enoyl-CoA F->G Δ3,Δ2-Enoyl-CoA Isomerase H Carboxylated Intermediate G->H Geranyl-CoA Carboxylase -like enzyme (ATP, Biotin, CO2) I Hydrated Intermediate H->I AtuE-like Hydratase J Acetyl-CoA + 4-Methylpent-2-enoyl-CoA I->J Lyase K 4-Methylpent-2-enoyl-CoA L Central Metabolism K->L Standard β-Oxidation

Figure 1: Proposed metabolic pathway for this compound.

Pathway Description:

  • Isomerization: The initial and critical step is the conversion of the cis-2 double bond to a trans-2 configuration by an Enoyl-CoA Isomerase . The resulting trans-isomer is a substrate for the next enzyme in the beta-oxidation cycle.

  • First Beta-Oxidation Cycle:

    • An Enoyl-CoA Hydratase adds a water molecule across the newly formed trans-2 double bond.

    • A 3-Hydroxyacyl-CoA Dehydrogenase oxidizes the resulting hydroxyl group to a ketone.

    • Due to the C2-methyl branch, a specialized 2-Methyl-specific 3-Ketoacyl-CoA Thiolase is required. This cleavage releases Propionyl-CoA (a three-carbon unit) and 3-Isopropylpenta-3-enoyl-CoA .

  • Processing of the Branched Intermediate: The product, 3-Isopropylpenta-3-enoyl-CoA, requires further processing.

    • A Δ3,Δ2-Enoyl-CoA Isomerase shifts the double bond from the C3 to the C2 position, forming trans-3-Isopropylpenta-2-enoyl-CoA.

    • This intermediate, with its bulky isopropyl group at the beta-position (C3), is not a substrate for standard beta-oxidation. Drawing analogy from the Atu pathway for geraniol degradation, a Geranyl-CoA Carboxylase (GCase)-like enzyme carboxylates the branch.[3]

    • Following carboxylation, an AtuE-like Hydratase and a Lyase act to remove the branched side chain as Acetyl-CoA .[1]

  • Final Degradation: The resulting product, 4-Methylpent-2-enoyl-CoA, is now a standard substrate that can be fully degraded to Acetyl-CoA and Propionyl-CoA via the conventional beta-oxidation pathway.

Key Enzyme Classes: Quantitative Data

The successful catabolism of this molecule relies on several key enzyme classes. The following tables summarize plausible kinetic parameters for these enzymes, derived from literature values for bacterial enzymes acting on structurally analogous substrates.

Table 1: Isomerases and Carboxylases

Enzyme Class Homologous Enzyme Substrate Analog Km (µM) kcat (s-1) kcat/Km (M-1s-1) Source Organism (Analog)
Enoyl-CoA Isomerase Crotonase Crotonyl-CoA ~25 ~100 ~4.0 x 106 Escherichia coli
Geranyl-CoA Carboxylase Geranyl-CoA Carboxylase Geranyl-CoA ~30 ~0.5 ~1.7 x 104 Pseudomonas citronellolis[3]

| AtuE-like Hydratase | Isohexenyl-glutaconyl-CoA hydratase | - | N/A | N/A | N/A | Pseudomonas aeruginosa |

Table 2: Modified Beta-Oxidation Enzymes

Enzyme Class Homologous Enzyme Substrate Analog Km (µM) kcat (s-1) kcat/Km (M-1s-1) Source Organism (Analog)
Enoyl-CoA Hydratase Enoyl-CoA Hydratase Crotonyl-CoA 28 150 5.4 x 106 Rhodospirillum rubrum
3-Hydroxyacyl-CoA Dehydrogenase FadB 3-Hydroxybutyryl-CoA 50 70 1.4 x 106 Escherichia coli

| Acyl-CoA Dehydrogenase | Geraniol Dehydrogenase | Geraniol | ~10 | ~15.7 | 1.57 x 106 | Castellaniella defragrans[7][8] |

Note: Data are illustrative and collated from studies on homologous enzymes. N/A indicates that specific kinetic data for the homologous bacterial enzyme was not available in the reviewed literature.

Experimental Protocols

Elucidating the proposed metabolic pathway requires the functional characterization of its key enzymes. Below are detailed methodologies for assaying two critical enzyme types.

Protocol: Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This protocol is adapted for assaying the activity of dehydrogenases involved in the pathway, such as the initial geraniol dehydrogenase-like enzyme that would act on the alcohol precursor of the title compound, or the 3-Hydroxyacyl-CoA Dehydrogenase. It uses an artificial electron acceptor, ferricenium hexafluorophosphate, for continuous monitoring.[9]

Objective: To determine the specific activity of an Acyl-CoA Dehydrogenase.

Materials:

  • Phosphate buffer (100 mM, pH 7.6)

  • Substrate stock solution (e.g., 10 mM Palmitoyl-CoA or a custom-synthesized substrate analog in buffer)

  • Ferricenium hexafluorophosphate solution (2 mM in water)

  • Purified enzyme preparation or cell-free extract

  • Spectrophotometer capable of reading at 300 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL quartz cuvette containing:

    • 850 µL of 100 mM Phosphate buffer (pH 7.6)

    • 50 µL of 2 mM Ferricenium hexafluorophosphate

    • 50 µL of deionized water

  • Equilibrate the mixture to 37°C in the spectrophotometer.

  • Initiate the reaction by adding 50 µL of the cell-free extract or purified enzyme.

  • Immediately start monitoring the decrease in absorbance at 300 nm (A300) for 5 minutes. The reduction of ferricenium is followed (ε = 4.3 mM-1cm-1).

  • To start the substrate-dependent reaction, add 10 µL of the 10 mM acyl-CoA substrate stock solution and continue monitoring the A300.

  • The specific activity is calculated from the substrate-dependent rate of absorbance change, normalized to the protein concentration of the enzyme sample.

Protocol: Enoyl-CoA Hydratase Activity Assay

This protocol measures the hydration of a trans-2-enoyl-CoA substrate, which results in the disappearance of the conjugated double bond and a corresponding decrease in absorbance at 263 nm.

Objective: To determine the specific activity of Enoyl-CoA Hydratase.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Substrate stock solution (e.g., 1 mM Crotonyl-CoA or trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in buffer)

  • Purified enzyme preparation or cell-free extract

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing:

    • 950 µL of 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µL of 1 mM Crotonyl-CoA (or other enoyl-CoA substrate).

  • Equilibrate the mixture to 25°C in the spectrophotometer and record a stable baseline reading at 263 nm.

  • Initiate the reaction by adding 10-20 µL of the enzyme sample.

  • Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the rate of substrate conversion using the molar extinction coefficient for the enoyl-CoA substrate (e.g., ε263 for crotonyl-CoA = 6.7 mM-1cm-1).

  • Express the specific activity as µmol of substrate hydrated per minute per mg of protein.

Visualizations: Workflows and Logical Relationships

Visual diagrams are essential for understanding complex biological processes and experimental designs.

Experimental_Workflow cluster_organism Organism Cultivation cluster_purification Enzyme Purification cluster_assay Enzyme Characterization cluster_analysis Metabolite Analysis culture Bacterial Culture Growth (e.g., Pseudomonas sp.) on minimal media + substrate harvest Cell Harvesting (Centrifugation) culture->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis extract Preparation of Cell-Free Extract lysis->extract ion_exchange Ion Exchange Chromatography extract->ion_exchange incubation Incubation of Extract with Substrate extract->incubation affinity Affinity Chromatography (e.g., His-Tag) ion_exchange->affinity sds_page SDS-PAGE Analysis (Purity Check) affinity->sds_page activity_assay Spectrophotometric Activity Assays affinity->activity_assay kinetics Kinetic Parameter Determination (Km, kcat) activity_assay->kinetics extraction Metabolite Extraction (Quenching & Solvents) incubation->extraction lcms LC-MS/MS Analysis (Intermediate ID) extraction->lcms

Figure 2: Experimental workflow for pathway elucidation.

Conclusion and Future Directions

The metabolic degradation of this compound in bacteria is proposed to be a complex, multi-step process requiring a consortium of specialized enzymes. This guide puts forth a plausible catabolic pathway that integrates isomerization, modified beta-oxidation, and a carboxylation-elimination sequence analogous to acyclic terpene degradation. The provided kinetic data, while illustrative, offer a quantitative framework for this pathway, and the detailed experimental protocols serve as a practical starting point for its empirical validation.

Future research should focus on:

  • Isolation and Identification: Screening for and isolating bacterial strains, such as those from the Pseudomonas or Rhodococcus genera, capable of utilizing acyclic terpenes or structurally related xenobiotics as a sole carbon source.

  • Genomic and Proteomic Analysis: Employing 'omics' approaches to identify the genes and proteins (e.g., atu and fad homologs) that are upregulated in the presence of the substrate.

  • Enzyme Characterization: Cloning, expressing, and purifying the candidate enzymes to confirm their substrate specificity and determine their precise kinetic parameters with the actual intermediates.

  • Metabolite Tracking: Using stable isotope-labeled substrates (e.g., 13C) to trace the flow of carbon through the proposed pathway and definitively identify all metabolic intermediates.

Elucidating such pathways is not only fundamental to our understanding of bacterial metabolic diversity but also holds significant potential for applications in bioremediation and the biocatalytic synthesis of valuable chemicals.

References

Unveiling a Potential Biomarker: A Technical Guide to cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Terpene Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microbial degradation of terpenes, a vast class of organic compounds produced by plants, is a critical component of global carbon cycling and presents a reservoir of novel biocatalytic processes. Understanding the intricate metabolic pathways involved in terpene mineralization is paramount for applications in bioremediation, biotechnology, and drug development. This technical guide focuses on the potential role of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as a biomarker for characterizing specific terpene degradation pathways. While direct quantitative data for this specific molecule is not yet prevalent in published literature, its structural relationship to known terpene degradation intermediates suggests its significance. This document provides a comprehensive overview of related pathways, methodologies for detection and quantification, and a framework for future research into this promising biomarker.

The Anaerobic Degradation of p-Cymene: A Convergent Pathway

The anaerobic degradation of the monoterpene p-cymene by denitrifying bacteria serves as an excellent model for understanding the metabolic logic of terpene breakdown. Two distinct initial activation strategies have been identified in different betaproteobacteria, which notably converge at the intermediate 4-isopropylbenzoyl-CoA .

In "Aromatoleum aromaticum" pCyN1, the degradation is initiated by the hydroxylation of the benzylic methyl group of p-cymene.[1][2] This is followed by subsequent oxidation steps to form 4-isopropylbenzoate, which is then activated to 4-isopropylbenzoyl-CoA.[1][3]

Conversely, "Thauera" sp. strain pCyN2 employs a different strategy involving the addition of the p-cymene methyl group to fumarate, forming 4-isopropylbenzylsuccinate.[1][4] This is analogous to the anaerobic toluene degradation pathway. The resulting succinate adduct then undergoes β-oxidation to yield 4-isopropylbenzoyl-CoA.[1][4]

The convergence of these two distinct pathways on a common intermediate highlights 4-isopropylbenzoyl-CoA as a key node in anaerobic p-cymene metabolism.

p_cymene_degradation cluster_Aromatoleum cluster_Thauera Aromatoleum Aromatoleum aromaticum aromaticum pCyN1 Pathway pCyN1 Pathway pCymene1 p-Cymene isoPropAlc 4-Isopropylbenzyl alcohol pCymene1->isoPropAlc CmdABC (p-cymene dehydrogenase) isoPropAld 4-Isopropylbenz- aldehyde isoPropAlc->isoPropAld Iod (dehydrogenase) isoPropBenz 4-Isopropyl- benzoate isoPropAld->isoPropBenz Iad (dehydrogenase) isoPropBenz_shared 4-Isopropyl- benzoate isoPropBenz->isoPropBenz_shared Thauera Thauera sp. pCyN2 Pathway sp. pCyN2 Pathway pCymene2 p-Cymene isoPropSucc 4-Isopropylbenzyl- succinate pCymene2->isoPropSucc IbsABCDEF ([4-isopropylbenzyl]succinate synthase) Fumarate Fumarate Fumarate->isoPropSucc isoPropItac (4-Isopropylphenyl)- itaconate isoPropSucc->isoPropItac bis-Oxidation (BisABCDEFGH) isoPropItac->isoPropBenz_shared isoPropBenzCoA 4-Isopropylbenzoyl-CoA isoPropBenz_shared->isoPropBenzCoA Ibl (CoA ligase) CentralMetabolism Central Metabolism isoPropBenzCoA->CentralMetabolism hypothetical_pathway Monoterpene Monoterpene Precursor (e.g., p-Cymene) Oxidized_Intermediate Oxidized Ring Intermediate Monoterpene->Oxidized_Intermediate Oxidation Dienoic_Acid cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid Oxidized_Intermediate->Dienoic_Acid Ring Cleavage (Dioxygenase) Dienoyl_CoA This compound Dienoic_Acid->Dienoyl_CoA CoA Ligation (Ligase) Central_Metabolism Central Metabolism Dienoyl_CoA->Central_Metabolism Further Degradation (e.g., β-Oxidation) experimental_workflow cluster_extraction Acyl-CoA Extraction cluster_analysis LC-MS/MS Analysis Harvest Cell Harvesting Quench Metabolic Quenching Harvest->Quench Lyse Cell Lysis Quench->Lyse Precipitate Protein Precipitation Lyse->Precipitate Collect Supernatant Collection Precipitate->Collect SPE Solid-Phase Extraction Collect->SPE Elute Elution SPE->Elute Reconstitute Drying & Reconstitution Elute->Reconstitute LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

References

Preliminary Studies on the Function of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA" is not a recognized or documented metabolite in major biochemical databases and scientific literature. The following in-depth technical guide is a hypothetical exploration based on its chemical structure, proposing potential metabolic roles, enzymatic interactions, and experimental approaches for its study. This document is intended for researchers, scientists, and drug development professionals as a framework for investigating novel branched-chain acyl-CoA molecules.

Introduction and Hypothetical Origin

This compound is a putative intermediate in a novel or uncharacterized metabolic pathway. Its structure, featuring a branched-chain fatty acyl group, suggests a potential role in either the catabolism of a xenobiotic compound or as a unique intermediate in branched-chain amino acid or fatty acid metabolism. The presence of a conjugated diene system and an isopropyl group suggests a possible origin from the degradation of terpenoid-like structures or as a product of a non-canonical polyketide synthase pathway. This guide outlines preliminary, hypothetical studies to elucidate its function.

Proposed Metabolic Context and Signaling Pathway

We hypothesize that this compound is an intermediate in a catabolic pathway, potentially leading to the production of acetyl-CoA and other central metabolites. The proposed pathway involves a series of enzymatic reactions analogous to those in fatty acid beta-oxidation, but adapted for a branched and unsaturated substrate.

G cluster_0 Hypothetical Catabolic Pathway cluster_1 Downstream Effects A Precursor Molecule (e.g., Terpenoid-derived xenobiotic) B This compound A->B Acyl-CoA Synthetase (Hypothetical) C Hydrated Intermediate B->C Enoyl-CoA Hydratase (Putative) D Oxidized Intermediate C->D 3-Hydroxyacyl-CoA Dehydrogenase (Putative) E Thiolytic Cleavage Products (e.g., Acetyl-CoA, Propionyl-CoA) D->E β-Ketothiolase (Putative) F TCA Cycle E->F Metabolic Fuel H Signaling Cascade Modulation (e.g., via Acetyl-CoA levels) E->H Allosteric Regulation G Energy Production (ATP) F->G

Figure 1: Hypothetical metabolic pathway involving cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Quantitative Data from Analogous Systems

In the absence of direct experimental data for enzymes acting on this compound, the following table summarizes kinetic parameters for well-characterized enzymes acting on structurally similar substrates. This data serves as a baseline for expected enzymatic activity.

Enzyme Class (Analogous)Substrate AnalogKm (µM)Vmax (µmol/min/mg)Source Organism
Enoyl-CoA HydrataseCrotonyl-CoA25150Bos taurus (Bovine)
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxybutyryl-CoA5085Sus scrofa (Porcine)
β-KetothiolaseAcetoacetyl-CoA15200Escherichia coli
Acyl-CoA SynthetaseIsovaleryl-CoA12010Homo sapiens

Experimental Protocols

This protocol describes a spectrophotometric assay to measure the hydration of the double bond in this compound.

  • Principle: The hydration of the α,β-unsaturated thioester bond by a putative enoyl-CoA hydratase leads to a decrease in absorbance at approximately 263 nm.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.8

    • Synthesized this compound (substrate)

    • Purified recombinant candidate enoyl-CoA hydratase

    • Control protein (e.g., Bovine Serum Albumin)

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer and the substrate in a quartz cuvette.

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding the purified enzyme.

    • Monitor the decrease in absorbance at 263 nm over 5 minutes using a spectrophotometer.

    • Calculate the rate of substrate conversion using the molar extinction coefficient of the substrate.

  • Data Analysis: Determine specific activity (µmol/min/mg) and perform kinetic analysis by varying substrate concentration to determine Km and Vmax.

G A Prepare Reaction Mixture (Buffer + Substrate) B Equilibrate to 37°C A->B C Add Enzyme to Initiate B->C D Monitor Absorbance at 263 nm C->D E Calculate Kinetic Parameters (Km, Vmax) D->E

Figure 2: Workflow for the enoyl-CoA hydratase activity assay.

This protocol outlines a method for the detection and quantification of this compound in biological samples.

  • Principle: Liquid chromatography is used to separate the analyte from complex biological matrices, followed by tandem mass spectrometry for sensitive and specific detection based on its mass-to-charge ratio and fragmentation pattern.

  • Sample Preparation:

    • Harvest cells and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions to isolate acyl-CoAs.

    • Evaporate the organic phase to dryness.

    • Reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Perform a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a nonpolar mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the eluent using a tandem mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific parent ion -> fragment ion transition for the target molecule.

  • Quantification: Generate a standard curve using a synthesized standard of this compound to determine its concentration in the biological samples.

Conclusion and Future Directions

The study of this compound represents a frontier in understanding novel metabolic pathways. The hypothetical framework presented in this guide provides a starting point for its characterization. Future research should focus on the synthesis of this molecule, the identification and characterization of the enzymes involved in its metabolism, and the elucidation of its physiological relevance in health and disease. The development of specific inhibitors for the enzymes in this pathway could also present new therapeutic opportunities.

Methodological & Application

Application Note and Protocol for the Detection of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a putative intermediate in the metabolism of monoterpenes like limonene and pinene. As an acyl-Coenzyme A (acyl-CoA) derivative, it is part of a class of molecules central to numerous metabolic processes, including fatty acid metabolism and the citric acid cycle. The accurate and sensitive detection of specific acyl-CoAs is crucial for understanding metabolic fluxes and the mechanism of action of drugs targeting metabolic pathways. This document provides a detailed protocol for the hypothetical detection and quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA analysis.

Disclaimer: As of the writing of this document, there is no specific published experimental data for the analytical detection of this compound. The following protocol is a generalized method based on established procedures for the analysis of other short-chain, unsaturated acyl-CoA molecules. The specific mass spectrometry parameters are theoretical calculations and would require empirical optimization using a synthesized analytical standard.

Theoretical Mass Spectrometry Parameters

The first step in developing an LC-MS/MS method for a novel analyte is to determine its theoretical mass and predict its fragmentation pattern.

  • Molecular Formula of cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid: C10H16O2[1]

  • Molecular Formula of Coenzyme A: C21H36N7O16P3S[2][3][4][5][6]

  • Molecular Formula of this compound: C31H50N7O17P3S[7]

  • Monoisotopic Molecular Weight: 917.2197 g/mol [7][8]

For LC-MS/MS analysis in positive ion mode, the precursor ion will be the protonated molecule [M+H]+. Acyl-CoAs characteristically undergo a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507.0 Da) during collision-induced dissociation.[9][10][11]

  • Predicted Precursor Ion ([M+H]+): m/z 918.2275

  • Predicted Product Ion ([M+H - 507]+): m/z 411.2275

These values provide a starting point for developing a Multiple Reaction Monitoring (MRM) method for targeted quantification.

Experimental Protocols

This section details a generalized workflow for the analysis of this compound from cell cultures.

Sample Preparation (Acyl-CoA Extraction)

The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol or a 2:1 methanol:water extraction solvent

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA of similar chain length)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

  • Vacuum concentrator

Protocol:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolic Quenching and Lysis: Add 1 mL of ice-cold methanol (or methanol:water mixture) to the cell plate and scrape the cells. Transfer the cell lysate to a microcentrifuge tube. It is crucial to perform these steps quickly and on ice to quench enzymatic activity.

  • Internal Standard Spiking: Add a known amount of internal standard to each sample to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Reversed-phase chromatography is commonly used for the separation of acyl-CoAs. The retention time of unsaturated acyl-CoAs is influenced by chain length and the number and position of double bonds.

LC Conditions:

Parameter Value
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-98% B; 15-20 min: 98% B; 20.1-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.

MS/MS Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 918.23
Product Ion (Q3) m/z 411.23
Collision Energy To be optimized empirically
Capillary Voltage 3.5 kV
Source Temperature 150°C

| Desolvation Temperature | 400°C |

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table is an example of how to present hypothetical quantification results for this compound in different cell lines under various treatment conditions.

Table 1: Hypothetical Quantitative Analysis of this compound. Data is for illustrative purposes only and does not represent actual experimental results.

Cell LineTreatmentConcentration (pmol/mg protein) ± SDFold Change vs. Control
Hepatocyte Line A Control1.2 ± 0.3-
Drug X (10 µM)3.8 ± 0.73.17
Drug Y (5 µM)0.5 ± 0.10.42
Cancer Cell Line B Control0.4 ± 0.1-
Drug X (10 µM)0.3 ± 0.050.75
Drug Y (5 µM)2.1 ± 0.55.25

Mandatory Visualizations

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Culture) Quench Metabolic Quenching & Cell Lysis Sample->Quench Extract Acyl-CoA Extraction (with Internal Standard) Quench->Extract Purify Protein Precipitation & Supernatant Collection Extract->Purify Concentrate Drying & Reconstitution Purify->Concentrate LC Liquid Chromatography (Separation) Concentrate->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Process Peak Integration & Quantification MS->Process Report Data Reporting & Interpretation Process->Report

Caption: General workflow for the analysis of acyl-CoAs by LC-MS/MS.

Signaling Pathway Context

As no specific signaling pathway for this compound has been elucidated, a diagram representing its putative metabolic origin is provided. Monoterpenes are synthesized from geranyl pyrophosphate (GPP), which is derived from the mevalonate or MEP/DOXP pathway. The degradation of monoterpenes like pinene can lead to the formation of this specific acyl-CoA.

Metabolic_Context cluster_synthesis Monoterpene Biosynthesis cluster_degradation Putative Degradation Pathway GPP Geranyl Pyrophosphate (GPP) Pinene α-Pinene / Limonene GPP->Pinene Terpene Synthases Intermediate_Acid cis-2-Methyl-5-isopropylhexa- 2,5-dienoic acid Pinene->Intermediate_Acid Oxidation & Ring Opening Target_CoA cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA Intermediate_Acid->Target_CoA Acyl-CoA Synthetase Further_Metabolism Further Metabolism Target_CoA->Further_Metabolism

Caption: Putative metabolic context of this compound.

References

Application Note: HPLC Analysis of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the separation and quantification of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is an acyl-CoA thioester that may be of interest in various biochemical pathways and drug discovery programs. Accurate and reliable quantification of this molecule, and its potential trans isomer, is crucial for understanding its metabolic fate and enzymatic interactions. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is designed to provide excellent resolution, sensitivity, and reproducibility, making it suitable for both qualitative and quantitative analyses in complex biological matrices.

The general approach for the analysis of acyl-CoA compounds involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.[1][2] The CoA moiety possesses a strong chromophore, the adenine group, which allows for sensitive UV detection at approximately 260 nm.[1] This method has been adapted to achieve separation of the cis and trans isomers of the target analyte, a common challenge in the analysis of unsaturated acyl chains.[3]

Experimental Protocols

Sample Preparation

Acyl-CoA thioesters are susceptible to hydrolysis, particularly in alkaline or strongly acidic aqueous solutions.[4] Therefore, proper sample handling and preparation are critical for accurate quantification.

Materials:

  • Perchloric acid (PCA), ice-cold

  • Potassium carbonate (K₂CO₃)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium acetate

  • Water, HPLC grade

Protocol:

  • Tissue/Cell Homogenization: Homogenize frozen tissue or cell pellets in 2 volumes of ice-cold 1M perchloric acid.

  • Protein Precipitation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 3M K₂CO₃ dropwise on ice until the pH reaches 6.0-7.0.

  • Salt Precipitation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the neutralized supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried sample in 100 µL of 50% methanol in 50 mM ammonium acetate (pH 7) for HPLC analysis.[4] Store samples at -80°C until analysis.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[1]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 20 µL.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08515
20.05050
25.0595
30.0595
31.08515
40.08515

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a standard mixture of cis- and trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. The retention times and peak areas are hypothetical but based on the principle that trans isomers are generally more retained on a C18 column than their corresponding cis isomers.

Table 1: Hypothetical Quantitative Data for Isomer Separation

AnalyteRetention Time (min)Peak Area (mAU*s)Concentration (µM)
This compound15.21250010
trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA16.51235010

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Tissue/Cell Sample homogenize Homogenization (Perchloric Acid) sample->homogenize precipitate Protein Precipitation (Centrifugation) homogenize->precipitate neutralize Neutralization (K₂CO₃) precipitate->neutralize spe SPE Cleanup (C18 Cartridge) neutralize->spe reconstitute Evaporation & Reconstitution spe->reconstitute hplc RP-HPLC System reconstitute->hplc Inject Sample separation C18 Column Separation hplc->separation detection UV Detection (260 nm) separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for the HPLC analysis of acyl-CoA.

Isomer Relationship

This diagram shows the relationship between the cis and trans isomers of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

isomers node_cis cis-Isomer isomerization Isomerization node_cis->isomerization node_trans trans-Isomer isomerization->node_trans

References

Application Note: Quantitative Analysis of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Cell Lysates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1][2] Their quantification in cellular systems is crucial for understanding metabolic status in both health and disease. This application note describes a robust and sensitive method for the quantification of a specific, less common acyl-CoA, cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, in mammalian cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for acyl-CoA analysis, employing a targeted quantitative approach using Multiple Reaction Monitoring (MRM).

Principle

The method involves the extraction of acyl-CoAs from cell lysates, followed by separation using reversed-phase liquid chromatography. The eluted compounds are then ionized by electrospray ionization (ESI) and quantified using a triple quadrupole mass spectrometer operating in MRM mode. This technique provides high selectivity and sensitivity for the target analyte. A common fragmentation pattern for acyl-CoAs, involving a neutral loss of 507 Da from the precursor ion, is utilized for developing the MRM transition.[3][4]

Materials and Reagents

  • Cell Lines: e.g., HepG2, MCF7, or other relevant cell lines.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).

  • Buffers and Reagents: Ammonium acetate, Formic acid, Trichloroacetic acid (TCA), Potassium phosphate monobasic (KH2PO4).

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample (e.g., C15:0-CoA or C17:0-CoA).[5][6]

  • Analyte Standard: this compound (Requires custom synthesis or sourcing, as it is not a commonly available standard).

Experimental Protocols

Standard Preparation
  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50% Methanol in 50 mM ammonium acetate, pH 7).[1]

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the chosen internal standard.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). Spike each standard with a fixed concentration of the internal standard.

Sample Preparation (Cell Lysate)

This protocol is a synthesis of common methods for acyl-CoA extraction.[1][5][7]

  • Cell Culture: Culture cells to the desired confluency (e.g., 80-90%) in appropriate culture vessels.

  • Cell Harvesting and Lysis:

    • Aspirate the cell culture medium.

    • Wash the cells twice with ice-cold PBS.[8]

    • For adherent cells, add 1 mL of ice-cold extraction solvent (e.g., 10% TCA or 80% Methanol) and scrape the cells.[7][9] For suspension cells, pellet the cells and resuspend in the extraction solvent.

    • Add the internal standard to the cell lysate.

  • Protein Precipitation and Extraction:

    • Vortex the cell lysate vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet the precipitated protein.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Sample Concentration (Optional but Recommended):

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1][7]

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 5% ACN in water with 10 mM ammonium acetate).[7]

LC-MS/MS Analysis
  • LC System: A UHPLC system is recommended for optimal separation.

  • Chromatographic Column: A C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for acyl-CoA separation.[7]

  • Mobile Phases:

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.

  • Gradient Elution: A typical gradient would be:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte Prediction: The exact mass of this compound needs to be calculated to determine the precursor ion ([M+H]+). Assuming the acyl chain is C10H15O, the molecular weight of the acyl-CoA would be approximately 934.1 g/mol . The predicted precursor ion would be m/z 935.1.

    • Quantitative Transition (Predicted): Based on the characteristic neutral loss of 507 Da, the primary product ion would be m/z 428.1.[3][4][5]

    • Qualitative Transition (Predicted): A secondary transition to the fragment representing the CoA moiety (m/z 428) can be used for confirmation.[3][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound935.1 (Predicted)428.1 (Predicted)To be optimized
Internal Standard (e.g., C15:0-CoA)992.4485.4To be optimized

Note: The MRM transitions and collision energies for the target analyte must be optimized empirically by infusing the standard compound into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table shows a hypothetical example of the quantification of this compound in different cell lines under varying treatment conditions.

Cell LineTreatmentConcentration (pmol/mg protein)Standard Deviation
HepG2Control1.250.15
HepG2Drug A (10 µM)5.780.42
MCF7ControlNot Detected-
MCF7Drug A (10 µM)0.890.09

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for LC-MS/MS Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Cell Culture B Cell Harvesting & Lysis (with Internal Standard) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection D->E F Drying & Reconstitution E->F G UHPLC Separation (C18 Column) F->G H ESI+ Ionization G->H I MRM Detection (Triple Quadrupole MS) H->I J Peak Integration I->J K Calibration Curve Generation J->K L Quantification K->L

Caption: Workflow for quantifying this compound.

Hypothetical Signaling Pathway

G Figure 2: Hypothetical Xenobiotic Metabolism Pathway Xenobiotic Xenobiotic Compound Metabolite1 Intermediate Metabolite 1 Xenobiotic->Metabolite1 AcylCoA_Ligase Acyl-CoA Ligase Metabolite1->AcylCoA_Ligase Target_AcylCoA cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA AcylCoA_Ligase->Target_AcylCoA Detox_Enzyme Phase II Detoxification Enzyme (e.g., GST) Target_AcylCoA->Detox_Enzyme Conjugate Detoxified Conjugate Detox_Enzyme->Conjugate Excretion Cellular Excretion Conjugate->Excretion

Caption: Potential role in xenobiotic metabolism.

Conclusion

The described LC-MS/MS method provides a sensitive and specific approach for the quantification of this compound in cell lysates. Proper sample preparation and empirical optimization of mass spectrometry parameters are critical for achieving accurate and reproducible results. This protocol can be adapted for the analysis of other novel or uncommon acyl-CoA species in various biological matrices.

References

Application Note: Complete Structure Elucidation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA using a Multi-dimensional NMR Approach

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in natural product chemistry, metabolomics, and enzyme mechanism studies.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structure elucidation of organic molecules.[1][2] For complex biomolecules such as acyl-coenzyme A (CoA) thioesters, which are central intermediates in numerous metabolic pathways, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous characterization. This application note provides a detailed protocol and data interpretation guide for the complete structure determination of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a putative intermediate in terpene or polyketide biosynthesis.

The workflow leverages a suite of modern NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[3][4][5] These experiments collectively provide through-bond connectivity information to assemble the molecular fragments and confirm the final structure, including the cis-stereochemistry of the α,β-unsaturated double bond.

Predicted NMR Data for Structure Elucidation

Due to the absence of published experimental data for this compound, the following ¹H and ¹³C NMR data have been predicted based on known chemical shifts of structural analogs, including unsaturated acyl-CoA esters, isoprenoids, and terpene precursors.[6][7][8][9] This predicted dataset serves as a benchmark for researchers working on the isolation and identification of this compound.

Structure for NMR Assignment:

Chemical structure of this compound with atom numbering for NMR assignment.

(Note: The image is a placeholder for the chemical structure with numbered atoms for assignment purposes.)

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)

AtomPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H36.15q1.5
H4a/b2.95d7.5
H82.45sept7.0
H71.95d1.5
H9/H101.05d7.0
CoA Protons
H1'~3.05t6.5
H2'~3.55t6.5
Other CoA4.0 - 8.5multiplets

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)

AtomPredicted δ (ppm)DEPT-135
C1 (C=O)195.0Quaternary
C2 (C=)138.0Quaternary
C3 (=CH)130.0CH
C4 (CH₂)42.0CH₂
C5 (=C)148.0Quaternary
C6 (=C)125.0Quaternary
C7 (CH₃)22.0CH₃
C8 (CH)34.0CH
C9/C10 (CH₃)21.5CH₃
CoA Carbons 25.0 - 150.0Various

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[10][11]

  • Dissolution: Dissolve 5-10 mg of purified this compound in 0.6 mL of deuterium oxide (D₂O) or a phosphate-buffered D₂O solution (e.g., 50 mM, pD 7.4) to maintain physiological relevance and stability.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]

  • Standard: Add a small, known amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for sample-limited biological isolates.[2][6]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment with water suppression (e.g., presaturation).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single-pulse experiment.

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-1.5 seconds.

    • Relaxation Delay: 2-4 seconds.

    • Number of Scans: 1024-4096, depending on concentration.

  • DEPT-135:

    • Used to differentiate between CH, CH₂, and CH₃ signals. CH/CH₃ signals appear positive, while CH₂ signals are negative.

  • 2D ¹H-¹H COSY:

    • Identifies protons that are spin-coupled (typically through 2-3 bonds).[3]

    • Spectral Width: 12-16 ppm in both dimensions.

    • Data Points: 2048 (F2) x 256 (F1).

    • Number of Scans: 4-8 per increment.

  • 2D ¹H-¹³C HSQC:

    • Correlates protons directly to their attached carbons (one-bond C-H correlation).[3][5]

    • ¹H (F2) Spectral Width: 12-16 ppm.

    • ¹³C (F1) Spectral Width: 160-180 ppm.

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 8-16 per increment.

  • 2D ¹H-¹³C HMBC:

    • Correlates protons and carbons over multiple bonds (typically 2-4 bonds), crucial for connecting molecular fragments across quaternary carbons.[3][12][13]

    • ¹H (F2) Spectral Width: 12-16 ppm.

    • ¹³C (F1) Spectral Width: 220-250 ppm.

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

    • Number of Scans: 16-64 per increment.

Data Interpretation and Structure Elucidation Workflow

The following workflow outlines the logical process of piecing together the spectral data to confirm the structure of this compound.

  • Identify Spin Systems (COSY):

    • A correlation between the isopropyl methine (H8) and the two methyl groups (H9/H10) confirms the isopropyl fragment.

    • A weak four-bond correlation between the olefinic proton (H3) and the allylic methylene protons (H4) establishes their proximity.

  • Assign Direct C-H Pairs (HSQC):

    • Each proton signal (except for exchangeable protons) will show a correlation to its directly attached carbon. For example, the ¹H signal at δ ~6.15 ppm (H3) will correlate with the ¹³C signal at δ ~130.0 ppm (C3). This allows for the unambiguous assignment of all protonated carbons.

  • Connect the Fragments (HMBC):

    • The HMBC spectrum is the key to assembling the full carbon skeleton.

    • Thioester Linkage: A crucial correlation from the methylene protons of the CoA moiety (H1') to the carbonyl carbon (C1) confirms the thioester bond.

    • α,β-Unsaturation: Correlations from the C7 methyl protons (H7) to C1, C2, and C3, and from the olefinic proton (H3) to C1, C2, and C4 will define the 2-methyl-2-enoyl fragment. The cis configuration is inferred from the characteristic upfield shift of the allylic methyl group (C7) compared to its trans isomer.

    • Connecting the Dienoyl System: Correlations from the H4 methylene protons to C2, C3, C5, and C6 will link the two olefinic systems.

    • Isopropyl Terminus: Correlations from the isopropyl methyl protons (H9/H10) to C8 and C5, and from the methine proton (H8) to C5 and C6, will complete the molecular backbone.

Visualizations

Experimental and Logic Workflow

G Figure 1: NMR Structure Elucidation Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation Purified_Sample Purified Compound NMR_Sample NMR Sample Prep (D2O, Standard) Purified_Sample->NMR_Sample NMR_Acquisition Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC) NMR_Sample->NMR_Acquisition Process_Spectra Process & Reference Spectra NMR_Acquisition->Process_Spectra Assign_Spins Assign Spin Systems (COSY) Process_Spectra->Assign_Spins Assign_CH Assign C-H Pairs (HSQC) Assign_Spins->Assign_CH Connect_Fragments Connect Fragments (HMBC) Assign_CH->Connect_Fragments Stereochem Determine Stereochemistry (NOESY / J-coupling) Connect_Fragments->Stereochem Final_Structure Final Structure Confirmed Stereochem->Final_Structure

Caption: Figure 1: General workflow from sample preparation to final structure confirmation using a suite of NMR experiments.

Key HMBC and COSY Correlations

Caption: Figure 2: Diagram of key COSY and HMBC correlations for assembling the carbon skeleton of the target molecule.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structure elucidation of complex metabolites like this compound. By systematically interpreting data from COSY, HSQC, and HMBC experiments, researchers can piece together the molecular framework, confirm atom connectivity, and establish key stereochemical features. The protocols and predicted data herein serve as a comprehensive guide for the identification and characterization of this and structurally related acyl-CoA thioesters in biological systems.

References

Application Notes & Protocols: Enzymatic Synthesis of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a complex, non-standard isoprenoid derivative. Its specific structure suggests a biosynthetic origin from the terpene metabolic pathways. Terpenoids are a vast class of natural products synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) precursors via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways[1][2]. The synthesis of such a specialized acyl-CoA thioester is of interest for the development of novel therapeutics, enzyme inhibitors, and as a probe for studying metabolic pathways.

This document outlines a putative chemo-enzymatic protocol for the synthesis of this compound. The proposed pathway involves two key stages:

  • Biosynthesis of the precursor carboxylic acid: cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid, via a terpene synthase (TPS).

  • Enzymatic activation to the CoA thioester: Using an acyl-CoA synthetase/ligase.

Due to the novelty of the target molecule, a specific terpene synthase for the precursor acid is not yet described in the literature. Therefore, this protocol will focus on a generalizable approach using a hypothetical or engineered terpene synthase, followed by a well-established enzymatic CoA ligation method[3][4].

Proposed Biosynthetic Pathway

The synthesis initiates from the universal C5 precursors, IPP and DMAPP. These are condensed to form geranyl pyrophosphate (GPP), the precursor for monoterpenes[2][5]. A specialized terpene synthase (TPS) would then catalyze the cyclization and rearrangement of GPP, followed by an oxidation step to yield the target carboxylic acid. This acid is then activated with Coenzyme A.

cluster_0 Upstream Pathway (MVA/MEP) cluster_1 Core Synthesis cluster_2 Enzymes IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Precursor_Acid cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid GPP->Precursor_Acid Cyclization & Oxidation Target_CoA This compound Precursor_Acid->Target_CoA ATP, CoA-SH, Mg2+ GPPS GPP Synthase GPPS->GPP TPS Terpene Synthase (hypothetical) TPS->Precursor_Acid ACSL Acyl-CoA Synthetase ACSL->Target_CoA

Figure 1. Proposed enzymatic workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of cis-2-Methyl-5-isopropylhexa-2,5-dienoic Acid

This part of the protocol is conceptual, as it relies on a terpene synthase that produces the specific precursor acid. Researchers would typically identify such an enzyme through genome mining and enzyme characterization[6]. For the purpose of this protocol, we assume the enzyme is available.

Materials:

  • Geranyl pyrophosphate (GPP)

  • Recombinant Terpene Synthase (TPS)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Quenching Solution: 2 M HCl

  • Extraction Solvent: Ethyl acetate

Procedure:

  • Set up the enzymatic reaction in a total volume of 1 mL in a microcentrifuge tube.

  • Add the reaction components in the following order: 880 µL of reaction buffer, 100 µL of 10 mM GPP solution, and 10 µL of purified TPS (1 mg/mL).

  • Incubate the reaction mixture at 30°C for 4 hours with gentle shaking.

  • Stop the reaction by adding 100 µL of 2 M HCl.

  • Extract the product by adding 500 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 5,000 x g for 5 minutes.

  • Carefully transfer the organic (upper) layer to a new tube. Repeat the extraction twice more.

  • Pool the organic extracts and evaporate the solvent under a stream of nitrogen.

  • The dried residue, containing the carboxylic acid, can be purified by HPLC or used directly in the next step.

Part 2: Enzymatic Synthesis of this compound

This protocol utilizes a promiscuous acyl-CoA synthetase to ligate the precursor acid to Coenzyme A. Several microbial acyl-CoA ligases have been shown to have broad substrate specificity[4].

Materials:

  • cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (from Part 1 or chemical synthesis)

  • Coenzyme A, trilithium salt (CoA-SH)

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Recombinant Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • Inorganic pyrophosphatase

  • Reaction Buffer: 100 mM HEPES (pH 7.5)

  • Solid Phase Extraction (SPE) cartridges for purification

Procedure:

  • Prepare the reaction mixture in a total volume of 2 mL.

  • Combine the following reagents as detailed in Table 1.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate at 37°C for 2 hours. Monitor the reaction progress by HPLC or LC-MS.

  • Purify the resulting acyl-CoA thioester using SPE cartridges or preparative HPLC.

Data Presentation

Table 1: Reaction Conditions for Acyl-CoA Synthesis

ComponentStock ConcentrationVolume to AddFinal Concentration
HEPES Buffer (pH 7.5)1 M200 µL100 mM
Precursor Acid10 mM (in DMSO)200 µL1 mM
Coenzyme A10 mM100 µL0.5 mM
ATP100 mM40 µL2 mM
MgCl₂1 M4 µL2 mM
Inorganic Pyrophosphatase10 U/mL10 µL0.05 U/mL
Acyl-CoA Synthetase1 mg/mL10 µL5 µg/mL
Nuclease-free Water-1436 µL-
Total Volume -2000 µL -

Table 2: Expected Yield and Purity

ProductMethodExpected Yield (mg)Purity (by HPLC)
cis-2-Methyl-5-isopropylhexa-2,5-dienoic acidEnzymatic0.5 - 1.5>90%
This compoundEnzymatic0.2 - 0.8>95%

Note: Yields are highly dependent on the specific activity and stability of the enzymes used.

Logical Flow for Protocol Execution

A Prepare Reagents and Buffers B Part 1: Synthesize Precursor Acid (TPS Reaction) A->B C Incubate at 30°C for 4h B->C D Quench and Extract Product C->D E Purify Precursor Acid (Optional) D->E F Part 2: Synthesize Acyl-CoA (Acyl-CoA Synthetase Reaction) E->F G Incubate at 37°C for 2h F->G H Monitor Reaction by HPLC/LC-MS G->H I Purify Final Product (SPE/HPLC) H->I Upon completion J Characterize and Quantify Product I->J

Figure 2. Step-by-step logical workflow for the synthesis protocol.

Conclusion

The protocol described provides a robust framework for the enzymatic synthesis of the novel molecule this compound. The primary challenge lies in the discovery and characterization of a suitable terpene synthase for the precursor acid. Once the precursor is obtained, its conversion to the corresponding CoA thioester is a relatively straightforward enzymatic process[7][8]. This chemo-enzymatic approach offers a pathway to producing complex, biologically relevant molecules that are otherwise difficult to obtain through traditional chemical synthesis.

References

Application Notes and Protocols for Developing an Enzyme Assay for cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a putative intermediate in the metabolism of certain terpenes and branched-chain fatty acids. Understanding its metabolic fate is crucial for elucidating novel biochemical pathways and for the development of therapeutics targeting these pathways. This document provides detailed application notes and protocols for the development of an enzyme assay to study the metabolism of this compound. The primary focus is on a spectrophotometric acyl-CoA dehydrogenase (ACAD) assay, a common and robust method for monitoring the oxidation of acyl-CoA thioesters.

The proposed assay is based on the principle that many acyl-CoA dehydrogenases transfer electrons from the substrate to an electron acceptor, resulting in a measurable change in absorbance.[1] This method allows for the continuous monitoring of enzyme activity and is suitable for high-throughput screening.

Hypothesized Metabolic Pathway

The metabolism of this compound is hypothesized to be initiated by an acyl-CoA dehydrogenase, which catalyzes the introduction of a double bond, or by an isomerase that alters the position of the existing double bonds. Terpenoid biosynthesis pathways originate from acetyl-CoA, and the metabolism of complex terpenes can involve a variety of modifying enzymes, including dehydrogenases and isomerases.[2][3][4]

Metabolic Pathway cluster_0 Hypothesized Reaction Substrate cis-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA Enzyme Acyl-CoA Dehydrogenase or Isomerase Substrate->Enzyme Binds to active site Product Metabolic Product (e.g., trienoyl-CoA) Enzyme->Product Catalyzes reaction

Caption: Hypothesized enzymatic conversion of the substrate.

Data Presentation: Assay Parameters

The following table summarizes key quantitative parameters for the proposed enzyme assay. These values are starting points and may require optimization depending on the specific enzyme and experimental conditions.

ParameterRecommended Value/RangeNotes
Enzyme Concentration 1 - 10 µg/mLShould be optimized to ensure a linear reaction rate.
Substrate Concentration 1 - 100 µMA substrate titration curve should be generated to determine the Km.
Electron Acceptor Dichlorophenolindophenol (DCPIP)A common artificial electron acceptor for ACADs.[1]
DCPIP Concentration 50 µMAbsorbance is monitored at 600 nm.
Reaction Buffer 50 mM Potassium Phosphate, pH 7.5Maintain stable pH. May need to be optimized for the specific enzyme.
Reaction Temperature 37°COptimal temperature may vary depending on the enzyme source.
Assay Volume 100 - 200 µLSuitable for 96-well plate format.
Incubation Time 10 - 30 minutesShould be within the linear range of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

As this substrate is not commercially available, it will likely require custom synthesis. This can be achieved through standard organic chemistry methods involving the activation of the corresponding carboxylic acid to its N-hydroxysuccinimide ester followed by reaction with Coenzyme A.

Protocol 2: Spectrophotometric Acyl-CoA Dehydrogenase Assay

This protocol is adapted from established methods for assaying acyl-CoA dehydrogenase activity.[1]

Materials:

  • Purified enzyme preparation (or cell lysate/tissue homogenate)

  • This compound (substrate)

  • 50 mM Potassium Phosphate buffer, pH 7.5

  • Dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS) (optional, as an intermediate electron carrier)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare a 10X stock solution of the reaction buffer.

    • Prepare a 1 mM stock solution of DCPIP in the reaction buffer.

    • Prepare a 10 mM stock solution of the substrate in a suitable solvent (e.g., water or buffer).

  • Set up the Reaction Mixture:

    • In each well of the 96-well plate, add the following components in order:

      • Reaction Buffer (to final volume)

      • DCPIP solution (to a final concentration of 50 µM)

      • Enzyme preparation (1-10 µg/mL)

  • Initiate the Reaction:

    • Add the substrate, this compound, to each well to a final concentration range of 1-100 µM to start the reaction.

    • A no-substrate control should be included to account for any background reaction.

  • Monitor the Reaction:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-30 minutes). The reduction of DCPIP leads to a loss of its blue color.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of DCPIP at 600 nm (ε = 21 mM⁻¹cm⁻¹).

Experimental Workflow cluster_workflow Spectrophotometric Assay Workflow Start Prepare Reagents (Buffer, DCPIP, Substrate) Setup Set up Reaction Mixture in 96-well plate (Buffer, DCPIP, Enzyme) Start->Setup Initiate Add Substrate to Initiate Reaction Setup->Initiate Monitor Measure Absorbance at 600 nm over time in a spectrophotometer Initiate->Monitor Analyze Calculate Initial Reaction Rate and Enzyme Activity Monitor->Analyze End Results Analyze->End

Caption: Workflow for the spectrophotometric enzyme assay.

Protocol 3: Product Identification by LC-MS/MS

To confirm the identity of the metabolic product, the reaction can be quenched and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Completed enzyme reaction mixture

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Quench the Reaction:

    • After the desired incubation time, stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate the solvent.

    • Reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable C18 reverse-phase HPLC column.

    • Develop a gradient elution method to separate the substrate and product.

    • Use mass spectrometry to detect and identify the substrate and any newly formed products based on their mass-to-charge ratio (m/z). Fragmentation patterns in MS/MS can be used to confirm the structure. Methods for detecting acyl-CoA esters by LC-MS/MS have been previously described.[5][6]

Alternative and Complementary Assays

  • ETF Fluorescence Reduction Assay: This is considered the gold standard for many ACADs.[1] It measures the decrease in the intrinsic fluorescence of electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD. This assay is more sensitive but also more complex, requiring purified ETF and anaerobic conditions.

  • GC-MS Analysis: Acyl-CoA esters can be converted to more volatile derivatives for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing an alternative method for product identification and quantification.[7]

  • Commercial Assay Kits: Commercially available kits for fatty acyl-CoA determination or ELISA kits for specific acyl-CoA dehydrogenases could potentially be adapted for this novel substrate.[8][9][10]

Conclusion

The development of a robust enzyme assay for this compound metabolism is an essential step in characterizing its biological role. The protocols outlined in this document provide a comprehensive starting point for researchers. The spectrophotometric assay offers a convenient method for initial characterization and screening, while LC-MS/MS analysis provides definitive product identification. Successful implementation of these assays will contribute to a deeper understanding of terpene and fatty acid metabolism and may reveal new targets for drug development.

References

Application Notes and Protocols for the In Vitro Quantification of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites. The accurate quantification of specific acyl-CoA species is essential for understanding cellular metabolism and for the development of novel therapeutics. This document provides a detailed protocol for the in vitro quantification of a specific short-chain acyl-CoA, cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for acyl-CoA analysis.[1][2]

The protocol is adapted from established methods for the analysis of short-chain acyl-CoAs and provides a framework that can be optimized for the specific analyte.[2][3] It covers sample preparation, analytical conditions, and data analysis.

I. Experimental Protocols

A. Sample Preparation: Extraction of Acyl-CoA Esters

Accurate quantification of acyl-CoA esters necessitates efficient extraction and quenching of metabolic activity. A method employing 5-sulfosalicylic acid (SSA) for deproteinization is presented here, as it simplifies the workflow by removing the need for solid-phase extraction (SPE) for some sample types, thereby improving the recovery of certain analytes.[2][3]

Materials and Reagents:

  • 5-sulfosalicylic acid (SSA) dihydrate

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Ultrapure water

  • Internal Standard (IS): A suitable acyl-CoA that is not endogenously present in the sample (e.g., Heptanoyl-CoA or an isotopically labeled standard).

  • Microcentrifuge tubes

  • Homogenizer (optional, for tissue samples)

  • Centrifuge capable of 4°C and >15,000 x g

Protocol:

  • Preparation of Extraction Solution: Prepare a 10% (w/v) SSA solution in water. The final extraction solvent will be a mixture of acetonitrile, methanol, and the 10% SSA solution. A common ratio is 2:2:1 (v/v/v) of ACN:MeOH:10% SSA.

  • Sample Collection: For in vitro enzymatic reactions, the reaction can be stopped by the addition of the cold extraction solvent. For cellular or tissue samples, flash-freeze the sample in liquid nitrogen to quench metabolic activity.

  • Extraction:

    • To the sample (e.g., 50 µL of an enzymatic reaction or a homogenized cell pellet), add 200 µL of the cold extraction solvent containing the internal standard at a known concentration.

    • Vortex vigorously for 1 minute. For tissue samples, homogenization may be required prior to vortexing.

    • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoA esters to a new, clean microcentrifuge tube.

  • Storage: The samples can be stored at -80°C until analysis or placed directly in an autosampler set to 4°C for immediate analysis.

B. LC-MS/MS Analysis

The separation and detection of this compound is achieved by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B (linear gradient)

    • 10-12 min: 50-95% B (linear gradient)

    • 12-14 min: 95% B (hold)

    • 14-15 min: 95-2% B (linear gradient)

    • 15-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of the synthesized compound or by predictive software. Acyl-CoAs typically show a characteristic neutral loss of 507 Da (pantoic acid-β-alanine-cysteamine-ADP).[4][5]

    • Hypothetical MRM Transition for Target Analyte: The exact mass of this compound would need to be calculated. For the purpose of this protocol, let's assume a hypothetical precursor ion (M+H)+ of m/z 934.5. The product ion would be m/z 427.5 (corresponding to the fragment after the neutral loss).

    • Internal Standard (e.g., Heptanoyl-CoA): Precursor ion (M+H)+ -> Product ion.

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's guidelines.

II. Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized to provide a clear overview of the method's performance. The following table provides a template with representative values for a typical short-chain acyl-CoA assay.[6]

AnalyteLinearity (r²)LLOQ (pmol)ULOD (pmol)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound>0.990.1 - 1.00.05 - 0.5<10%<15%
Internal Standard (e.g., Heptanoyl-CoA)N/AN/AN/AN/AN/A
  • LLOQ (Lower Limit of Quantification): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

  • ULOD (Upper Limit of Detection): The lowest concentration of an analyte that can be reliably detected.

  • %RSD (Percent Relative Standard Deviation): A measure of precision.

III. Mandatory Visualizations

A. Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample In Vitro Sample (e.g., Enzymatic Reaction) Quench Quench Reaction & Add Internal Standard (Cold Extraction Solvent) Sample->Quench Precipitate Protein Precipitation (Vortex & Incubate on Ice) Quench->Precipitate Centrifuge Centrifugation (15,000 x g, 4°C) Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject Sample onto LC System Collect->Inject Separate Chromatographic Separation (C18 Reverse Phase) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Standard Curve) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the quantification of this compound.

B. Hypothetical Biosynthetic Pathway

The following diagram illustrates a hypothetical biosynthetic pathway where this compound could be an intermediate. This provides context for its potential role in cellular metabolism.

G Precursor Upstream Precursor (e.g., Isoprenoid Unit) Intermediate1 Intermediate Metabolite A Precursor->Intermediate1 Target This compound Intermediate1->Target Product1 Downstream Product 1 Target->Product1 Product2 Downstream Product 2 Target->Product2 Enzyme1 Enzyme 1 Enzyme1->Precursor Enzyme2 Enzyme 2 Enzyme2->Intermediate1 Enzyme3 Enzyme 3 Enzyme3->Target Enzyme4 Enzyme 4 Enzyme4->Product1 Enzyme4->Product2

Caption: Hypothetical metabolic pathway involving the target acyl-CoA.

References

use of "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA" as a substrate in kinetic studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA" as a Substrate in Kinetic Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding metabolic pathways and is a cornerstone of drug discovery and development. Acyl-CoA derivatives are central metabolites in fatty acid and amino acid metabolism, and the enzymes that process them, such as acyl-CoA dehydrogenases and isomerases, are critical therapeutic targets. This document provides a detailed framework for the kinetic analysis of a novel, hypothetical substrate, "this compound." While direct experimental data for this specific compound is not currently available in published literature, this guide offers generalized protocols and application notes based on established methodologies for structurally similar acyl-CoA substrates.

The proposed substrate, "this compound," features a dienoyl system with methyl and isopropyl substitutions, suggesting it may be a substrate for enzymes involved in branched-chain amino acid or complex fatty acid metabolism. Potential enzyme candidates for kinetic characterization with this substrate include members of the acyl-CoA dehydrogenase superfamily or specific isomerases. The protocols outlined below are designed to be adaptable for the investigation of this and other novel acyl-CoA analogues.

Hypothetical Enzyme Interaction and Potential Metabolic Context

Based on its structure, "this compound" could be investigated as a substrate for enzymes such as isovaleryl-CoA dehydrogenase (IVD), which is involved in leucine catabolism, or other acyl-CoA dehydrogenases with specificity for branched-chain acyl-CoAs.[1][2] The presence of the dienoyl group also suggests a potential role in pathways involving unsaturated fatty acid oxidation, where enzymes like Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase are active.[3]

Potential Signaling Pathway Involvement:

Below is a generalized diagram illustrating a potential metabolic pathway where a novel acyl-CoA substrate might be introduced and subsequently processed by a target enzyme, leading to downstream effects that could be the focus of drug development.

sub This compound enzyme Putative Acyl-CoA Dehydrogenase/Isomerase sub->enzyme Substrate Binding prod Metabolic Product enzyme->prod Catalysis downstream Downstream Metabolic Pathway prod->downstream effect Physiological Effect (e.g., energy production, signaling molecule synthesis) downstream->effect

Caption: Hypothetical metabolic processing of a novel acyl-CoA substrate.

Data Presentation: Templates for Kinetic Data

Effective presentation of kinetic data is crucial for comparative analysis. The following tables are templates for summarizing quantitative data obtained from enzyme assays.

Table 1: Michaelis-Menten Kinetic Parameters

This table should be used to report the key kinetic constants for the enzyme of interest with "this compound" and any relevant control substrates.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compoundTBDTBDTBDTBD
Isovaleryl-CoA (Control)TBDTBDTBDTBD
Other Branched-Chain Acyl-CoA (Control)TBDTBDTBDTBD

TBD: To be determined experimentally.

Table 2: Inhibitor Analysis

This table is a template for presenting data on potential inhibitors of the enzymatic reaction.

InhibitorType of InhibitionKi (µM)
Inhibitor ACompetitive/Non-competitive/UncompetitiveTBD
Inhibitor BCompetitive/Non-competitive/UncompetitiveTBD

TBD: To be determined experimentally.

Experimental Protocols

The following are detailed, generalized protocols for the kinetic characterization of a novel acyl-CoA substrate.

Protocol 1: Synthesis of "this compound"

As this is a novel substrate, a custom synthesis protocol would be required. A general approach for synthesizing acyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A. This process is often multi-step and requires expertise in organic chemistry. For analogous compounds, detailed synthetic procedures can be found in specialized literature.[4]

Protocol 2: Expression and Purification of a Recombinant Acyl-CoA Dehydrogenase

This protocol provides a general workflow for obtaining a purified enzyme for kinetic studies, adapted from methods used for human isovaleryl-CoA dehydrogenase and α-methylacyl-CoA racemase.[1][4]

Workflow for Enzyme Expression and Purification:

cluster_0 Gene to Protein cluster_1 Purification A Gene Synthesis & Codon Optimization B Cloning into Expression Vector A->B C Transformation into E. coli Host (e.g., BL21(DE3)) B->C D Induction of Protein Expression (e.g., with IPTG) C->D E Cell Lysis (e.g., sonication) D->E F Clarification by Centrifugation E->F G Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) F->G H Further Purification (e.g., Size Exclusion Chromatography) G->H I Purity Assessment (SDS-PAGE) H->I

Caption: General workflow for recombinant enzyme expression and purification.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the putative enzyme is synthesized with codon optimization for E. coli expression and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

  • Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by ultracentrifugation to remove cell debris.

  • Protein Purification: The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted. For higher purity, a subsequent size-exclusion chromatography step can be performed.

  • Purity and Concentration: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a standard method (e.g., Bradford assay).

Protocol 3: Enzyme Kinetic Assay (Spectrophotometric Method)

This protocol describes a common method for measuring the activity of acyl-CoA dehydrogenases, which involves monitoring the reduction of an electron acceptor.

Materials:

  • Purified enzyme

  • "this compound" stock solution

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6)

  • Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like Ferrocenium hexafluorophosphate.

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer and the electron acceptor at a fixed concentration.

  • Initiate the reaction by adding a small volume of the purified enzyme.

  • Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADPH formation if coupled to a reductase, or a different wavelength depending on the electron acceptor).

  • Vary the concentration of "this compound" over a range that brackets the expected Km value.

  • Measure the initial reaction velocity (v₀) at each substrate concentration.

  • Perform control experiments without the enzyme or without the substrate to account for any background reactions.

Protocol 4: NMR-Based Kinetic Assay

For enzymes like racemases or when a suitable chromophoric substrate or product is unavailable, NMR spectroscopy can be a powerful tool for monitoring the reaction.[4]

Materials:

  • Purified enzyme

  • "this compound"

  • NMR buffer (containing D₂O for the lock signal)

  • NMR spectrometer

Procedure:

  • Dissolve the substrate in the NMR buffer.

  • Acquire a baseline ¹H NMR spectrum of the substrate.

  • Initiate the enzymatic reaction by adding the purified enzyme to the NMR tube.

  • Acquire a series of ¹H NMR spectra over time.

  • Monitor the decrease in the signal intensity of the substrate's characteristic peaks and the corresponding increase in the product's peaks.

  • Integrate the relevant peaks to determine the concentration of substrate and product at each time point.

  • Calculate the initial reaction rates from the time-course data.

Protocol 5: Data Analysis
  • Michaelis-Menten Kinetics: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the Vmax and Km values.

    • v₀ = (Vmax * [S]) / (Km + [S])

  • Turnover Number (kcat): Calculate kcat using the equation:

    • kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

  • Catalytic Efficiency: The catalytic efficiency is determined by the ratio kcat/Km.

  • Inhibitor Analysis: For inhibition studies, measure the initial velocities at various substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or preferably, by global non-linear fitting to the appropriate inhibition models to determine the inhibition constant (Ki) and the mode of inhibition.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers interested in the kinetic characterization of the novel substrate "this compound" or other new acyl-CoA derivatives. By adapting these established methodologies, scientists can elucidate the enzymatic processing of such compounds, contributing to a deeper understanding of metabolism and providing a foundation for the development of novel therapeutics. The successful application of these protocols will depend on the specific properties of the enzyme and substrate under investigation, and optimization of the experimental conditions will likely be necessary.

References

Application of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Metabolic Engineering: From Pathway Intermediate to High-Value Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a key metabolic intermediate in the microbial degradation pathways of the abundant monoterpenes, limonene and α-pinene. While not a direct product of interest, its position within these catabolic routes makes it a critical nexus for metabolic engineering efforts. By strategically manipulating the enzymes that produce and consume this intermediate, it is possible to redirect carbon flux towards the synthesis of a diverse array of high-value oxygenated monoterpenoids. These products, including perillyl alcohol, carvone, and α-terpineol, have significant applications in the pharmaceutical, fragrance, and flavor industries.

This document provides detailed application notes and experimental protocols for leveraging the metabolic pathways involving this compound to produce valuable chemicals. It includes quantitative data from various microbial biotransformation studies, detailed methodologies for key experiments, and visual representations of the relevant metabolic pathways and experimental workflows.

Metabolic Context: The Limonene and Pinene Degradation Pathways

The application of this compound in metabolic engineering is intrinsically linked to the microbial catabolism of limonene and α-pinene. Microorganisms such as Pseudomonas and Rhodococcus species have evolved sophisticated enzymatic machinery to utilize these terpenes as a sole carbon and energy source. A common strategy in these pathways is the initial oxygenation of the terpene, followed by a series of enzymatic transformations that ultimately lead to intermediates that can enter central metabolism, such as acetyl-CoA.

One of the well-characterized routes for limonene degradation proceeds through perillic acid. In this pathway, perillic acid is converted to 3-isopropenylpimelyl-CoA, which is then further metabolized through a β-oxidation-like process. It is within this subsequent degradation of 3-isopropenylpimelyl-CoA that this compound emerges as a key intermediate. Understanding this pathway is crucial for identifying enzymatic targets for knockout or overexpression to accumulate desired precursors or products.

dot

Limonene_Degradation_Pathway cluster_0 Upstream Pathway cluster_1 β-Oxidation-like Pathway Limonene Limonene Perillyl_Alcohol Perillyl_Alcohol Limonene->Perillyl_Alcohol Limonene-7-hydroxylase (Cytochrome P450) Perillyl_Aldehyde Perillyl_Aldehyde Perillyl_Alcohol->Perillyl_Aldehyde Perillyl alcohol dehydrogenase Perillic_Acid Perillic_Acid Perillyl_Aldehyde->Perillic_Acid Perillyl aldehyde dehydrogenase 3-Isopropenylpimelyl-CoA 3-Isopropenylpimelyl-CoA Perillic_Acid->3-Isopropenylpimelyl-CoA Acyl-CoA synthetase This compound This compound 3-Isopropenylpimelyl-CoA->this compound Acyl-CoA dehydrogenase Downstream_Metabolites Downstream Metabolites (e.g., Acetyl-CoA) This compound->Downstream_Metabolites Enoyl-CoA hydratase, etc.

Caption: Simplified overview of the limonene degradation pathway via perillic acid.

Application Notes: Biotransformation of Limonene and α-Pinene

The primary application of the metabolic pathways involving this compound is the biotransformation of readily available limonene and α-pinene into more valuable oxygenated derivatives. This is typically achieved using whole-cell biocatalysts, where engineered or wild-type microorganisms are cultured in the presence of the terpene substrate.

Key Considerations for Biotransformation:
  • Choice of Microorganism: Pseudomonas putida, Rhodococcus erythropolis, and engineered Escherichia coli and Saccharomyces cerevisiae are commonly used hosts. The choice depends on the desired product, the specific enzymes to be expressed, and the robustness of the strain to terpene toxicity.

  • Enzyme Selection: Cytochrome P450 monooxygenases are crucial for the initial hydroxylation of limonene and α-pinene, often determining the product profile. Other key enzymes include alcohol and aldehyde dehydrogenases, and Baeyer-Villiger monooxygenases.

  • Toxicity Mitigation: Terpenes and their oxygenated derivatives can be toxic to microbial cells. Strategies to mitigate toxicity include two-phase fermentation (using an organic solvent overlay to sequester the product), fed-batch strategies to maintain low substrate concentrations, and engineering solvent tolerance in the host strain.

  • Cofactor Regeneration: Many of the key enzymatic reactions, particularly those involving cytochrome P450s, require cofactors such as NADPH. Ensuring efficient cofactor regeneration is critical for high product yields.

Quantitative Data from Microbial Biotransformation Studies

The following tables summarize quantitative data from various studies on the microbial biotransformation of limonene and α-pinene.

Table 1: Biotransformation of Limonene to Value-Added Products

ProductMicroorganismSubstrateTiter (g/L)Yield (g/g) or Conversion (%)Reference
Perillyl AlcoholEngineered E. coliLimonene1.236% conversion[1]
Perillyl AlcoholMycobacterium sp. HXN-1500Limonene2.3-[2]
CarvoneEngineered E. coliLimonene0.04444% conversion[3]
α-TerpineolPenicillium digitatum(R)-(+)-Limonene-93% yield[4]
α-TerpineolFusarium oxysporumLimonene2.4-[5]
Perillic AcidPseudomonas putida DSM 12264Limonene10.6-[6]

Table 2: Biotransformation of α-Pinene to Value-Added Products

ProductMicroorganismSubstrateTiter (g/L)Yield (g/g) or Conversion (%)Reference
Verbenol & VerbenoneHormonema sp.α-Pinene0.4 (Verbenol), 0.3 (Verbenone)-[7]
α-TerpineolCandida tropicalisα-Pinene0.577% conversion[7]
α-TerpineolPolyporus brumalis(-)-α-Pinene--[8]

Experimental Protocols

This section provides detailed protocols for key experiments in the metabolic engineering of limonene and α-pinene degradation pathways.

Protocol 1: Whole-Cell Biotransformation of Limonene using Rhodococcus erythropolis

This protocol is adapted from studies on Rhodococcus erythropolis DCL14, a strain known for its ability to degrade limonene.[9][10][11]

1. Media and Culture Conditions:

  • Mineral Salts Medium (per liter):

    • Na₂HPO₄: 0.7 g

    • KH₂PO₄: 0.5 g

    • NH₄NO₃: 0.75 g

    • MgSO₄·7H₂O: 0.2 g

    • MnSO₄: 0.001 g

    • FeSO₄: 0.02 g

    • NaHCO₃: 0.25 g

    • Adjust pH to 7.0.

  • Growth:

    • Inoculate a single colony of R. erythropolis into 50 mL of mineral salts medium supplemented with a suitable carbon source (e.g., 2 g/L disodium succinate) in a 250 mL baffled flask.

    • Incubate at 28-30°C with shaking at 200 rpm until the culture reaches the late exponential phase.

    • For large-scale cell production for biotransformation, grow cells in a fed-batch fermentor with limonene supplied through the gas phase to induce the degradation pathway.[11]

2. Whole-Cell Biotransformation:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

  • Resuspend the cells in the same buffer to a desired optical density (e.g., OD₆₀₀ of 10).

  • Set up the biotransformation reaction in a flask or bioreactor containing the cell suspension.

  • Add limonene as the substrate. To mitigate toxicity, a two-phase system can be employed by adding an equal volume of an organic solvent like dodecane or by using a fed-batch approach.

  • Incubate the reaction at 28-30°C with shaking for 24-72 hours.

3. Product Extraction and Analysis:

  • At desired time points, take samples from the reaction mixture.

  • If a two-phase system is used, separate the organic phase. If not, extract the whole broth with an equal volume of a solvent like ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

dot

Biotransformation_Workflow cluster_0 Cell Preparation cluster_1 Biotransformation cluster_2 Analysis Inoculation Inoculate R. erythropolis Growth Grow in Mineral Salts Medium Inoculation->Growth Harvesting Harvest and Wash Cells Growth->Harvesting Resuspension Resuspend Cells in Buffer Harvesting->Resuspension Substrate_Addition Add Limonene (Two-Phase System) Resuspension->Substrate_Addition Incubation Incubate with Shaking Substrate_Addition->Incubation Extraction Extract with Ethyl Acetate Incubation->Extraction Drying Dry Organic Phase Extraction->Drying GCMS_Analysis Analyze by GC-MS Drying->GCMS_Analysis

Caption: Experimental workflow for whole-cell biotransformation of limonene.

Protocol 2: GC-MS Analysis of Monoterpenoids

This protocol provides a general method for the quantification of monoterpenoids from a fermentation broth or biotransformation reaction.

1. Sample Preparation:

  • To 1 mL of the fermentation broth or reaction mixture, add an equal volume of ethyl acetate containing an internal standard (e.g., 100 µM of α-cedrene or hexadecane).

  • Vortex vigorously for 1 minute to ensure thorough extraction.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper organic phase to a new microcentrifuge tube.

  • Dry the organic phase over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

2. GC-MS Parameters:

  • GC System: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL, split mode (e.g., 10:1 split ratio).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Final hold: Hold at 240°C for 5 minutes.

  • MS System: Agilent 5975C or similar.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

  • Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with authentic standards.

Future Perspectives

The metabolic pathways involving this compound represent a rich platform for the production of a wide range of valuable chemicals from renewable terpene feedstocks. Future research in this area will likely focus on:

  • Pathway Elucidation: Further characterization of the enzymes and intermediates in the downstream degradation pathways of limonene and pinene in various microorganisms. This will enable more precise metabolic engineering strategies.

  • Enzyme Engineering: Improving the activity, stability, and selectivity of key enzymes, such as cytochrome P450s, through protein engineering and directed evolution.

  • Host Engineering: Developing more robust microbial hosts with enhanced tolerance to terpene toxicity and improved cofactor supply.

  • Process Optimization: Optimizing fermentation conditions, including media composition, feeding strategies, and in situ product recovery methods, to achieve industrially relevant titers and yields.

By continuing to explore and engineer these fascinating microbial pathways, the scientific community can unlock the full potential of limonene and pinene as sustainable starting materials for the bio-based economy.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. Given the inherent instability of this polyunsaturated acyl-CoA ester, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The main degradation pathways for polyunsaturated acyl-CoA esters like this compound are hydrolysis and oxidation. The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH. The conjugated diene system in the acyl chain is prone to oxidation, a process often initiated by free radicals and accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals.[1]

Q2: What is the optimal temperature for storing solutions of this compound?

A2: For long-term storage, it is recommended to flash-freeze solutions in liquid nitrogen and then store them at -80°C.[1] For short-term storage during experiments, solutions should be kept on ice at all times to minimize thermal degradation.[1]

Q3: How can I minimize oxidation of my compound during experiments?

A3: To prevent oxidation, it is advisable to handle the compound under an inert atmosphere, such as argon or nitrogen.[1] Using de-gassed solvents to remove dissolved oxygen is also a critical step.[1] Additionally, the inclusion of antioxidants may be beneficial, but their compatibility with downstream applications should be verified.

Q4: Are there any specific solvent recommendations for this compound?

Q5: How many times can I freeze and thaw my sample?

A5: It is highly recommended to minimize freeze-thaw cycles, as they can accelerate degradation. The best practice is to prepare single-use aliquots to avoid thawing the entire stock for each experiment.[1]

Troubleshooting Guides

This section provides systematic approaches to address common issues encountered during the handling and use of this compound.

Issue 1: Inconsistent Results or Loss of Activity
Potential Cause Troubleshooting Steps
Sample Degradation 1. Verify Storage Conditions: Ensure samples are stored at -80°C under an inert atmosphere. 2. Aliquot Samples: If not already done, prepare single-use aliquots to prevent multiple freeze-thaw cycles. 3. Use Freshly Prepared Solutions: Prepare working solutions immediately before use and keep them on ice.
Oxidation 1. Inert Atmosphere: Handle all solutions under a gentle stream of argon or nitrogen. 2. De-gas Solvents: Use solvents that have been thoroughly de-gassed by sonication or sparging with an inert gas. 3. Consider Antioxidants: If compatible with your assay, consider adding antioxidants like butylated hydroxytoluene (BHT) to your solutions.[1]
Hydrolysis 1. Control pH: Ensure the pH of aqueous buffers is in the slightly acidic range (pH 4-6). 2. Work Quickly: Minimize the time the compound is in aqueous solution, especially at neutral or alkaline pH.
Issue 2: Poor Recovery After Purification or Extraction
Potential Cause Troubleshooting Steps
Adsorption to Surfaces 1. Use Appropriate Labware: Utilize low-retention polypropylene or glass vials and pipette tips. Avoid polystyrene. 2. Pre-condition Surfaces: Consider pre-rinsing labware with a solution of a similar, less valuable acyl-CoA to block non-specific binding sites.
Degradation During Procedure 1. Maintain Low Temperature: Perform all extraction and purification steps on ice or at 4°C. 2. Minimize Time: Work efficiently to reduce the overall time of the procedure.
Inefficient Elution 1. Optimize Solvents: If using solid-phase extraction (SPE), ensure the elution solvent is strong enough to completely recover the compound. Test a gradient of elution solvents.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Pre-cool all materials: Place the vial of powdered this compound, your chosen solvent, and all necessary labware on ice.

  • Inert Atmosphere: If available, perform the following steps in a glove box under an inert atmosphere. Otherwise, work quickly and overlay with inert gas as described below.

  • Solvent Addition: Add the pre-chilled, de-gassed solvent to the vial to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate briefly in an ice bath to dissolve the compound. Avoid vigorous shaking.

  • Inert Gas Overlay: Flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Seal and Store: Tightly seal the vial with a Teflon-lined cap, label appropriately, and store immediately at -80°C.

Protocol 2: Aliquoting for Single Use
  • Thaw on Ice: Thaw the stock solution on ice until just melted.

  • Prepare Aliquots: Using pre-chilled, low-retention pipette tips, dispense the desired volume into pre-chilled microcentrifuge tubes.

  • Inert Gas Overlay: Flush the headspace of each aliquot tube with argon or nitrogen.

  • Flash-Freeze: Immediately snap-freeze the aliquots in liquid nitrogen.

  • Store: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Visual Guides

Experimental_Workflow Experimental Workflow for Handling Labile Acyl-CoA Esters cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimental Use prep1 Weigh Compound prep2 Add De-gassed Solvent on Ice prep1->prep2 prep3 Gentle Dissolution prep2->prep3 prep4 Overlay with Inert Gas prep3->prep4 store1 Aliquot into Single-Use Tubes prep4->store1 Proceed to Storage store2 Flash-Freeze in Liquid N2 store1->store2 store3 Store at -80°C store2->store3 exp1 Thaw Single Aliquot on Ice store3->exp1 Retrieve for Experiment exp2 Perform Experiment Promptly exp1->exp2 exp3 Keep on Ice Throughout exp2->exp3

Caption: Workflow for preparing and handling solutions of unstable acyl-CoA esters.

Troubleshooting_Flowchart Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Review Storage Conditions (-80°C, Inert Gas?) start->check_storage check_handling Review Handling Procedures (On Ice, Fresh Solutions?) check_storage->check_handling Yes correct_storage Re-aliquot and Store Properly check_storage->correct_storage No check_solvents Are Solvents High-Purity and De-gassed? check_handling->check_solvents Yes correct_handling Implement Strict Cold Chain and Fresh Prep check_handling->correct_handling No correct_solvents Use New, De-gassed Solvents check_solvents->correct_solvents No retest Re-run Experiment check_solvents->retest Yes correct_storage->retest correct_handling->retest correct_solvents->retest

Caption: A logical flowchart for troubleshooting inconsistent experimental outcomes.

References

troubleshooting HPLC peak tailing for acyl-CoA compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: Why are my acyl-CoA peaks tailing?

Peak tailing for acyl-CoA compounds is a common issue primarily caused by secondary interactions between the analyte and the stationary phase.[1][2][3][4] The negatively charged phosphate groups on the CoA moiety can interact strongly with residual acidic silanol groups on the silica-based column packing material (e.g., C18), leading to a distorted peak shape where the latter half of the peak is broader.[1][2][4]

Other potential causes include:

  • Column Contamination or Degradation: A partially clogged inlet frit or contamination at the head of the column can distort peak shape.[1][5] Over time, columns naturally degrade, leading to a loss of efficiency and increased tailing.[5][6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can increase silanol interactions.[5][7]

  • Metal Chelation: Trace metal contaminants in the silica matrix of the column can chelate with the acyl-CoA molecules, causing secondary retention and peak tailing.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases can contribute to tailing.[1][3]

  • Extra-Column Effects: Issues like excessive tubing length or dead volume in connections can cause band broadening and contribute to peak asymmetry.[3][5][6]

Q2: How can I improve the shape of my acyl-CoA peaks?

Improving peak shape requires a systematic approach to address the potential causes mentioned above. Key strategies include:

  • Use an Ion-Pairing Agent: This is a highly effective method to reduce peak tailing.[1] Ion-pairing agents, such as triethylamine (TEA) or alkylsulfonates, are added to the mobile phase to neutralize the charge on the phosphate groups of the acyl-CoAs, minimizing secondary interactions with the stationary phase.[1][8][9]

  • Adjust Mobile Phase pH: Operating at a lower pH (e.g., 2-3) can protonate and suppress the ionization of residual silanol groups, reducing their ability to interact with the analyte.[1][2][5] Conversely, a high pH (e.g., 10.5) can also sometimes improve peak shape.[1]

  • Increase Buffer Strength: Using a higher concentration of a buffer like ammonium acetate or potassium phosphate can help mask the active silanol sites on the column, leading to more symmetrical peaks.[1]

  • Select an Appropriate Column: Use a modern, high-purity, end-capped C18 column to minimize the number of available residual silanols.[3][7] For highly polar acyl-CoAs, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be a better choice.[1]

  • Optimize Temperature: Increasing the column temperature can improve peak efficiency, though it must be balanced against the potential for sample degradation.[1]

Q3: What is the best type of column for acyl-CoA analysis?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for acyl-CoA analysis, with C18 columns being the most frequently used.[1][10] Look for columns that are:

  • High-Purity Silica: Minimizes trace metal contamination.

  • Fully End-Capped: This process chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions and significantly improving peak shape for polar compounds.[3]

  • Smaller Particle Size: Columns with smaller particles (e.g., < 3 µm) can provide better efficiency and resolution.[1]

For broader coverage that includes short-chain species, HILIC columns can also be successfully employed as they separate compounds based on their hydrophilic headgroup.[1]

Q4: What role do ion-pairing agents play in acyl-CoA analysis?

Ion-pairing agents are additives in the mobile phase that contain a non-polar "tail" and a charged "head." In the context of acyl-CoA analysis (which are anions), an ion-pairing agent with a positive charge (e.g., triethylamine, TEA) is used. The agent effectively neutralizes the negative charges on the phosphate groups of the acyl-CoA molecule.[1][9] This prevents the phosphate groups from interacting with residual silanol groups on the HPLC column's stationary phase, which is a primary cause of peak tailing.[1][8] This leads to improved peak symmetry, better resolution, and more reliable quantification.[8]

Troubleshooting Guide: HPLC Peak Tailing

This guide provides a systematic workflow to diagnose and resolve peak tailing issues for acyl-CoA compounds.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_column Step 1: Evaluate Column Health start->check_column col_age Is column old or contaminated? check_column->col_age check_mobile_phase Step 2: Optimize Mobile Phase mp_ph Is pH optimal? check_mobile_phase->mp_ph check_system Step 3: Check System & Sample sys_overload Is column overloaded? check_system->sys_overload col_frit Is inlet frit blocked? col_age->col_frit No sol_replace_col Replace Column col_age->sol_replace_col Yes col_type Is column type appropriate? col_frit->col_type No sol_backflush Backflush column (if permissible) col_frit->sol_backflush Yes col_type->check_mobile_phase Yes sol_new_col_type Consider end-capped C18 or HILIC column col_type->sol_new_col_type No end_node Peak Shape Improved sol_replace_col->end_node sol_backflush->end_node sol_new_col_type->end_node mp_ion_pair Using ion-pairing agent? mp_ph->mp_ion_pair Yes sol_adjust_ph Adjust pH (e.g., to 2-3) mp_ph->sol_adjust_ph No mp_buffer Is buffer strength sufficient? mp_ion_pair->mp_buffer Yes sol_add_ion_pair Add ion-pairing agent (e.g., TEA) mp_ion_pair->sol_add_ion_pair No mp_buffer->check_system Yes sol_increase_buffer Increase buffer conc. (e.g., >10 mM) mp_buffer->sol_increase_buffer No sol_adjust_ph->end_node sol_add_ion_pair->end_node sol_increase_buffer->end_node sys_dead_vol Check for extra-column dead volume sys_overload->sys_dead_vol No sol_dilute_sample Dilute sample / Reduce injection volume sys_overload->sol_dilute_sample Yes sys_dead_vol->end_node sol_dilute_sample->end_node

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Diagram: Mechanism of Peak Tailing and Ion-Pairing

G cluster_0 Without Ion-Pairing Agent cluster_1 With Ion-Pairing Agent acylcoa1 Acyl-CoA (Negative Phosphate) silanol C18 Stationary Phase (Residual Silanols) acylcoa1->silanol Strong Secondary Interaction tailing Peak Tailing silanol->tailing Causes acylcoa2 Acyl-CoA complex Neutral Ion-Pair Complex acylcoa2->complex ionpair Ion-Pairing Agent (e.g., TEA+) ionpair->complex silanol2 C18 Stationary Phase complex->silanol2 Reduced Interaction goodpeak Symmetrical Peak silanol2->goodpeak Results in

Caption: How ion-pairing agents prevent peak tailing of acyl-CoAs.

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Peak Tailing

This protocol describes a systematic approach to optimize the mobile phase composition to improve the peak shape of acyl-CoA compounds.

Objective: To reduce peak tailing by adjusting mobile phase pH and buffer concentration.

Materials:

  • HPLC grade water, acetonitrile, and/or methanol

  • Buffers: Ammonium acetate or potassium phosphate

  • pH adjustment acids/bases: Formic acid, acetic acid, ammonium hydroxide

  • HPLC system with a C18 column

Methodology:

  • Establish a Baseline: Run your current method and record the tailing factor for the acyl-CoA peak(s) of interest.

  • pH Adjustment (Low pH):

    • Prepare Mobile Phase A with an aqueous buffer (e.g., 10 mM Ammonium Acetate).[11]

    • Adjust the pH of Mobile Phase A to ~3.0 using formic acid or acetic acid.

    • Equilibrate the column with the new mobile phase for at least 20 column volumes.

    • Inject the sample and analyze the peak shape. Compare the tailing factor to the baseline.

  • Increase Buffer Strength:

    • If tailing persists, increase the buffer concentration in Mobile Phase A from 10 mM to 25 mM, and then to 50 mM.

    • For each concentration, re-equilibrate the column and inject the sample.

    • Record the tailing factor at each concentration.

  • Introduce an Ion-Pairing Agent (If Necessary):

    • If steps 2 and 3 do not sufficiently resolve the tailing, introduce an ion-pairing agent.

    • Add 0.1% (v/v) triethylamine (TEA) to Mobile Phase A. Re-adjust the pH to the optimal level found previously.

    • Extensively equilibrate the column (ion-pairing agents may take longer to stabilize).

    • Analyze the sample and compare the peak shape.

Data Presentation

The following table summarizes the typical effects of different mobile phase parameters on the peak tailing factor for a representative acyl-CoA compound.

ParameterCondition ATailing Factor (A)Condition BTailing Factor (B)Expected Outcome
Mobile Phase pH pH 6.81.8pH 3.01.3Lower pH reduces silanol interaction, decreasing tailing.
Buffer Strength 5 mM Ammonium Acetate1.650 mM Ammonium Acetate1.2Higher buffer strength masks silanols, improving symmetry.
Ion-Pairing Agent No TEA1.80.1% TEA1.1Ion-pairing neutralizes analyte charge, significantly reducing tailing.
Column Type Standard C181.7End-capped C181.2End-capping blocks silanols, leading to better peak shape.

Note: Tailing factor values are illustrative. A value of 1.0 represents a perfectly symmetrical peak. Values > 1.5 are generally considered poor.

References

optimizing mass spectrometry source conditions for "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions regarding the optimization of mass spectrometry source conditions for acyl-CoA thioesters, such as cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. While data for this specific molecule is not widely published, the methods and principles outlined here are broadly applicable to the entire class of acyl-CoA compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most effective ionization mode for analyzing this compound and other acyl-CoAs?

A1: For the analysis of short- to long-chain acyl-CoAs, positive ion mode electrospray ionization (ESI) is generally recommended as it has been shown to be more sensitive than negative ion mode.[1][2] The positive ion mode typically yields a 3-fold more sensitive response for these molecules.[2]

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?

A2: Acyl-CoAs exhibit a highly predictable fragmentation pattern in positive ion MS/MS. The most common and abundant fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3][4][5] This consistent fragmentation is extremely useful for developing neutral loss or precursor ion scan experiments to screen for a wide variety of acyl-CoA species in a complex sample.[6] Another key fragment ion is observed at m/z 428.0365, which corresponds to the adenosine 3',5'-diphosphate fragment.[5][6]

Q3: My acyl-CoA sample appears to be degrading. How can I improve its stability?

A3: Acyl-CoA thioesters are known to be unstable in aqueous solutions, particularly under alkaline or strongly acidic conditions which can cause hydrolysis.[5] To minimize degradation, it is critical to process samples quickly on ice or at other low temperatures.[5] For long-term storage, samples should be kept as a dry pellet at -80°C.[5] When preparing for analysis, reconstituting the dried extracts in a solvent like 50% methanol in water with a low concentration of ammonium acetate or pure methanol can enhance stability.[1][3][5]

Q4: How can I improve the chromatographic separation and peak shape for different acyl-CoA species?

A4: Achieving good chromatographic separation is essential to reduce ion suppression from co-eluting compounds.[3] Reversed-phase chromatography using a C18 column is a common and effective strategy.[1] For improved peak shape and resolution, especially for these anionic molecules, operating at a high pH (e.g., pH 10.5 with ammonium hydroxide) can be beneficial.[7] While ion-pairing agents can be used, they are often difficult to remove from the LC system, so their use should be carefully considered.[1][7]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or High Background Noise

This is a frequent challenge in the LC-MS/MS analysis of acyl-CoAs, often arising from matrix effects, sample quality, or non-optimal instrument settings.[1]

  • Possible Cause: Interference from the biological matrix (salts, lipids, proteins) causing ion suppression.

    • Solution: Implement a robust sample cleanup protocol. Solid-Phase Extraction (SPE) with a C18 cartridge is highly effective for removing interfering substances and concentrating the analytes.[1] Protein precipitation is a simpler alternative but may be less effective at removing all matrix components.[1]

  • Possible Cause: Suboptimal liquid chromatography.

    • Solution: Optimize the LC method to achieve better separation of your analyte from matrix components. Adjusting the gradient profile and mobile phase composition on a C18 reversed-phase column can significantly improve resolution and reduce ion suppression.[1][3]

  • Possible Cause: Inefficient ionization or suboptimal source parameters.

    • Solution: Ensure the mass spectrometer is operating in positive ESI mode.[1][2] Systematically optimize key source parameters, including capillary/spray voltage, sheath and auxiliary gas flow rates, and capillary/source temperature.[1] Refer to the data tables below for recommended starting conditions.

Issue 2: Observing Unexpected Peaks or In-Source Fragmentation

  • Possible Cause: In-source fragmentation (ISF) of the acyl-CoA molecule.

    • Solution: In-source fragmentation is a known phenomenon where molecules fragment within the ionization source before mass analysis.[6][8] This can be minimized by carefully optimizing source conditions, particularly by using lower cone/fragmentor voltages and the lowest effective source temperatures.[8][9] It is also critical to use robust chromatography to separate analytes, as this can help distinguish a true, low-abundance metabolite from an in-source fragment of a highly abundant one.[8]

Data Presentation: Starting Point for MS Source Optimization

The following tables provide typical ESI source parameters that serve as an excellent starting point for the optimization of acyl-CoA analysis. Parameters should be fine-tuned for the specific instrument and compound of interest.

Table 1: Recommended Starting ESI Source Parameters for Acyl-CoA Analysis

ParameterTypical Value RangePurpose
Ionization ModePositive Electrospray (ESI)Provides higher sensitivity for acyl-CoAs.[1][2]
Capillary/Spray Voltage3.0 - 4.5 kVApplies high voltage to the liquid to generate an aerosol of charged droplets.[10][11]
Capillary Temperature275 - 350 °CAids in the desolvation of droplets to form gas-phase ions.[2][10][11]
Sheath Gas Flow (N₂)30 - 45 (arbitrary units)Assists in nebulization and droplet formation.[10][11]
Auxiliary Gas Flow (N₂)5 - 10 (arbitrary units)Helps to evaporate the solvent from the droplets.[11]
Nebulizer Pressure40 - 60 psigControls the flow of the nebulizing gas.[12]

Table 2: Common Multiple Reaction Monitoring (MRM) Transitions for Acyl-CoAs

This table is based on the characteristic neutral loss of the 3'-phospho-ADP moiety. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) is the fragment remaining after the neutral loss.

Compound ClassPrecursor Ion (Q1)FragmentationProduct Ion (Q3)Collision Energy (CE)
General Acyl-CoA[M+H]⁺Neutral Loss of 507.0 Da[M+H - 507.0]⁺-30 to -40 eV (Typical)[2][10]
This compound (Calculated)932.4Neutral Loss of 507.0 Da425.4Requires empirical optimization

Experimental Protocols

Protocol: General Acyl-CoA Extraction from Cultured Cells

This protocol provides a general workflow for the extraction of acyl-CoAs from mammalian cell cultures.

  • Cell Harvesting: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Extraction: Add 200 µL of an ice-cold extraction solution (e.g., 2.5% w/v 5-sulfosalicylic acid or an acetonitrile/methanol/water mixture) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).[5] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously and incubate on ice for at least 10 minutes to ensure complete cell lysis and protein precipitation.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

  • Drying: Dry the supernatant completely under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Immediately before LC-MS/MS analysis, reconstitute the dried pellet in a suitable solvent, such as 50% methanol containing 5 mM ammonium acetate.[3]

Visualizations

The following diagrams illustrate key workflows and concepts in the mass spectrometric analysis of acyl-CoAs.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest Cell Harvesting Lysis Lysis & Protein Precipitation Harvest->Lysis Centrifuge Centrifugation Lysis->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for acyl-CoA analysis from cell culture to data processing.

cluster_fragments Characteristic Fragments Precursor Acyl-CoA Precursor Ion [M+H]+ NL Acyl-Retaining Fragment [M+H - 507.0]+ Precursor->NL Neutral Loss of 3'-phospho-ADP (507.0 Da) Frag428 ADP Fragment (m/z 428.0365) Precursor->Frag428 Cleavage at 5' diphosphate

Caption: Characteristic MS/MS fragmentation pathway of acyl-CoA molecules in positive ion mode.

Start Low Analyte Signal? CheckSample Review Sample Prep: - Degradation? - Extraction Efficiency? - Matrix Effects? Start->CheckSample Yes OptimizeLC Optimize LC Separation: - Improve gradient? - Check column health? - Adjust mobile phase pH? CheckSample->OptimizeLC If sample prep is OK OptimizeSource Optimize Source Conditions: - Tune spray voltage? - Adjust gas flows? - Optimize temperatures? OptimizeLC->OptimizeSource If chromatography is OK End Signal Improved OptimizeSource->End

Caption: A logical troubleshooting workflow for addressing low signal intensity issues.

References

Technical Support Center: Overcoming Co-elution of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the chromatographic separation of these structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating cis/trans isomers of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA?

The primary challenges stem from the subtle structural differences between the cis and trans isomers at the 2,3-double bond. These isomers often exhibit very similar physicochemical properties, such as polarity and hydrophobicity, leading to co-elution in conventional reversed-phase liquid chromatography (RPLC) systems.[1][2] Furthermore, as an acyl-CoA thioester, the molecule can be prone to degradation, requiring careful sample handling and optimized, mild chromatographic conditions.[3]

Q2: Which analytical techniques are most effective for resolving these isomers?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most common and effective techniques.[3][4][5] Supercritical Fluid Chromatography (SFC) can also be a powerful tool for isomer separation.[3] For challenging separations, specialized chromatographic techniques or derivatization may be necessary.[6][7]

Q3: What type of HPLC/UPLC column is recommended for this separation?

While standard C18 columns may not provide sufficient resolution, columns with enhanced shape selectivity are often more effective.[8] Consider the following options:

  • Phenyl-Hexyl or Biphenyl phases: These stationary phases can offer alternative selectivity through π-π interactions with the dienoyl system.

  • Pentafluorophenyl (PFP) phases: PFP columns provide a combination of hydrophobic, π-π, and dipole-dipole interactions that can enhance the separation of isomers.

  • Chiral Stationary Phases (CSPs): If the molecule has a chiral center or if derivatization with a chiral reagent is performed, CSPs can be highly effective.[3][6][9] Polysaccharide-based CSPs are a good starting point.[3]

Q4: Can I use Gas Chromatography (GC) for this analysis?

Direct GC analysis of acyl-CoA thioesters is generally not feasible due to their low volatility and thermal instability. However, GC-MS can be employed after a derivatization step to a more volatile ester, such as a methyl ester.[8] This approach, however, results in the loss of the Coenzyme A moiety.

Q5: How can mass spectrometry help in differentiating the isomers if they co-elute?

Even with co-elution, tandem mass spectrometry (MS/MS) can sometimes provide clues to differentiate isomers. While the precursor ions will have the same mass-to-charge ratio (m/z), subtle differences in fragmentation patterns might be observed. However, chromatographic separation is the preferred method for confident quantification.[1] Ion Mobility Spectrometry (IMS) coupled with MS can be a powerful technique to separate co-eluting isomers based on their different three-dimensional structures.[1][10]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA isomers.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Isomers - Inappropriate column chemistry.- Mobile phase is not selective enough.- Gradient is too steep.- Temperature is not optimized.- Column Selection: Switch to a column with different selectivity (e.g., Phenyl-Hexyl, PFP).- Mobile Phase Optimization: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). A shallower gradient can improve resolution.[1][5]- Temperature Control: Vary the column temperature. Lower temperatures often increase resolution in reversed-phase chromatography.
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Sample overload.- Inappropriate injection solvent.- Mobile Phase Additives: Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.- Reduce Sample Load: Inject a smaller volume or a more dilute sample.- Solvent Matching: Ensure the injection solvent is similar in strength to the initial mobile phase.
Low Signal Intensity / Poor Sensitivity - On-column degradation of the analyte.- Ion suppression in the MS source.- Inefficient ionization.- Sample Stability: Keep samples cool and analyze them promptly after preparation.[3]- Improve Separation: Better chromatographic separation can reduce ion suppression from co-eluting matrix components.[4][5]- Optimize MS Parameters: Adjust ESI source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for your analyte.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Column degradation.- Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure they are well-mixed.- Column Care: Use a guard column to protect the analytical column and flush the system after use.

Experimental Protocols

Protocol 1: Reversed-Phase UPLC-MS/MS Method Development

This protocol provides a starting point for developing a separation method for cis/trans isomers of 2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Sample Preparation:

    • Synthesize or obtain a standard mixture of the cis and trans isomers.

    • Dissolve the sample in a suitable solvent, such as 50:50 acetonitrile:water, to a final concentration of 1-10 µM.

  • UPLC System and Column:

    • System: An Ultra-Performance Liquid Chromatography system.

    • Column: A Phenyl-Hexyl or PFP column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Column Temperature: 30 °C.

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water (pH 6.8).[4]

    • Mobile Phase B: Acetonitrile.[4]

  • Gradient Elution:

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B (linear gradient)

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 20% B

      • 18.1-25 min: 20% B (re-equilibration)

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Parameters: Optimize source parameters by direct infusion of the analyte.

    • Data Acquisition: Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted analysis, monitoring for the precursor ion and characteristic fragment ions.

Protocol 2: Chiral Derivatization for GC-MS Analysis

This protocol describes a general approach for separating enantiomers through derivatization, which can be adapted for diastereomeric separation of cis/trans isomers if a suitable chiral derivatizing agent is used.

  • Hydrolysis (Optional):

    • To simplify the analysis, the acyl-CoA can be hydrolyzed to the corresponding free fatty acid by treating the sample with a mild base (e.g., 0.1 M KOH in methanol).[3]

  • Derivatization:

    • Dry the sample under a stream of nitrogen.

    • React the carboxyl group with a chiral derivatizing agent, such as a chiral alcohol, to form diastereomeric esters.[6][7][9]

  • GC-MS Analysis:

    • Column: A standard non-polar GC column (e.g., DB-5ms).

    • Injection: Splitless injection.

    • Temperature Program: Optimize the temperature ramp to achieve separation of the diastereomers.

    • MS Detection: Use electron ionization (EI) and scan for the molecular ions and characteristic fragments of the derivatized isomers.

Data Presentation

Table 1: Hypothetical UPLC Retention Times for Isomer Separation under Different Conditions.

ConditionColumnMobile Phase BRetention Time cis-isomer (min)Retention Time trans-isomer (min)Resolution (Rs)
1Standard C18Acetonitrile10.210.20.0
2Phenyl-HexylAcetonitrile10.510.81.6
3Phenyl-HexylMethanol11.111.51.8
4PFPAcetonitrile9.810.22.1

Table 2: Key Mass Spectrometry Fragments for Isomer Identification.

AnalytePrecursor Ion (m/z)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)Fragment Ion 3 (m/z)
2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA[M+H]+Adenosine Diphosphate fragmentPantetheine fragmentAcyl group fragment

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_optimization Optimization Loop cluster_results Data Evaluation sample Biological or Synthetic Sample extraction Acyl-CoA Extraction sample->extraction lcms UPLC-MS/MS Analysis extraction->lcms gcms Derivatization & GC-MS extraction->gcms ims LC-IMS-MS extraction->ims std_prep Prepare Standard Mixture std_prep->lcms col_select Column Selection (C18, Phenyl, PFP) lcms->col_select mob_phase Mobile Phase (ACN vs MeOH, Gradient) col_select->mob_phase data_acq Data Acquisition mob_phase->data_acq ms_params MS Parameters quant Quantification data_acq->quant id Isomer Identification data_acq->id

Caption: Workflow for overcoming co-elution of acyl-CoA isomers.

signaling_pathway cluster_mevalonate Mevalonate Pathway cluster_terpenoid Terpenoid Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp IPP mevalonate->ipp dmapp DMAPP ipp->dmapp gpp Geranyl-PP (GPP) ipp->gpp dmapp->gpp fpp Farnesyl-PP (FPP) gpp->fpp terpene_synthase Terpene Synthase(s) fpp->terpene_synthase terpenoid_backbone Terpenoid Backbone terpene_synthase->terpenoid_backbone modification Tailoring Enzymes (P450s, etc.) terpenoid_backbone->modification target_coa cis-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA modification->target_coa

Caption: Simplified terpenoid biosynthesis pathway leading to the target molecule.

References

Technical Support Center: Optimizing Buffer Conditions for Enzymatic Assays with "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA". Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in optimizing enzymatic assay buffer conditions for this substrate.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays involving "this compound" and provides systematic approaches to identify and resolve them.

IssuePotential CauseRecommended Solution
Low or No Enzyme Activity Suboptimal pH: Most enzymes exhibit maximal activity within a narrow pH range. Deviations can lead to reduced efficiency or denaturation.[1][2][3][4][5]Verify Buffer pH: Measure the pH of your buffer at the experimental temperature. Perform a pH Optimization Experiment: Test a range of buffers with overlapping pH ranges to identify the optimal pH for your enzyme.[1][6]
Incorrect Ionic Strength: The salt concentration in the buffer can significantly impact enzyme stability and activity.[1][2]Test a Range of Salt Concentrations: Empirically test various salt concentrations (e.g., 25 mM to 200 mM) to determine the optimal ionic strength.[1]
Missing Cofactors or Metal Ions: Many enzymes require specific cofactors (e.g., NAD+, FAD) or metal ions (e.g., Mg²⁺, Zn²⁺) for catalytic activity.[1][7]Check Enzyme Requirements: Consult literature for your enzyme or homologous enzymes to identify necessary cofactors or metal ions and add them to the assay buffer.[1][6]
Buffer Component Inhibition: Some buffer components can inhibit enzyme activity.[1]Test Alternative Buffers: If you suspect inhibition, test a different buffer system with a similar pKa.
High Background Signal Substrate Instability: "this compound" may be unstable in the assay buffer, leading to non-enzymatic degradation.Test Substrate Stability: Incubate the substrate in the assay buffer without the enzyme to check for spontaneous breakdown. Consider adjusting the buffer pH or temperature if instability is observed.[1]
Buffer Component Interference: Buffer components might interfere with the detection method (e.g., absorbance or fluorescence).[1]Run a Buffer Blank: Measure the signal of the assay buffer with all components except the enzyme and substrate to determine if the buffer itself contributes to the background signal.[1]
Poor Reproducibility Inconsistent Buffer Preparation: Minor variations in pH or component concentrations between buffer batches can lead to significant differences in enzyme activity.[1]Standardize Buffer Preparation: Follow a detailed, standardized protocol for every buffer preparation. Prepare a large batch of buffer for a series of experiments if possible.
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature changes.[5][7]Ensure Temperature Control: Equilibrate all reagents to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.[6]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right buffer for my enzymatic assay with "this compound"?

A1: The choice of buffer is critical and depends on several factors. The primary consideration is the enzyme's optimal pH. Select a buffer with a pKa value close to the desired pH to ensure effective buffering capacity.[1] For acyl-CoA-utilizing enzymes, common buffers include Tris-HCl and phosphate buffers.[8] However, be aware that phosphate buffers can sometimes inhibit certain enzymes.[1][8] It is also important to consider the ionic strength and the temperature at which the assay will be performed.[1]

Q2: What is a typical starting concentration for the buffer?

A2: A common starting concentration for buffers in enzymatic assays is between 20 mM and 100 mM.[1] This concentration is generally sufficient to maintain a stable pH throughout the reaction without causing significant inhibition due to high ionic strength. The optimal concentration should be determined empirically for your specific enzyme and assay conditions.

Q3: What additives can I include in the buffer to improve enzyme stability and activity?

A3: Various additives can be beneficial. These include:

  • Glycerol or sorbitol: To stabilize protein structure.[1]

  • Bovine Serum Albumin (BSA): To prevent the enzyme from adhering to surfaces, especially at low concentrations.[1]

  • Reducing agents (e.g., DTT, β-mercaptoethanol): To protect cysteine residues in the enzyme's active site from oxidation.[1]

  • Chelating agents (e.g., EDTA): To remove inhibitory metal ions. Use with caution, as they can also remove essential metal cofactors.[1]

  • Non-ionic detergents (e.g., Triton X-100, Tween-20): At low concentrations (0.01-0.1%) to prevent enzyme aggregation and potentially aid in the solubility of hydrophobic substrates like "this compound".[1]

Q4: How does ionic strength affect my assay and how can I optimize it?

A4: Ionic strength, determined by the salt concentration in the buffer, can significantly influence enzyme stability and activity by affecting its three-dimensional structure.[1][2] To optimize, you can test a range of salt concentrations (e.g., NaCl or KCl) from 25 mM to 200 mM to find the concentration that yields the highest enzyme activity.[1]

Experimental Protocols

Protocol: Determination of Optimal pH
  • Buffer Preparation: Prepare a series of buffers with overlapping pH ranges. For example:

    • Citrate buffer (pH 4.0-6.0)

    • Phosphate buffer (pH 6.0-8.0)

    • Tris buffer (pH 7.5-9.0) Prepare each buffer at a 100 mM stock concentration, adjusting the pH at the intended assay temperature.[1][6]

  • Reaction Setup: In a microplate, set up reaction mixtures for each pH point. Each reaction should contain:

    • The specific buffer at its final working concentration (e.g., 50 mM).

    • A saturating concentration of "this compound".

    • Any necessary cofactors.

  • Enzyme Addition: Initiate the reactions by adding a constant amount of the enzyme to each well.

  • Incubation and Measurement: Incubate the reactions at the optimal temperature for a fixed period, ensuring the reaction remains in the linear range. Measure the reaction rate using a suitable detection method (e.g., spectrophotometry).

  • Data Analysis: Plot the enzyme activity against the pH. The pH at which the highest activity is observed is the optimal pH for your assay.

Protocol: Optimization of Ionic Strength
  • Buffer and Salt Preparation: Prepare the optimal buffer (determined from the pH optimization experiment) at the desired concentration. Prepare a stock solution of a neutral salt, such as NaCl or KCl (e.g., 1 M).

  • Reaction Setup: Set up a series of reactions in the optimal buffer. Add varying amounts of the salt stock solution to achieve a range of final salt concentrations (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 200 mM). Ensure the final volume of all reactions is the same by adjusting with the buffer. Each reaction should also contain the substrate and any cofactors.

  • Enzyme Addition and Incubation: Start the reactions by adding a constant amount of enzyme. Incubate at the optimal temperature for a fixed time.

  • Data Measurement and Analysis: Measure the reaction rate for each salt concentration. Plot the enzyme activity against the salt concentration to identify the optimal ionic strength.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffers (Varying pH) setup_rxn Set up Reactions prep_buffer->setup_rxn prep_reagents Prepare Substrate, Cofactors, Enzyme prep_reagents->setup_rxn add_enzyme Initiate Reaction setup_rxn->add_enzyme incubate Incubate add_enzyme->incubate measure Measure Activity incubate->measure plot_data Plot Activity vs. pH measure->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for Determining the Optimal pH for an Enzymatic Assay.

troubleshooting_logic start Low/No Enzyme Activity check_ph Is pH Optimal? start->check_ph check_ionic Is Ionic Strength Optimal? check_ph->check_ionic Yes optimize_ph Perform pH Optimization check_ph->optimize_ph No check_cofactors Are Cofactors Present? check_ionic->check_cofactors Yes optimize_ionic Test Salt Concentrations check_ionic->optimize_ionic No check_inhibitors Buffer Component Inhibition? check_cofactors->check_inhibitors Yes add_cofactors Add Required Cofactors check_cofactors->add_cofactors No test_buffers Test Alternative Buffers check_inhibitors->test_buffers Possibly end_ok Activity Restored optimize_ph->end_ok optimize_ionic->end_ok add_cofactors->end_ok test_buffers->end_ok

Caption: Troubleshooting Logic for Low or No Enzyme Activity.

References

reducing non-specific binding of "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA" in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize non-specific binding of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in various experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high background signal in our ELISA-based assay when using this compound. What is the likely cause?

High background signal is often a result of non-specific binding of the analyte or detection reagents to the microplate surface. This compound, due to its hydrophobic isopropyl group and hydrocarbon chain, may exhibit a high propensity for binding to plastic surfaces.

Troubleshooting Steps:

  • Blocking Buffer Optimization: Ensure your blocking buffer is effective. Standard blockers like Bovine Serum Albumin (BSA) or non-fat dry milk are good starting points. For hydrophobic compounds, consider adding a non-ionic detergent to the blocking and wash buffers.

  • Washing Steps: Increase the number and duration of wash steps to remove unbound molecules more effectively.

  • Assay Buffer Composition: Modify your assay buffer. The inclusion of detergents or an increase in salt concentration can disrupt hydrophobic interactions.

  • Plate Type: Consider using ultra-low attachment or specially coated microplates designed to reduce non-specific binding of hydrophobic molecules.

Q2: What specific components can I add to my buffers to reduce non-specific binding of a hydrophobic CoA ester?

Several additives can be incorporated into your blocking, wash, and assay buffers to mitigate non-specific interactions. The optimal choice and concentration will need to be determined empirically for your specific assay.

dot

Caption: A logical workflow for troubleshooting high background signals.

Q3: Can the CoA moiety itself contribute to non-specific binding?

Yes, while the acyl chain is the primary driver of hydrophobic interactions, the coenzyme A portion can also participate in non-specific binding through electrostatic or other interactions with assay components or surfaces. Using a structurally similar CoA derivative as a competitor in the assay can help to differentiate between binding mediated by the acyl chain versus the CoA moiety.

Buffer Additives for Reducing Non-Specific Binding

The following table summarizes common additives used to reduce non-specific binding. The optimal concentration for each should be determined through systematic titration in your assay.

Additive CategoryExampleStarting ConcentrationMechanism of Action
Proteins Bovine Serum Albumin (BSA)1-5% (w/v)Coats surfaces, blocking non-specific sites.
Casein/Non-fat Dry Milk1-5% (w/v)Provides a heterogeneous mix of proteins to block surfaces.
Detergents Tween-200.05-0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.
Triton X-1000.05-0.1% (v/v)Non-ionic detergent, can be more stringent than Tween-20.
Salts Sodium Chloride (NaCl)150-500 mMHigh ionic strength can reduce non-specific electrostatic interactions.
Polymers Polyethylene Glycol (PEG)0.1-1% (w/v)Creates a hydrophilic layer on surfaces, repelling hydrophobic molecules.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

This protocol outlines a method for testing the efficacy of different blocking agents.

  • Plate Coating: If applicable, coat the wells of a 96-well microplate with your target protein or antibody according to your standard protocol.

  • Wash: Wash the wells three times with 200 µL of a base wash buffer (e.g., PBS).

  • Blocking: Add 200 µL of different blocking buffers to replicate wells. Test your standard blocker against buffers supplemented with additives (e.g., 1% BSA in PBS + 0.05% Tween-20). Include a "no blocking" control.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the wells three times with 200 µL of the corresponding wash buffer (with or without detergent).

  • Analyte Incubation: Add this compound at a concentration known to produce a high background signal to a set of wells for each blocking condition. For a negative control, add only the assay buffer.

  • Detection: Proceed with your standard detection steps.

  • Analysis: Compare the signal in the negative control wells across the different blocking conditions. The most effective blocker will yield the lowest signal in the absence of the specific binding partner.

dot

Blocking_Optimization_Workflow A Coat Plate B Wash Plate A->B C Apply Different Blocking Buffers B->C D Incubate C->D E Wash Plate D->E F Add Analyte (and Controls) E->F G Proceed with Detection F->G H Analyze Results G->H

Caption: Workflow for optimizing blocking buffer conditions.

Protocol 2: Detergent and Salt Titration in Assay Buffer

This protocol is designed to find the optimal concentration of detergent and salt in your assay buffer to minimize non-specific binding while preserving specific interactions.

  • Prepare Buffers: Prepare a matrix of assay buffers with varying concentrations of a non-ionic detergent (e.g., Tween-20 from 0% to 0.5%) and salt (e.g., NaCl from 150 mM to 500 mM).

  • Assay Setup: Set up your assay as you normally would, up to the point of adding the this compound.

  • Test Matrix: In separate wells, run your assay using the different buffer preparations. For each buffer condition, include:

    • Positive Control: All components for specific binding.

    • Negative Control: All components except the specific binding partner for your analyte. This will measure the level of non-specific binding for that buffer condition.

  • Incubation & Detection: Complete the assay according to your standard protocol.

  • Data Analysis: For each buffer condition, calculate the signal-to-noise ratio (Signal of Positive Control / Signal of Negative Control). The optimal buffer will provide the highest signal-to-noise ratio.

dot

Caption: The relationship between specific and non-specific binding events.

Technical Support Center: Extraction of Terpene-Derived Acyl-CoAs from Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the extraction of terpene-derived acyl-CoAs from bacterial cultures.

Troubleshooting Guides

This section addresses specific problems that may arise during the extraction process, offering potential causes and solutions in a question-and-answer format.

Question: Why am I seeing low or no recovery of my target terpene-derived acyl-CoA?

Potential Causes & Solutions:

  • Inefficient Cell Lysis: Bacterial cell walls can be robust. Ensure your chosen lysis method (e.g., sonication, bead beating, or chemical lysis) is sufficient to break open the cells and release the intracellular contents.

  • Acyl-CoA Degradation: Acyl-CoAs are notoriously unstable, particularly in alkaline conditions.[1] It is critical to maintain samples at a low temperature (0-4°C) throughout the extraction process and to use slightly acidic buffers (pH ~4.9) to minimize hydrolysis of the thioester bond.[2] For long-term storage, samples should be kept at -80°C.[2]

  • Enzymatic Activity: Endogenous thioesterases can rapidly degrade acyl-CoAs upon cell lysis. Immediate quenching of metabolic activity is crucial. This can be achieved by flash-freezing cell pellets in liquid nitrogen or by rapid mixing with a cold quenching solution, such as 60% methanol at -40°C.[2]

  • Suboptimal Extraction Solvent: The choice of extraction solvent can significantly impact recovery. A mixture of acetonitrile and isopropanol is often used for a wide range of acyl-CoA esters.[3]

  • Loss During Sample Handling: Acyl-CoAs can adsorb to labware. To mitigate this, consider using low-adhesion microcentrifuge tubes.

Question: My LC-MS/MS results show significant peak tailing and poor chromatographic resolution. What could be the issue?

Potential Causes & Solutions:

  • Interaction with Stationary Phase: The phosphate groups on the CoA moiety can interact with the stationary phase of the chromatography column, leading to peak tailing.[4]

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate residual silanol groups on the column, minimizing these interactions.[4]

    • Increase Buffer Strength: Using buffers like ammonium acetate can help to mask active sites on the column.[4]

  • Column Contamination: A contaminated column or a partially clogged inlet frit can cause peak distortion.[4] Try backflushing the column or replacing the frit.

  • Co-elution of Isomers: Terpene-derived acyl-CoAs may have structurally similar isomers that are difficult to separate.[5] Optimization of the HPLC method, such as adjusting the gradient, may be necessary. The use of ion-pairing reagents has been shown to improve the separation of isomeric acyl-CoAs, but can cause ion suppression in the mass spectrometer.[5]

Question: I am observing high variability between my replicate samples. What are the likely sources of this inconsistency?

Potential Causes & Solutions:

  • Inconsistent Sample Quenching: The timing and efficiency of metabolic quenching are critical for obtaining a consistent snapshot of the acyl-CoA pool. Standardize the quenching procedure for all samples.[2]

  • Variable Extraction Efficiency: Ensure thorough and consistent homogenization and extraction for each sample.

  • Instability in Autosampler: Acyl-CoAs can degrade in the autosampler, especially if not kept at a low temperature.[1] Analyze samples promptly after preparation.

  • Precipitation of Analyte: Ensure the final extract is fully dissolved before injection into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in preserving the integrity of acyl-CoA samples during extraction?

A1: Rapidly and effectively quenching metabolic activity is arguably the most critical step. This is because cellular enzymes, particularly thioesterases, can quickly degrade acyl-CoAs once the cells are lysed.[2] Flash-freezing the bacterial pellet in liquid nitrogen is a highly effective method to halt all enzymatic activity instantly.[6]

Q2: Which analytical technique is best suited for the quantification of terpene-derived acyl-CoAs?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for acyl-CoA analysis due to its high sensitivity, specificity, and ability to profile a wide range of acyl-CoA species in complex biological samples.[7][8]

Q3: How can I improve the recovery of a broad range of terpene-derived acyl-CoAs with varying chain lengths?

A3: A solid-phase extraction (SPE) step using an anion-exchange column can be employed to purify and concentrate a wide range of acyl-CoA esters from the initial extract.[3]

Q4: Are there any specific challenges related to the terpene moiety of the acyl-CoA?

A4: The terpene structure can introduce additional complexity, such as a higher degree of structural isomerism compared to simple fatty acyl-CoAs. This may necessitate more rigorous chromatographic separation to resolve different isomers. Additionally, the volatility of some smaller terpenes might be a consideration during sample preparation steps involving evaporation, although the CoA moiety significantly reduces the overall volatility of the molecule.

Data Presentation

While specific quantitative data on the extraction of terpene-derived acyl-CoAs is not extensively published, the recovery rates for general acyl-CoAs of varying chain lengths can serve as a valuable proxy. The following table summarizes representative recovery data from studies using different extraction and purification methods.

Acyl-CoA Chain LengthExtraction MethodPurification MethodAverage Recovery (%)Reference
Short-chain (C2-C6)Acetonitrile/IsopropanolSPE (Anion-Exchange)85-95[3]
Medium-chain (C8-C12)Methanol/WaterProtein Precipitation70-85[1]
Long-chain (C14-C20)Acetonitrile/IsopropanolSPE (Anion-Exchange)60-80[3]

Note: Recovery can be highly dependent on the specific bacterial strain, culture conditions, and the exact protocol followed. It is recommended to determine recovery rates for your specific terpene-derived acyl-CoA of interest using internal standards.

Experimental Protocols

Protocol 1: Extraction of Terpene-Derived Acyl-CoAs from Bacterial Cells for LC-MS/MS Analysis

This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[2][6]

Materials:

  • Bacterial cell culture

  • Liquid nitrogen

  • Ice-cold 0.9% NaCl solution

  • Quenching solution: 60% methanol at -40°C

  • Extraction solution: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold

  • Internal standard (e.g., a stable isotope-labeled version of the target acyl-CoA or a structurally similar acyl-CoA not present in the sample)

  • Low-adhesion microcentrifuge tubes

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Sonication or bead-beating equipment

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to pellet the cells.

  • Quenching: Immediately flash-freeze the cell pellet in liquid nitrogen to halt metabolic activity.

  • Washing: Wash the frozen cell pellet with ice-cold 0.9% NaCl solution. Centrifuge again and discard the supernatant.

  • Extraction: Resuspend the cell pellet in 200 µL of ice-cold 2.5% SSA containing the internal standard.

  • Cell Lysis: Lyse the cells using sonication on ice or bead beating at 4°C.

  • Deproteinization: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Sample Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new low-adhesion tube.

  • Analysis: The extract is now ready for direct injection into an LC-MS/MS system or can be stored at -80°C.

Mandatory Visualizations

Experimental_Workflow culture Bacterial Culture harvest Cell Harvesting (Centrifugation) culture->harvest quench Metabolic Quenching (Liquid Nitrogen) harvest->quench wash Washing (Cold Saline) quench->wash extract Extraction & Lysis (Cold Acidic Buffer) wash->extract separate Separation (Centrifugation) extract->separate supernatant Supernatant Collection (Acyl-CoA Extract) separate->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for the extraction of acyl-CoAs from bacteria.

MEP_Pathway pyruvate Pyruvate + G3P dxs DXS pyruvate->dxs doxp DOXP dxs->doxp dxr DXR doxp->dxr mep MEP dxr->mep ispD IspD mep->ispD cdp_mep CDP-MEP ispD->cdp_mep ispE IspE cdp_mep->ispE mep_cpp MEcPP ispE->mep_cpp ispF IspF mep_cpp->ispF hmbpp HMBPP ispF->hmbpp ispG IspG hmbpp->ispG ipp_dmpp IPP + DMAPP ispG->ipp_dmpp terpenes Terpene Precursors (GPP, FPP, GGPP) ipp_dmpp->terpenes acyl_coa Terpene-Derived Acyl-CoAs terpenes->acyl_coa

Caption: Bacterial MEP pathway for terpene precursor synthesis.

References

Technical Support Center: Reproducible Quantification of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the reproducible quantification of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify?

This compound is a coenzyme A derivative and an intermediate in the degradation pathway of limonene and pinene.[1][2] Its quantification can be challenging due to its potential reactivity and instability, which are common issues with acyl-CoA esters and other reactive metabolites.[3][4][5] The accurate measurement of such molecules requires optimized protocols to prevent degradation and ensure reproducible results.

Q2: What are the recommended analytical techniques for quantifying this compound?

While specific methods for this compound are not widely published, analogous compounds like short-chain fatty acids (SCFAs) and other acyl-CoAs are typically quantified using:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity and selectivity, allowing for the direct analysis of the CoA ester without derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used but often requires a derivatization step to increase the volatility of the analyte.[6]

Q3: How should I prepare my samples for analysis?

Sample preparation is a critical step. A general workflow involves:

  • Rapid Quenching and Extraction: Immediately stop enzymatic activity, often with cold organic solvents like methanol or acetonitrile.

  • Protein Precipitation: Remove proteins that can interfere with the analysis.

  • Concentration: Evaporate the solvent and reconstitute the sample in a buffer compatible with your analytical method.

Internal standards should be used to account for sample loss during preparation.[7]

Q4: Where can I obtain a standard for this compound?

Commercial availability of this specific CoA ester may be limited. You may need to consider custom synthesis or isolation from a biological system where it is known to be produced.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue 1: Low or No Signal Detected
  • Possible Cause 1: Analyte Degradation.

    • Solution: Ensure rapid sample processing at low temperatures to minimize enzymatic and chemical degradation. Use fresh extraction solvents and consider adding antioxidants.

  • Possible Cause 2: Inefficient Extraction.

    • Solution: Optimize your extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water. Test different ratios to determine the most efficient extraction for your sample matrix.

  • Possible Cause 3: Poor Ionization in MS.

    • Solution: Adjust the mobile phase composition and pH to enhance the ionization of the target molecule. For CoA esters, acidic conditions are often favorable for positive ion mode ESI-MS.

Issue 2: Poor Reproducibility and High Variability
  • Possible Cause 1: Inconsistent Sample Handling.

    • Solution: Standardize every step of your protocol, from sample collection to analysis. Use an internal standard added at the very beginning of the sample preparation to normalize for variability.

  • Possible Cause 2: Matrix Effects.

    • Solution: Biological samples can contain compounds that suppress or enhance the ionization of the target analyte.[8] Perform a matrix effect study by comparing the signal of a pure standard to the signal of a standard spiked into an extracted blank sample. If significant matrix effects are observed, consider further sample cleanup or using a matrix-matched calibration curve.

  • Possible Cause 3: Instability in Autosampler.

    • Solution: Keep the autosampler temperature low (e.g., 4°C) to prevent degradation of the analyte while waiting for injection.

Issue 3: Peak Tailing or Broadening in Chromatography
  • Possible Cause 1: Inappropriate Column Chemistry.

    • Solution: For a polar molecule like a CoA ester, a reversed-phase C18 column is a good starting point. Ensure the column is properly conditioned and has not degraded.

  • Possible Cause 2: Suboptimal Mobile Phase.

    • Solution: Adjust the gradient and mobile phase additives. For example, adding a small amount of an ion-pairing agent or an acid like formic acid can improve peak shape for acyl-CoAs.

Experimental Protocols

Protocol 1: Sample Extraction for LC-MS/MS Analysis
  • Quenching: For cell cultures or tissue, rapidly quench metabolic activity by adding ice-cold 60% methanol.

  • Homogenization: Homogenize the sample on ice.

  • Extraction: Add a mixture of acetonitrile and isopropanol (1:1 v/v) to the homogenate. Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: LC-MS/MS Parameters for Quantification
ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition 1 To be determined with pure standard
MRM Transition 2 To be determined with pure standard
Collision Energy To be determined with pure standard
Table 2: Sample Stability Assessment
ConditionTime Point 1Time Point 2Time Point 3% Degradation
-80°C
-20°C
4°C (Autosampler)
Room Temperature

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing start Biological Sample quench Metabolic Quenching (Cold Solvent) start->quench Immediate Processing extract Extraction of Metabolites quench->extract cleanup Protein Precipitation & Centrifugation extract->cleanup concentrate Solvent Evaporation & Reconstitution cleanup->concentrate lcms LC-MS/MS Analysis concentrate->lcms Injection data Data Acquisition lcms->data integrate Peak Integration data->integrate quantify Quantification (vs. Standard Curve) integrate->quantify report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_tree start Low or No Signal cause1 Analyte Degradation? start->cause1 solution1 Optimize Sample Handling: - Work at low temperatures - Use fresh solvents - Minimize time to analysis cause1->solution1 Yes cause2 Inefficient Extraction? cause1->cause2 No solution2 Optimize Extraction Protocol: - Test different solvent systems - Ensure thorough homogenization cause2->solution2 Yes cause3 Poor Ionization? cause2->cause3 No solution3 Optimize MS Parameters: - Adjust mobile phase pH - Test different ionization modes cause3->solution3 Yes

Caption: Troubleshooting decision tree for low signal intensity issues.

metabolic_pathway limonene Limonene / Pinene intermediate1 cis-2-Methyl-5-isopropylhexa- 2,5-dienoic acid limonene->intermediate1 Multiple Steps target cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA intermediate1->target E6.2.1.- product 3-Hydroxy-2,6-dimethyl-5- methylene-heptanoyl-CoA target->product paaG (E4.2.1.17) end_product 3-Isopropylbut-3-enoic acid product->end_product Multiple Steps

Caption: Simplified metabolic pathway involving this compound.

References

Technical Support Center: Enhancing Enzymatic Synthesis of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general enzymatic reaction for synthesizing this compound?

The synthesis is typically catalyzed by an acyl-CoA synthetase (ACS) or ligase. These enzymes activate the free carboxylic acid, cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid, by forming a high-energy thioester bond with Coenzyme A (CoA) in an ATP-dependent manner.

Q2: Which type of enzyme should I use for this synthesis?

The specific enzyme for this substrate is not yet commercially available as a standard product. However, research suggests that acyl-CoA synthetases involved in insect pheromone biosynthesis are promising candidates due to their ability to act on structurally similar, branched-chain unsaturated fatty acids. You may need to express a recombinant acyl-CoA synthetase from an insect pheromone gland or use a commercially available ACS with broad substrate specificity.

Q3: My reaction yield is very low or non-existent. What are the initial checks I should perform?

When encountering low or no product formation, it is crucial to systematically verify the integrity of all reaction components and the activity of the enzyme. The following flowchart outlines the initial troubleshooting steps.

G start Low/No Product Yield check_enzyme Verify Enzyme Activity start->check_enzyme check_reagents Check Reagent Integrity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions positive_control Run Positive Control Reaction (e.g., with a known substrate like oleic acid) check_enzyme->positive_control reagents_ok Reagents are Intact? check_reagents->reagents_ok conditions_ok Conditions are Optimal? check_conditions->conditions_ok enzyme_active Enzyme is Active? positive_control->enzyme_active enzyme_active->check_reagents Yes troubleshoot_enzyme Troubleshoot Enzyme Issues enzyme_active->troubleshoot_enzyme No reagents_ok->check_conditions Yes troubleshoot_reagents Troubleshoot Reagent Issues reagents_ok->troubleshoot_reagents No troubleshoot_conditions Troubleshoot Reaction Conditions conditions_ok->troubleshoot_conditions No success Proceed with Optimization conditions_ok->success Yes fail Re-evaluate Experimental Design troubleshoot_enzyme->fail troubleshoot_reagents->fail troubleshoot_conditions->success

Caption: Initial troubleshooting workflow for low product yield.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis.

Problem Possible Cause Recommended Solution
No product formation Inactive Enzyme - Confirm the activity of your acyl-CoA synthetase using a known substrate (e.g., a standard long-chain fatty acid). - Ensure proper storage and handling of the enzyme to prevent denaturation.
Degraded Reagents - Use fresh, high-purity stocks of ATP and Coenzyme A. Prepare them fresh if possible. - Verify the integrity of the cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid substrate.
Incorrect Reaction Buffer - Ensure the pH of the buffer is within the optimal range for your specific enzyme (typically between 7.0 and 8.0). - Confirm the presence of essential cofactors, such as MgCl₂, in the buffer.
Low Product Yield Sub-optimal Enzyme Concentration - Perform an enzyme titration to determine the optimal concentration for your reaction scale.
Substrate Inhibition - Titrate the concentration of cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid to identify potential substrate inhibition at high concentrations.
Product Degradation - The thioester bond of the product is labile. Analyze the reaction mixture promptly after the desired incubation time. - Consider methods for in situ product removal if feasible.
Pyrophosphate Inhibition - The accumulation of pyrophosphate (PPi), a byproduct of the reaction, can inhibit the enzyme. Add inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi to phosphate.
Inconsistent Results Variability in Reagent Quality - Use reagents from the same lot for a series of experiments to minimize variability.
Inaccurate Pipetting - Calibrate your pipettes regularly, especially for small volumes of enzyme and substrates.
Fluctuations in Incubation Temperature - Use a calibrated incubator or water bath to ensure a consistent reaction temperature.

Experimental Protocols

General Protocol for Enzymatic Synthesis

This protocol provides a starting point for the synthesis of this compound. Optimization of each component is recommended.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Add ATP to a final concentration of 10 mM.

    • Add Coenzyme A to a final concentration of 5 mM.

    • Add cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme) to a final concentration of 1-5 mM.

    • (Optional) Add inorganic pyrophosphatase to a final concentration of 1-2 units/mL.

  • Enzyme Addition and Incubation:

    • Add the purified acyl-CoA synthetase to the reaction mixture. The optimal amount should be determined empirically.

    • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) for 1-4 hours.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% acetic acid in acetonitrile).

    • Centrifuge the mixture to pellet any precipitated protein.

    • Analyze the supernatant for the presence of the product using methods such as HPLC-MS.

Workflow for Enzyme and Substrate Optimization

G A Start Optimization B Prepare Reaction with Varying Enzyme Concentrations A->B C Incubate and Analyze Product Formation B->C D Determine Optimal Enzyme Concentration C->D E Prepare Reaction with Optimal Enzyme and Varying Substrate Concentrations D->E F Incubate and Analyze Product Formation E->F G Determine Optimal Substrate Concentration (and check for inhibition) F->G H Final Optimized Protocol G->H

Caption: Workflow for optimizing enzyme and substrate concentrations.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

The following table illustrates how to present data from optimization experiments. The values are hypothetical and should be replaced with your experimental data.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Enzyme Conc. (µg/mL) 10203040
Yield (%) 15355552
Substrate Conc. (mM) 12510
Yield (%) 48626558
pH 6.57.07.58.0
Yield (%) 30556865
Temperature (°C) 25303742
Yield (%) 45657050

Signaling Pathways and Logical Relationships

The enzymatic synthesis of this compound is a key step in the activation of the corresponding carboxylic acid, enabling its participation in downstream metabolic pathways, such as the biosynthesis of complex natural products.

G sub cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid enzyme Acyl-CoA Synthetase sub->enzyme coa Coenzyme A coa->enzyme atp ATP atp->enzyme product This compound enzyme->product amp AMP enzyme->amp ppi PPi enzyme->ppi downstream Downstream Biosynthetic Pathways product->downstream

Caption: Enzymatic activation of the substrate to its CoA ester.

Validation & Comparative

A Comparative Guide to the Validation of Novel Metabolic Intermediates: The Case of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of putative metabolic intermediates, using the novel molecule cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as a case study. It is intended for researchers in metabolic engineering, drug discovery, and biochemistry who are tasked with identifying and validating new components of metabolic pathways. The guide compares common analytical techniques and provides standardized protocols to ensure reproducibility and accuracy.

Hypothetical Metabolic Context

Based on its chemical structure, this compound is postulated to be an intermediate in a variant of the terpene or branched-chain fatty acid degradation pathway. Its validation requires a multi-step approach, starting from in-silico predictions to in-vitro enzymatic assays and culminating in in-vivo detection.

Metabolic_Pathway cluster_pathway Postulated Pathway Precursor Upstream Metabolite (e.g., Isovaleryl-CoA) Enzyme1 Putative Acyl-CoA Dehydrogenase Precursor->Enzyme1 Step 1 Intermediate This compound Enzyme1->Intermediate Catalysis Enzyme2 Putative Hydratase Intermediate->Enzyme2 Step 2 Product Downstream Metabolite Enzyme2->Product Catalysis

Caption: Postulated metabolic pathway involving the target intermediate.

Comparative Analytical Methodologies for Intermediate Detection

The validation of a transient species like a CoA-ester requires highly sensitive and specific analytical techniques. The two primary methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each with distinct advantages and limitations.

Table 1: Comparison of Analytical Platforms for CoA-Ester Quantification

ParameterLC-MS/MSGC-MS (after derivatization)
Limit of Detection (LOD) 0.1 - 10 nM1 - 50 nM
Limit of Quantification (LOQ) 0.5 - 25 nM5 - 100 nM
Sample Preparation Minimal (Protein precipitation)Complex (Hydrolysis & Derivatization)
Throughput HighLow to Medium
Specificity High (MS/MS fragmentation)Medium to High
Instrumentation Cost HighMedium

The data clearly indicates that LC-MS/MS offers superior sensitivity and a more streamlined workflow for the direct analysis of CoA-esters, making it the preferred method for initial validation studies.

Experimental Validation Workflow

A robust validation strategy proceeds from controlled in-vitro systems to complex in-vivo environments. This hierarchical approach ensures that the enzymatic production of the intermediate is confirmed before attempting its detection in a complex biological matrix.

Validation_Workflow cluster_workflow Validation Workflow A In-Silico Prediction (Identify Candidate Enzyme) B In-Vitro Enzyme Assay (Recombinant Enzyme + Substrate) A->B Guide for C Sample Analysis (LC-MS/MS) B->C Generates D Structure Confirmation (High-Res MS, NMR) C->D Confirm E In-Vivo Detection (Cell Culture / Tissue) C->E Detect in G Validated Intermediate D->G F Metabolic Labeling (e.g., ¹³C Isotope Tracing) E->F Confirm flux F->G

Caption: A hierarchical workflow for the validation of a novel metabolic intermediate.

Key Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of validation studies. Below are methodologies for the core components of the validation workflow.

Protocol 1: In-Vitro Enzymatic Assay

  • Reaction Setup: In a total volume of 100 µL, combine 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 µM of the precursor substrate (e.g., Isovaleryl-CoA), and 1 µg of the purified recombinant enzyme.

  • Initiation and Incubation: Start the reaction by adding the enzyme. Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, and 30 minutes).

  • Quenching: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled acetyl-CoA).

  • Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: Metabolite Extraction from Cell Culture for LC-MS Analysis

  • Cell Seeding: Plate cells (e.g., HEK293T overexpressing the candidate enzyme) in a 6-well plate and grow to 80-90% confluency.

  • Metabolism Quenching: Aspirate the medium and wash the cells rapidly with 1 mL of ice-cold 0.9% NaCl solution. Immediately add 500 µL of ice-cold 80:20 methanol:water solution.

  • Cell Lysis and Extraction: Scrape the cells in the methanol solution and transfer the lysate to a microcentrifuge tube. Vortex for 1 minute and incubate at -20°C for 30 minutes.

  • Phase Separation: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Collection: Collect the supernatant containing polar metabolites and transfer to a new tube. Dry the extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 50 µL of 5% methanol in water for LC-MS analysis.

Comparative Logic for Method Selection

The choice of analytical and experimental approaches depends on the specific research question, available resources, and the chemical nature of the intermediate.

Method_Selection_Logic cluster_logic Decision Framework for Validation Start Goal: Validate Intermediate Q1 Is the pure enzyme available? Start->Q1 InVitro Perform In-Vitro Assay (High Control, Low Complexity) Q1->InVitro Yes InVivo Proceed to In-Vivo Detection (Low Control, High Biological Relevance) Q1->InVivo No Q2 Is high sensitivity required? InVitro->Q2 InVivo->Q2 LCMS Use LC-MS/MS (Best for non-volatile, polar compounds like CoA-esters) Q2->LCMS Yes GCMS Use GC-MS (Requires derivatization, better for volatile compounds) Q2->GCMS No End Validation Decision LCMS->End GCMS->End

Caption: A decision-making diagram for selecting the appropriate validation methodology.

By following this structured, comparative approach, researchers can build a robust case for the existence and physiological relevance of novel metabolic intermediates like this compound, thereby contributing to a more complete understanding of cellular metabolism.

comparative analysis of "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA" and its trans isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biochemical properties and metabolic fate of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA and its trans isomer. These molecules are notable intermediates in the microbial degradation of the common monoterpenes, limonene and α-pinene. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document synthesizes information from related metabolic pathways and the known stereospecificity of relevant enzymes to offer a comprehensive overview. The distinct geometric configurations of the cis and trans isomers are predicted to lead to different metabolic processing, primarily governed by the stereoselectivity of enzymes within the β-oxidation pathway. This guide will delve into their origins, projected metabolic pathways, and the experimental protocols required for their further investigation.

Introduction

Monoterpenes, such as limonene and α-pinene, are abundant natural hydrocarbons that serve as important carbon sources for various microorganisms. The microbial degradation of these compounds involves a series of enzymatic modifications that convert the cyclic terpene structure into acyclic acyl-CoA esters, which can then enter central metabolism. Among these intermediates are cis- and trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. The geometric isomerism at the C2-C3 double bond is a critical determinant of their subsequent metabolic fate, as the enzymes of β-oxidation exhibit a high degree of stereospecificity. Understanding the differential metabolism of these isomers is crucial for applications in metabolic engineering, bioremediation, and the synthesis of novel bioactive compounds.

Physicochemical and Biochemical Properties

PropertyThis compoundtrans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA
Molecular Formula C31H48N7O17P3SC31H48N7O17P3S
IUPAC Name (Z)-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA(E)-2-methyl-5-isopropylhexa-2,5-dienoyl-CoA
Metabolic Precursors Limonene, α-PineneLimonene, α-Pinene
Key Metabolic Pathway β-oxidation of monoterpenesβ-oxidation of monoterpenes

Metabolic Pathways

The metabolism of both isomers is predicted to proceed via the β-oxidation pathway. However, the initial steps are expected to differ significantly due to the stereochemistry of the C2-C3 double bond.

Metabolism of the trans Isomer

The trans-2-enoyl-CoA structure is the standard substrate for the second enzyme of the β-oxidation spiral, enoyl-CoA hydratase. This enzyme catalyzes the hydration of the double bond to form 3-hydroxyacyl-CoA. Therefore, the trans isomer is expected to be a direct substrate for this enzyme, allowing it to proceed through the β-oxidation cycle without the need for isomerization.

Metabolism of the cis Isomer

In contrast, cis-2-enoyl-CoA esters are generally not substrates for enoyl-CoA hydratase. The metabolism of the cis isomer would necessitate the action of an auxiliary enzyme, an enoyl-CoA isomerase. This enzyme would catalyze the conversion of the cis-double bond to a trans-double bond, thereby generating the appropriate substrate for enoyl-CoA hydratase and enabling its entry into the β-oxidation pathway.

Below is a DOT script visualizing the predicted divergent metabolic pathways.

metabolic_pathways cluster_trans trans Isomer Pathway cluster_cis cis Isomer Pathway trans-Isomer trans-Isomer Enoyl-CoA_Hydratase_trans Enoyl-CoA Hydratase trans-Isomer->Enoyl-CoA_Hydratase_trans Direct Substrate Beta-Oxidation_trans β-Oxidation Cycle Enoyl-CoA_Hydratase_trans->Beta-Oxidation_trans Hydration cis-Isomer cis-Isomer Enoyl-CoA_Isomerase Enoyl-CoA Isomerase cis-Isomer->Enoyl-CoA_Isomerase Requires Isomerization Enoyl-CoA_Hydratase_cis Enoyl-CoA Hydratase Enoyl-CoA_Isomerase->Enoyl-CoA_Hydratase_cis Isomerization Beta-Oxidation_cis β-Oxidation Cycle Enoyl-CoA_Hydratase_cis->Beta-Oxidation_cis Hydration

Caption: Predicted metabolic pathways for cis- and trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

Experimental Protocols

To experimentally validate the predicted metabolic differences and to quantify the biochemical properties of these isomers, the following experimental approaches are recommended.

Synthesis and Purification of Isomers
  • Objective: To obtain pure samples of both cis- and trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

  • Methodology:

    • Chemical synthesis of the corresponding free fatty acids, cis- and trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid, via established organic synthesis routes (e.g., Wittig reaction).

    • Purification of the synthesized fatty acids using column chromatography and characterization by NMR and mass spectrometry.

    • Enzymatic synthesis of the CoA esters using an acyl-CoA synthetase with broad substrate specificity.

    • Purification of the acyl-CoA esters by HPLC.

In Vitro Enzyme Assays
  • Objective: To determine the kinetic parameters of key β-oxidation enzymes with each isomer.

  • Methodology:

    • Enoyl-CoA Hydratase Activity:

      • Incubate each isomer with purified enoyl-CoA hydratase.

      • Monitor the decrease in absorbance at ~263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond.

      • Determine Km and Vmax values for the trans isomer. The cis isomer is expected to show little to no activity.

    • Enoyl-CoA Isomerase Activity:

      • Incubate the cis isomer with purified enoyl-CoA isomerase.

      • Monitor the reaction progress by HPLC to observe the formation of the trans isomer.

      • Couple the reaction with enoyl-CoA hydratase and monitor the hydration of the newly formed trans isomer spectrophotometrically.

      • Determine Km and Vmax for the isomerization reaction.

Whole-Cell Metabolism Studies
  • Objective: To compare the metabolic fate of the two isomers in a relevant microbial strain.

  • Methodology:

    • Select a microbial strain known to degrade limonene or α-pinene (e.g., Pseudomonas putida).

    • Synthesize isotopically labeled versions (e.g., 13C or 2H) of both isomers.

    • Incubate the microbial culture with each labeled isomer separately.

    • Extract intracellular and extracellular metabolites at different time points.

    • Analyze the metabolite extracts using LC-MS/MS to identify and quantify the downstream metabolic products and to determine the rate of consumption of each isomer.

Below is a DOT script outlining a general experimental workflow for this comparative analysis.

experimental_workflow Start Start Synthesis Chemical Synthesis of Isomers Start->Synthesis Purification HPLC Purification Synthesis->Purification In_Vitro_Assays In Vitro Enzyme Assays Purification->In_Vitro_Assays Whole_Cell_Studies Whole-Cell Metabolism Studies Purification->Whole_Cell_Studies Data_Analysis Comparative Data Analysis In_Vitro_Assays->Data_Analysis Whole_Cell_Studies->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for the comparative analysis of the two isomers.

Conclusion

The geometric isomerism of cis- and trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is a critical factor that dictates their entry into and processing by the β-oxidation pathway. Based on the established principles of fatty acid metabolism, the trans isomer is predicted to be a direct substrate for enoyl-CoA hydratase, while the cis isomer is expected to require prior isomerization by enoyl-CoA isomerase. This fundamental difference in their initial metabolic steps likely leads to variations in their overall rate of degradation and could have broader implications for the metabolic flux through the limonene and α-pinene degradation pathways. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these isomers, which will be essential for a comprehensive understanding of monoterpene metabolism and for the rational design of engineered metabolic pathways. Further research is warranted to isolate and characterize the specific enzymes involved in the metabolism of these branched-chain dienoyl-CoA esters and to obtain quantitative data on their comparative performance.

A Comparative Guide to the Kinetic Properties of Enzymes Acting on Dienoyl-CoA Substrates: Insights for the Study of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

This compound is a key intermediate in the microbial degradation pathways of the monoterpenes limonene and pinene. Its metabolism is crucial for the biological breakdown of these abundant natural compounds. The enzymes responsible for its transformation are of significant interest for applications in biotechnology and bioremediation. While the metabolic pathway is partially elucidated, a detailed kinetic characterization of the enzymes involved, particularly with this specific substrate, remains an area for further investigation.

Comparative Kinetic Data of Structurally Related Acyl-CoA-Acting Enzymes

In the absence of specific data for this compound, we present a comparative analysis of kinetic parameters for enzymes that catalyze reactions with structurally analogous dienoyl-CoA and unsaturated acyl-CoA substrates. These enzymes are primarily involved in the β-oxidation of fatty acids. The kinetic parameters—Michaelis constant (Km) and maximum velocity (Vmax) or turnover number (kcat)—provide insights into enzyme-substrate affinity and catalytic efficiency, respectively.[1][2][3]

Table 1: Kinetic Parameters of Acyl-CoA Dehydrogenases with Unsaturated Acyl-CoA Substrates

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Medium-chain acyl-CoA dehydrogenase (MCAD)Pig KidneyOctanoyl-CoA (C8)2.513.55.4 x 106(Illustrative)
Very-long-chain acyl-CoA dehydrogenase (VLCAD)HumanPalmitoyl-CoA (C16)1.87.24.0 x 106(Illustrative)
Short-chain acyl-CoA dehydrogenase (SCAD)HumanButyryl-CoA (C4)12252.1 x 106(Illustrative)

Note: The data in this table is illustrative and represents typical values found for these enzymes with their preferred substrates. Direct kinetic data with dienoyl-CoA substrates is sparse.

Table 2: Kinetic Parameters of Enoyl-CoA Hydratases with Dienoyl-CoA Substrates

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Enoyl-CoA Hydratase (Crotonase)Bovine LiverCrotonyl-CoA2010005.0 x 107(Illustrative)
Enoyl-CoA HydrataseEscherichia coli2,4-Hexadienoyl-CoANot ReportedNot ReportedNot Reported(Illustrative)

Note: While enoyl-CoA hydratases are known to act on dienoyl-CoA substrates, comprehensive kinetic data is not always available and can be highly dependent on the specific enzyme and substrate.

Signaling Pathways and Experimental Workflows

3.1. Metabolic Pathway Context

The degradation of limonene and pinene involves a series of enzymatic reactions that convert these cyclic terpenes into intermediates that can enter central metabolism. This compound is a crucial juncture in this pathway.

Metabolic Pathway of this compound Limonene/Pinene Limonene/Pinene cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid Limonene/Pinene->cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid Multiple Steps This compound This compound cis-2-Methyl-5-isopropylhexa-2,5-dienoic acid->this compound Acyl-CoA Synthetase 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA This compound->3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Enoyl-CoA Hydratase (e.g., PaaG) Central Metabolism Central Metabolism 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA->Central Metabolism Further Degradation

Caption: Simplified metabolic pathway showing the position of this compound.

3.2. Experimental Workflow for Enzyme Kinetic Analysis

A systematic approach is required to determine the kinetic parameters of an enzyme with a given substrate.

Enzyme Kinetic Analysis Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Purification Enzyme Purification Reaction Setup Reaction Setup Enzyme Purification->Reaction Setup Substrate Synthesis Substrate Synthesis Substrate Synthesis->Reaction Setup Buffer Preparation Buffer Preparation Buffer Preparation->Reaction Setup Incubation Incubation Reaction Setup->Incubation Vary [Substrate] Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Product Quantification Product Quantification Reaction Quenching->Product Quantification Initial Rate Calculation Initial Rate Calculation Product Quantification->Initial Rate Calculation Michaelis-Menten Plot Michaelis-Menten Plot Initial Rate Calculation->Michaelis-Menten Plot Lineweaver-Burk Plot Lineweaver-Burk Plot Michaelis-Menten Plot->Lineweaver-Burk Plot Parameter Determination Parameter Determination Michaelis-Menten Plot->Parameter Determination Lineweaver-Burk Plot->Parameter Determination

Caption: A generalized workflow for determining enzyme kinetic parameters.

Experimental Protocols

The following are generalized protocols for key experiments in enzyme kinetics. These should be adapted and optimized for the specific enzyme and substrate under investigation.

4.1. General Enzyme Assay for an Acyl-CoA Dehydrogenase (Spectrophotometric)

This assay measures the reduction of a dye, such as 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.

  • Materials:

    • Purified enzyme

    • This compound (substrate)

    • Potassium phosphate buffer (pH 7.5)

    • Phenazine methosulfate (PMS)

    • 2,6-dichlorophenolindophenol (DCPIP)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS in a cuvette.

    • Add a known concentration of the purified enzyme to the reaction mixture and incubate for 2-3 minutes at a constant temperature (e.g., 30°C).

    • Initiate the reaction by adding the substrate, this compound.

    • Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Repeat the assay with varying substrate concentrations to generate a saturation curve.

4.2. General Enzyme Assay for an Enoyl-CoA Hydratase (Spectrophotometric)

This assay directly monitors the hydration of the double bond in the enoyl-CoA substrate, which leads to a decrease in absorbance at a specific wavelength (typically around 263 nm).

  • Materials:

    • Purified enzyme

    • This compound (substrate)

    • Tris-HCl buffer (pH 8.0)

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer in a quartz cuvette.

    • Add a known concentration of the substrate, this compound, to the cuvette.

    • Initiate the reaction by adding a small amount of the purified enzyme.

    • Monitor the decrease in absorbance at the wavelength corresponding to the α,β-unsaturation of the thioester (e.g., ~263 nm) over time.

    • Calculate the initial reaction velocity from the initial linear rate of absorbance change.

    • Perform the assay at multiple substrate concentrations to determine Km and Vmax.

4.3. Data Analysis

The initial rate data obtained at different substrate concentrations should be plotted as initial velocity (v) versus substrate concentration ([S]). The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.[1] A double reciprocal plot, such as the Lineweaver-Burk plot (1/v vs. 1/[S]), can also be used for a linear representation of the data to determine these parameters.

Conclusion

While direct comparative kinetic data for enzymes acting on this compound is currently lacking in the scientific literature, this guide provides a foundation for researchers in the field. By understanding the kinetic properties of analogous enzymes from well-studied pathways like β-oxidation and employing the standardized experimental protocols outlined, scientists can systematically characterize the enzymes involved in terpene degradation. Such studies are essential for a complete understanding of these metabolic pathways and for harnessing their potential in various biotechnological applications. Further research is highly encouraged to fill the existing knowledge gap regarding the specific kinetic parameters of enzymes metabolizing this compound.

References

A Researcher's Guide to Comparing the Metabolic Flux of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA in Diverse Microbial Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel compounds is paramount. This guide provides a framework for comparing the metabolic flux of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a putative intermediate in monoterpene degradation, across different microbial chassis. Due to the limited direct research on this specific molecule, this document focuses on providing the methodologies and analogous data required to conduct such a comparative study, with a focus on two metabolically versatile microbes: Pseudomonas putida and Rhodococcus erythropolis.

Introduction to Microbial Terpene Degradation

Terpenes, a vast class of natural products, are notoriously complex hydrocarbons. Their microbial degradation represents a rich source of novel biocatalysts and metabolic pathways. The target molecule, this compound, is hypothesized to be an intermediate in the degradation of monoterpenes such as limonene or pinene. Microorganisms like Pseudomonas putida and Rhodococcus erythropolis are well-documented for their ability to utilize a wide array of organic compounds, including terpenes and their derivatives, as carbon and energy sources. Understanding the metabolic flux through degradation pathways in these organisms is crucial for applications in metabolic engineering, bioremediation, and the synthesis of valuable bioproducts.

Comparative Microbial Platforms for Terpene Metabolism

Pseudomonas putida, a gram-negative bacterium, is a model organism for metabolic engineering due to its robust metabolism, solvent tolerance, and genetic tractability. It is known to degrade a variety of aromatic and aliphatic compounds, including monoterpenes, often via pathways involving CoA-activated intermediates and β-oxidation.

Rhodococcus erythropolis, a gram-positive actinobacterium, is recognized for its exceptional metabolic versatility, particularly in the degradation of hydrophobic and xenobiotic compounds. Its ability to thrive in harsh conditions and its unique enzymatic machinery make it a compelling candidate for studying the metabolism of complex molecules like terpenes.

FeaturePseudomonas putidaRhodococcus erythropolis
Gram Stain NegativePositive
Key Metabolic Traits High solvent tolerance, robust central metabolism, well-established genetic tools.Broad substrate range for hydrophobic compounds, production of biosurfactants, high mycolic acid content in the cell envelope.
Known Terpene Degradation Degrades limonene, pinene, and other monoterpenes. Pathways often involve initial ring-opening followed by β-oxidation-like processes.Capable of degrading a variety of terpenes, including β-myrcene. Known to possess diverse oxygenases for initial functionalization.
Acyl-CoA Metabolism Possesses multiple acyl-CoA dehydrogenases with varying substrate specificities for fatty acid degradation.Expresses enzymes for β-oxidation that are induced by growth on hydrocarbons.

Experimental Protocols

13C-Metabolic Flux Analysis (13C-MFA)

This protocol outlines the key steps for quantifying the intracellular metabolic fluxes in P. putida and R. erythropolis when grown on a terpene substrate.

a. Strain Cultivation and 13C-Labeling:

  • Prepare a minimal medium with the chosen monoterpene (e.g., limonene or pinene) as the sole carbon source.

  • For the labeling experiment, replace the natural abundance carbon source with a 13C-labeled tracer. A common strategy is to use a mixture of [1,2-13C2]glucose and naturally labeled glucose or, if the terpene is the sole carbon source, a custom-synthesized 13C-labeled terpene.

  • Inoculate the cultures and grow them at the optimal temperature and aeration for each microbe (P. putida: 30°C; R. erythropolis: 28-30°C) until they reach a metabolic steady state (typically mid-exponential phase).

  • Rapidly quench the metabolism by mixing the cell culture with a cold saline solution or methanol.

  • Harvest the cells by centrifugation at low temperatures.

b. Metabolite Extraction and Analysis:

  • Extract intracellular metabolites by lysing the cells in a cold solvent mixture (e.g., 50% acetonitrile).

  • Separate the cell debris by centrifugation.

  • Analyze the supernatant containing the metabolites, including acyl-CoA esters, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

c. Data Analysis:

  • Determine the mass isotopomer distributions of key metabolites from the MS data.

  • Use a metabolic model of the organism and flux analysis software (e.g., INCA, Metran) to estimate the intracellular fluxes that best fit the experimental data.

Quantification of Acyl-CoA Esters by LC-MS/MS

This protocol provides a method for the targeted quantification of acyl-CoA intermediates.

a. Sample Preparation:

  • Quench and harvest the bacterial cells as described in the 13C-MFA protocol.

  • Lyse the cells using a suitable method (e.g., bead beating or sonication) in an extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water with 0.1 M formic acid) kept at -20°C.

  • Centrifuge to pellet the cell debris and proteins.

  • Collect the supernatant and dry it under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS method (e.g., 5% methanol in water with 0.1% formic acid).

b. LC-MS/MS Analysis:

  • Use a C18 reversed-phase column for chromatographic separation.

  • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific acyl-CoA esters. The transition from the precursor ion [M+H]+ to a characteristic fragment ion (e.g., for the phosphopantetheine moiety) is typically monitored.

c. Quantification:

  • Prepare a standard curve using authentic standards of the acyl-CoA esters of interest.

  • Spike the samples with a suitable internal standard (e.g., a 13C-labeled or odd-chain acyl-CoA) to correct for matrix effects and variations in extraction efficiency.

  • Calculate the concentration of each acyl-CoA ester in the samples based on the standard curve.

Visualizing Metabolic Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate a putative degradation pathway for a monoterpene and the experimental workflow for metabolic flux analysis.

Putative Monoterpene Degradation Pathway cluster_activation Activation cluster_ring_cleavage Ring Cleavage & Oxidation cluster_coa_ligation CoA Ligation cluster_beta_oxidation β-Oxidation Monoterpene Monoterpene Functionalized_Intermediate Functionalized_Intermediate Monoterpene->Functionalized_Intermediate Oxygenase Acyclic_Aldehyde Acyclic_Aldehyde Functionalized_Intermediate->Acyclic_Aldehyde Lyase Acyclic_Acid Acyclic_Acid Acyclic_Aldehyde->Acyclic_Acid Dehydrogenase Acyclic_Acyl_CoA Acyclic_Acyl_CoA Acyclic_Acid->Acyclic_Acyl_CoA Acyl-CoA Synthetase Target_Intermediate cis-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA Acyclic_Acyl_CoA->Target_Intermediate Dehydrogenase Downstream_Metabolites Downstream_Metabolites Target_Intermediate->Downstream_Metabolites Hydratase, Dehydrogenase, Thiolase Central_Metabolism Central_Metabolism Downstream_Metabolites->Central_Metabolism Acetyl-CoA, etc. Metabolic_Flux_Analysis_Workflow cluster_experimental Experimental Phase cluster_analytical Data Analysis Phase cluster_comparison Comparative Analysis Strain_Selection Select Microbes (P. putida, R. erythropolis) Culture_Setup Culture with 13C-labeled Substrate Strain_Selection->Culture_Setup Quenching Rapid Metabolic Quenching Culture_Setup->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis MID_Determination Mass Isotopomer Distribution (MID) Determination LC_MS_Analysis->MID_Determination Flux_Estimation Flux Estimation (e.g., using INCA) MID_Determination->Flux_Estimation Metabolic_Modeling Define Metabolic Network Model Metabolic_Modeling->Flux_Estimation Statistical_Analysis Goodness-of-fit and Confidence Interval Analysis Flux_Estimation->Statistical_Analysis Flux_Map_Comparison Compare Metabolic Flux Maps between Microbes Statistical_Analysis->Flux_Map_Comparison

validation of the limonene degradation pathway via "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA"

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and metabolic engineering, understanding the microbial degradation of limonene is crucial for harnessing its biotechnological potential. This guide provides a detailed comparison of the known bacterial degradation pathways of limonene, with a focus on the pathway proceeding through the intermediate cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, alongside notable alternative routes.

Limonene, a versatile monoterpene, is a key precursor for the synthesis of valuable compounds. Microorganisms have evolved diverse strategies to metabolize this hydrocarbon, offering a rich resource for biocatalysis and bioremediation. This guide delves into the specifics of these pathways, presenting comparative data, detailed experimental protocols, and visual pathway representations to aid in research and development.

Overview of Limonene Degradation Pathways

Bacteria primarily employ three distinct initial strategies to break down the limonene molecule:

  • Pathway via this compound: This pathway involves the initial oxidation of the methyl group on the isopropenyl side chain.

  • Perillyl Alcohol Pathway: This common pathway commences with the hydroxylation of the C-7 methyl group of limonene.

  • Limonene-1,2-epoxide Pathway: This route is characterized by the initial epoxidation of the 1,2-double bond of the cyclohexene ring.

The subsequent enzymatic steps in each pathway lead to a variety of intermediates and end products, with the specific metabolic route being largely dependent on the microbial species. Notably, genera such as Pseudomonas and Rhodococcus are well-documented for their limonene degradation capabilities.

Comparative Analysis of Degradation Pathways

The following table summarizes the key features of the three primary limonene degradation pathways, highlighting the differences in their initial steps, key intermediates, and the microorganisms known to utilize them.

FeaturePathway via this compoundPerillyl Alcohol PathwayLimonene-1,2-epoxide Pathway
Initial Reaction Oxidation of the isopropenyl methyl groupHydroxylation at the C-7 methyl groupEpoxidation of the 1,2-double bond
Key Intermediates cis-2-Methyl-5-isopropylhexa-2,5-dienal, cis-2-Methyl-5-isopropylhexa-2,5-dienoatePerillyl alcohol, Perillyl aldehyde, Perillic acidLimonene-1,2-epoxide, Limonene-1,2-diol
Key Enzymes Dioxygenase, Aldehyde dehydrogenase, CoA ligase, HydrolaseLimonene-7-monooxygenase, Perillyl alcohol dehydrogenase, Perillyl aldehyde dehydrogenaseLimonene 1,2-monooxygenase, Limonene-1,2-epoxide hydrolase
Known Microorganisms Bacterial consortia associated with the pinewood nematodePseudomonas putida[1], Pseudomonas sp.Rhodococcus erythropolis DCL14[1][2]

Quantitative Comparison of Product Yields

The efficiency of limonene biotransformation and the resulting product profile can vary significantly depending on the microbial strain and the specific metabolic pathway employed. The following table presents a selection of reported yields for key biotransformation products from different microbial systems.

MicroorganismPathway Utilized (Presumed)ProductYieldReference
Pseudomonas putidaPerillyl Alcohol PathwayPerillyl alcohol-[1]
Rhodococcus erythropolis DCL14Limonene-1,2-epoxide PathwayLimonene-1,2-diol-[2]
Fungal StrainsMultiple/Variedα-terpineolUp to 95.5%[3]
Fungal StrainsMultiple/VariedCarvone47 mg/L[3]

Experimental Protocols for Pathway Validation

Validating the intermediates and enzymes of a specific limonene degradation pathway is essential for its characterization and potential application. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Limonene Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and identifying limonene metabolites from a bacterial culture.

1. Sample Preparation (from liquid culture):

  • Centrifuge 50 mL of bacterial culture (grown in the presence of limonene) at 8,000 x g for 10 minutes to pellet the cells.
  • Acidify the supernatant to pH 2.0 with 6M HCl.
  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.
  • Pool the organic extracts and dry over anhydrous sodium sulfate.
  • Evaporate the solvent under a gentle stream of nitrogen.
  • Derivatize the dried extract by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 30 minutes.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 70°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A Mass Selective Detector or equivalent.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-550.
  • Data Analysis: Identify metabolites by comparing their mass spectra with libraries such as NIST and Wiley, and by comparing retention times with authentic standards if available.

Protocol 2: Enzyme Assays for Key Dehydrogenases

This protocol describes a spectrophotometric assay to measure the activity of alcohol and aldehyde dehydrogenases involved in the perillyl alcohol pathway.

1. Preparation of Cell-Free Extract:

  • Harvest bacterial cells grown on limonene by centrifugation.
  • Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.0).
  • Resuspend the cells in the same buffer and disrupt by sonication on ice.
  • Centrifuge the sonicate at 15,000 x g for 30 minutes at 4°C to obtain the cell-free extract (supernatant).

2. Perillyl Alcohol Dehydrogenase Assay:

  • The reaction mixture (1 mL) should contain: 50 mM potassium phosphate buffer (pH 8.0), 1 mM NAD+, 0.5 mM perillyl alcohol, and 50-100 µL of cell-free extract.
  • Monitor the reduction of NAD+ by measuring the increase in absorbance at 340 nm.
  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

3. Perillyl Aldehyde Dehydrogenase Assay:

  • The reaction mixture (1 mL) should contain: 50 mM potassium phosphate buffer (pH 8.0), 1 mM NAD+, 0.2 mM perillyl aldehyde, and 50-100 µL of cell-free extract.
  • Monitor the reduction of NAD+ by measuring the increase in absorbance at 340 nm.
  • Calculate enzyme activity as described for perillyl alcohol dehydrogenase.

Visualizing the Degradation Pathways

To facilitate a clearer understanding of the metabolic routes, the following diagrams, generated using the DOT language, illustrate the key steps in the validated limonene degradation pathways.

Limonene_Degradation_Pathway_1 Limonene Limonene Intermediate1 cis-2-Methyl-5-isopropylhexa-2,5-dienal Limonene->Intermediate1 Dioxygenase Intermediate2 cis-2-Methyl-5-isopropylhexa-2,5-dienoate Intermediate1->Intermediate2 Aldehyde Dehydrogenase Intermediate3 This compound Intermediate2->Intermediate3 CoA Ligase Downstream Downstream Metabolism Intermediate3->Downstream Hydrolase

Caption: Pathway via this compound.

Limonene_Degradation_Pathway_2 Limonene Limonene Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Limonene-7-monooxygenase Perillyl_Aldehyde Perillyl Aldehyde Perillyl_Alcohol->Perillyl_Aldehyde Perillyl Alcohol Dehydrogenase Perillic_Acid Perillic Acid Perillyl_Aldehyde->Perillic_Acid Perillyl Aldehyde Dehydrogenase Downstream β-oxidation Perillic_Acid->Downstream

Caption: Perillyl Alcohol Degradation Pathway.

Limonene_Degradation_Pathway_3 Limonene Limonene Limonene_Epoxide Limonene-1,2-epoxide Limonene->Limonene_Epoxide Limonene 1,2-monooxygenase Limonene_Diol Limonene-1,2-diol Limonene_Epoxide->Limonene_Diol Limonene-1,2-epoxide hydrolase Downstream Further Oxidation Limonene_Diol->Downstream

Caption: Limonene-1,2-epoxide Degradation Pathway.

This guide provides a foundational understanding of the diverse microbial strategies for limonene degradation. Further research into the enzymatic and genetic basis of these pathways will undoubtedly uncover novel biocatalysts for a wide range of industrial and pharmaceutical applications.

References

A Comparative Guide to Acyl-CoA Antibody Cross-Reactivity with cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-reactivity of commercially available acyl-CoA antibodies with the novel molecule cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. Due to the absence of commercially available antibodies specifically targeting this molecule, this guide presents a framework for assessing potential cross-reactivity based on the structural characteristics of the target and the known specificity of existing antibody classes. The experimental data presented is hypothetical and serves to illustrate the application of the described methodologies.

Introduction to Acyl-CoA Antibody Specificity

Acyl-Coenzyme A (acyl-CoA) molecules are fundamental to a myriad of metabolic processes. The ability to specifically detect and quantify individual acyl-CoA species is crucial for advancing research in metabolism, drug discovery, and diagnostics. A primary challenge in the development of immunoassays for acyl-CoAs is the potential for antibody cross-reactivity with structurally similar molecules. An antibody's specificity is determined by its affinity for the epitope, which can be a part of the core Coenzyme A (CoA) structure or the unique acyl chain.

This compound is a structurally complex acyl-CoA. Its potential for cross-reactivity with existing acyl-CoA antibodies will largely depend on whether the antibody recognizes the core CoA moiety or specific features of the acyl chain, such as its branched nature and unsaturated bonds.

Comparison of Potential Cross-Reacting Acyl-CoA Antibodies

The following table provides a comparative overview of commercially available acyl-CoA antibodies that could potentially exhibit cross-reactivity with this compound. The selection is based on their theoretical binding targets.

Antibody TargetClonalityImmunogenPotential for Cross-Reactivity with this compound
Coenzyme A (Core) Monoclonal (e.g., clone 1F10)Coenzyme A conjugated to a carrier proteinHigh: Antibodies targeting the core CoA structure are likely to recognize any acyl-CoA, including the target molecule, as the acyl chain may not significantly hinder binding.
Acetyl-CoA Polyclonal/MonoclonalAcetyl-CoA conjugated to a carrier proteinLow to Moderate: Specificity is primarily for the acetyl group. Cross-reactivity would depend on the extent to which the antibody tolerates larger, more complex acyl chains.
Propionyl-CoA PolyclonalPropionyl-CoA conjugated to a carrier proteinLow to Moderate: Similar to anti-acetyl-CoA antibodies, the specificity for the short, saturated acyl chain may limit cross-reactivity with the larger, unsaturated, and branched target molecule.
Isovaleryl-CoA PolyclonalIsovaleryl-CoA conjugated to a carrier proteinModerate to High: Isovaleryl-CoA is a branched-chain acyl-CoA. Antibodies raised against it may recognize similar branched structures in the target molecule's acyl chain.

Hypothetical Quantitative Cross-Reactivity Data

To quantitatively assess and compare the cross-reactivity of various acyl-CoA antibodies with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the recommended method. The following table presents hypothetical data from such an assay to illustrate the expected outcomes. The percent cross-reactivity is calculated relative to the antibody's primary target antigen.

AntibodyTarget AntigenIC50 (Target Antigen)IC50 (this compound)% Cross-Reactivity
Anti-Coenzyme A (Clone 1F10) Coenzyme A1.0 µM1.5 µM66.7%
Anti-Acetyl-CoA Acetyl-CoA5.0 µM> 100 µM< 5%
Anti-Propionyl-CoA Propionyl-CoA8.0 µM> 100 µM< 8%
Anti-Isovaleryl-CoA Isovaleryl-CoA12.0 µM25.0 µM48.0%

Note: This data is illustrative and intended to guide experimental design. Actual results will vary depending on the specific antibodies and experimental conditions used.

Experimental Protocols

A competitive ELISA is a robust method for determining the specificity and cross-reactivity of antibodies against small molecules like acyl-CoAs.

Principle: This assay measures the ability of a free analyte (in this case, various acyl-CoAs) to compete with a plate-bound antigen for a limited amount of antibody. The resulting signal is inversely proportional to the concentration of the free analyte in the solution.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., BSA-conjugated Coenzyme A)

  • Primary acyl-CoA antibodies

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Acyl-CoA standards (including this compound)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the coating antigen at an optimized concentration in a suitable buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction: Prepare serial dilutions of the standard acyl-CoAs and the test compound (this compound). In a separate plate or tubes, pre-incubate the primary antibody with each dilution of the standards and test compound for 1 hour at room temperature.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark for an appropriate time (e.g., 15-30 minutes).

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that causes 50% inhibition of the maximum signal) for each acyl-CoA. Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of primary antigen / IC50 of test compound) x 100.

Visualizations

G cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Coating Antigen p2 Wash p1->p2 p1->p2 p3 Block p2->p3 p2->p3 p4 Wash p3->p4 p3->p4 a1 Pre-incubate Primary Antibody with Acyl-CoA Standards a2 Add Mixture to Plate p4->a2 a1->a2 a1->a2 a3 Incubate a2->a3 a2->a3 a4 Wash a3->a4 a3->a4 d1 Add Secondary Antibody a4->d1 d2 Incubate d1->d2 d1->d2 d3 Wash d2->d3 d2->d3 d4 Add Substrate d3->d4 d3->d4 d5 Incubate (Dark) d4->d5 d4->d5 d6 Add Stop Solution d5->d6 d5->d6 an1 Read Absorbance d6->an1 an2 Calculate IC50 and % Cross-Reactivity an1->an2 an1->an2

Caption: Experimental workflow for competitive ELISA.

G cluster_acyl Acyl Chain cluster_coa CoA Moiety target This compound branched Branched Structure (Isopropyl & Methyl) target->branched unsaturated Unsaturated Bonds (Dienoyl) target->unsaturated core Core Coenzyme A Structure target->core antibody_acyl Acyl-Chain Specific Antibody (e.g., Anti-Isovaleryl-CoA) branched->antibody_acyl Potential Epitope unsaturated->antibody_acyl Potential Epitope antibody_core Core-CoA Specific Antibody (e.g., Anti-Coenzyme A) core->antibody_core Primary Epitope

Confirming the Metabolic Role of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Comparative Guide to Metabolic Profiling Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of a Key Terpene Degradation Intermediate.

This guide provides a comprehensive comparison of leading metabolic profiling techniques to confirm and quantify "cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA," a critical intermediate in the microbial degradation pathways of the monoterpenes limonene and pinene. The selection of an appropriate analytical method is paramount for accurately elucidating its metabolic role, assessing enzymatic activity, and for potential applications in biotechnology and drug discovery. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Executive Summary of Analytical Techniques

The confirmation and quantification of acyl-CoA thioesters like this compound present analytical challenges due to their reactivity and typically low intracellular concentrations. The primary methodologies employed for such analyses are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), with each offering distinct advantages and limitations.

Analytical TechniquePrincipleSensitivitySpecificityThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High (fmol to pmol)Very HighHighGold standard for targeted quantification, excellent sensitivity and specificity.Matrix effects can influence ionization, requires authentic standards for absolute quantification.
NMR Spectroscopy Nuclear spin properties in a magnetic field to determine molecular structure.Moderate (µmol)HighLow to MediumNon-destructive, provides structural information, highly quantitative without standards.Lower sensitivity compared to MS-based methods, potential for signal overlap in complex mixtures.
GC-MS Separation of volatile compounds followed by mass-based detection.High (pmol)HighHighExcellent for volatile and semi-volatile compounds, high chromatographic resolution.Requires derivatization for non-volatile compounds like acyl-CoAs, potential for thermal degradation.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High (pmol)HighHighHigh separation efficiency, small sample volume requirements, and rapid analysis times.[1]Lower loading capacity, sensitivity can be limited without pre-concentration.
Enzymatic/Fluorometric Assays Coupled enzymatic reactions producing a detectable signal.Moderate to HighVariableVery HighHigh-throughput, cost-effective, suitable for specific target analysis.Prone to interference, may not be specific for a single acyl-CoA species.

Metabolic Context: The Limonene and Pinene Degradation Pathway

This compound is a key intermediate in the bacterial degradation of limonene and pinene, abundant monoterpenes in nature.[2] Understanding this pathway is crucial for applications in bioremediation and the biocatalytic production of valuable chemicals. The pathway involves a series of enzymatic reactions that convert the cyclic terpenes into central metabolites.

metabolic_pathway cluster_terpenes Monoterpenes cluster_degradation Degradation Pathway Limonene Limonene Perillyl_CoA Perillyl-CoA Limonene->Perillyl_CoA Initial Oxidation & CoA Ligation Pinene Pinene Pinene->Perillyl_CoA Intermediates Multiple Enzymatic Steps Perillyl_CoA->Intermediates Target cis-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA Intermediates->Target Isomerization/ Hydration Downstream Downstream Metabolites Target->Downstream Enoyl-CoA Hydratase TCA_Cycle TCA Cycle Intermediates Downstream->TCA_Cycle

Limonene and Pinene Degradation Pathway

Comparative Analysis of Leading Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the targeted quantification of acyl-CoAs due to its exceptional sensitivity and specificity.[3] This technique allows for the detection of low-abundance species in complex biological matrices.

Quantitative Performance (Representative Values for Acyl-CoAs)

ParameterValueReference
Limit of Detection (LOD) 1-5 fmol[4]
Limit of Quantification (LOQ) 3-10 fmol[4][5]
Linear Range 3-4 orders of magnitude[6]
Recovery 90-111%[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for metabolic profiling, offering the advantage of being non-destructive and highly quantitative without the need for identical standards. While less sensitive than MS-based methods, it provides valuable structural information.

Quantitative Performance

ParameterValue
Limit of Detection (LOD) ~1-10 µM
Limit of Quantification (LOQ) ~5-50 µM
Linear Range Excellent
Precision (RSD) < 5%

Alternative and Complementary Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like acyl-CoAs, derivatization is necessary to increase their volatility. This adds a step to sample preparation but can yield high chromatographic resolution.[7]

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volumes.[1] It separates molecules based on their charge-to-size ratio in an electric field. For acyl-CoAs, CE can provide rapid analysis times and is particularly useful for separating structurally similar isomers.[8]

Enzymatic and Fluorometric Assays

These assays provide a high-throughput and cost-effective means for quantifying total or specific acyl-CoAs.[3] They rely on enzymatic reactions that produce a colorimetric or fluorescent signal proportional to the amount of the target analyte. While convenient, their specificity can be a limitation.[9][10]

Experimental Protocols

Sample Preparation from Microbial Cultures for LC-MS/MS Analysis
  • Cell Harvesting and Quenching: Rapidly harvest microbial cells from culture by centrifugation at 4°C. Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.[11]

  • Extraction: Resuspend the frozen cell pellet in an ice-cold extraction solvent (e.g., 80% methanol or an acetonitrile/methanol/water mixture).[12] Thoroughly lyse the cells by sonication or bead beating while keeping the sample on ice.

  • Protein Precipitation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.[13]

General LC-MS/MS Protocol for Acyl-CoA Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and any internal standards should be optimized.

Visualizing the Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Harvest Cell Harvesting & Quenching Extract Extraction Harvest->Extract Precipitate Protein Precipitation Extract->Precipitate Dry Drying & Reconstitution Precipitate->Dry LC Liquid Chromatography (Separation) Dry->LC Injection MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification against Standard Curve Integration->Quantification logical_comparison Start High Sensitivity Required? LCMS LC-MS/MS Start->LCMS Yes NMR_CE Structural Info or Isomer Separation? Start->NMR_CE No NMR NMR Spectroscopy NMR_CE->NMR Structural Info CE Capillary Electrophoresis NMR_CE->CE Isomer Separation Enzymatic Enzymatic/Fluorometric Assay NMR_CE->Enzymatic High Throughput Screening

References

A Functional Comparison of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA with Other Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a functional comparison of the less-characterized fatty acyl-CoA, cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, with two well-studied fatty acyl-CoAs: the saturated Palmitoyl-CoA and the monounsaturated Oleoyl-CoA. This comparison aims to infer the potential metabolic roles and signaling functions of this compound based on its unique structural features—a branched chain and conjugated double bonds—in contrast to more common fatty acyl-CoAs.

Introduction to Compared Fatty Acyl-CoAs

This compound is a terpene-derived fatty acyl-CoA, identified as an intermediate in the degradation pathway of limonene and pinene. Its branched structure and conjugated double bonds suggest a distinct metabolic fate and potential for specific protein interactions compared to straight-chain fatty acyl-CoAs.

Palmitoyl-CoA is a 16-carbon saturated fatty acyl-CoA, a central molecule in cellular metabolism. It is a primary product of de novo fatty acid synthesis and a key substrate for beta-oxidation to generate ATP.[1] Palmitoyl-CoA also serves as a substrate for protein palmitoylation, a reversible post-translational modification that regulates protein localization and function.[2][3]

Oleoyl-CoA is an 18-carbon monounsaturated fatty acyl-CoA, one of the most abundant fatty acyl-CoAs in many organisms. It is a key component in the synthesis of triglycerides and phospholipids. Oleoyl-CoA has also been identified as a signaling molecule, for instance, in the plant response to low-oxygen stress.[4]

Comparative Data Summary

The following tables summarize key functional and biophysical parameters of the compared fatty acyl-CoAs. Data for this compound is largely inferred based on the known metabolism of branched-chain and unsaturated fatty acyl-CoAs.

Table 1: General Properties and Metabolic Roles

PropertyThis compound (Inferred)Palmitoyl-CoAOleoyl-CoA
Structure Branched-chain, di-unsaturatedStraight-chain, saturatedStraight-chain, monounsaturated
Primary Metabolic Pathway Peroxisomal β-oxidation (due to branching)Mitochondrial β-oxidation, de novo synthesisMitochondrial β-oxidation, synthesis from stearoyl-CoA
Key Metabolic Functions Intermediate in terpene degradation, potential precursor for specialized lipidsEnergy production, precursor for complex lipids and palmitoylationEnergy production, precursor for triglycerides and phospholipids
Cellular Localization of Metabolism Peroxisomes, MitochondriaMitochondria, Cytosol, Endoplasmic ReticulumMitochondria, Endoplasmic Reticulum

Table 2: Role in Cellular Signaling and Protein Interactions

FunctionThis compound (Inferred)Palmitoyl-CoAOleoyl-CoA
Known Signaling Roles Potential ligand for nuclear receptors (e.g., PPARα)Allosteric regulation of enzymes (e.g., Acetyl-CoA carboxylase), substrate for protein palmitoylation[1]Plant hypoxia signaling[4]
Protein Binding Affinity (Kd) Likely high affinity for specific acyl-CoA binding proteins and metabolic enzymesHigh affinity for Acyl-CoA Binding Protein (ACBP) and enzymes like carnitine palmitoyltransferase I (CPTI)[5][6]High affinity for ACBP[7]
Protein Acylation Unlikely to be a substrate for common protein acylationSubstrate for protein S-palmitoylation, affecting protein trafficking and signaling[2][8]Not a common substrate for protein acylation

Signaling Pathways and Metabolic Fates

The distinct structures of these fatty acyl-CoAs dictate their entry into different metabolic and signaling pathways.

cluster_cis This compound cluster_palmitoyl Palmitoyl-CoA cluster_oleoyl Oleoyl-CoA Cis_CoA This compound Peroxisome Peroxisomal β-oxidation Cis_CoA->Peroxisome PPARa PPARα Activation Cis_CoA->PPARa Gene_Expression Gene Expression (Lipid Metabolism) PPARa->Gene_Expression Palmitoyl_CoA Palmitoyl-CoA Mitochondria Mitochondrial β-oxidation Palmitoyl_CoA->Mitochondria Palmitoylation Protein Palmitoylation Palmitoyl_CoA->Palmitoylation ATP ATP Production Mitochondria->ATP Signaling Altered Protein Function & Localization Palmitoylation->Signaling Oleoyl_CoA Oleoyl-CoA Mito_Beta_Ox Mitochondrial β-oxidation Oleoyl_CoA->Mito_Beta_Ox Triglycerides Triglyceride & Phospholipid Synthesis Oleoyl_CoA->Triglycerides ATP_Oleoyl ATP Production Mito_Beta_Ox->ATP_Oleoyl Membranes Membrane Biogenesis & Energy Storage Triglycerides->Membranes

Fig. 1: Simplified metabolic and signaling pathways of the compared fatty acyl-CoAs.

Experimental Protocols

Enzyme Kinetics Assay for Acyl-CoA Synthetase

This protocol determines the kinetic parameters (Km and Vmax) of an acyl-CoA synthetase for different fatty acid substrates.

Workflow:

Start Prepare Reaction Mixture (Buffer, ATP, CoA, MgCl2, Coupling Enzymes) Add_Substrate Add Varying Concentrations of Fatty Acid Substrate Start->Add_Substrate Add_Enzyme Initiate Reaction with Acyl-CoA Synthetase Add_Substrate->Add_Enzyme Monitor Monitor Reaction Progress (e.g., Spectrophotometrically) Add_Enzyme->Monitor Analyze Calculate Initial Velocities and Plot against Substrate Concentration Monitor->Analyze Determine Determine Km and Vmax (Michaelis-Menten Plot) Analyze->Determine

Fig. 2: Workflow for determining acyl-CoA synthetase kinetics.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), ATP, Coenzyme A, MgCl2, and coupling enzymes for a continuous spectrophotometric assay. A common coupled system involves pyruvate kinase and lactate dehydrogenase to monitor ADP production through NADH oxidation at 340 nm.

  • Substrate Addition: Add varying concentrations of the fatty acid to be tested to different reaction wells.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified acyl-CoA synthetase.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Acyl-CoA Quantification by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of different acyl-CoA species in biological samples.[9][10]

Workflow:

Sample_Prep Sample Homogenization & Protein Precipitation (e.g., with Acetonitrile) Extraction Extraction of Acyl-CoAs Sample_Prep->Extraction LC_Separation Liquid Chromatography (Reverse-Phase C18 column) for Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM mode) for Detection and Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis and Concentration Determination (using internal standards) MS_Detection->Data_Analysis Preparation Prepare Protein Solution with a Fluorescent Dye (e.g., SYPRO Orange) Addition Add Different Acyl-CoAs (or buffer as control) to the protein-dye mixture Preparation->Addition Heating Gradually Heat the Samples in a Real-Time PCR machine Addition->Heating Fluorescence Monitor Fluorescence Changes as the Protein Unfolds Heating->Fluorescence Analysis Determine the Melting Temperature (Tm) for each condition Fluorescence->Analysis

References

Confirming the Identity of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA using High-Resolution Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of metabolomics and drug development, the precise identification of endogenous and exogenous compounds is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative techniques for the structural confirmation of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a key intermediate in the degradation pathway of limonene and pinene. We present supporting experimental data and detailed protocols to aid researchers in making informed decisions for their analytical workflows.

Introduction

This compound is a coenzyme A (CoA) derivative with the chemical formula C₃₁H₅₀N₇O₁₇P₃S, an average molecular weight of 917.752 Da, and a monoisotopic molecular weight of 917.219673435 Da[1]. Accurate identification of such molecules within complex biological matrices is a significant challenge. High-resolution mass spectrometry has emerged as a powerful tool for this purpose, offering exceptional sensitivity and mass accuracy[2][3].

Performance Comparison: HRMS vs. Alternative Techniques

The selection of an analytical technique for metabolite identification hinges on a balance of sensitivity, specificity, and the ability to provide structural information. Here, we compare HRMS with other commonly employed methods.

Technique Principle Advantages Limitations Typical Sensitivity Structural Information
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy.High sensitivity and specificity, provides accurate mass for formula prediction, tandem MS (MS/MS) for fragmentation analysis.[2][4]Requires sample ionization, potential for matrix effects.Femtomole to attomole range.[5]High (from fragmentation patterns).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, provides detailed structural information for unambiguous identification, highly reproducible.[3][6]Lower sensitivity compared to MS.[6]Micromole to nanomole range.Very High (elucidates complete 3D structure).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on polarity, detected by UV absorbance.Robust, quantitative, widely available.Lower sensitivity and specificity than MS, requires a chromophore.Nanomole to picomole range.Low (retention time only).
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on boiling point, detected by MS.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like acyl-CoAs.Picomole to femtomole range.High (from fragmentation patterns).

Experimental Protocol: Identification of this compound by LC-HRMS/MS

This protocol outlines a typical workflow for the targeted identification of the specified acyl-CoA.

1. Sample Preparation:

  • Biological samples (e.g., bacterial cultures, tissue homogenates) are quenched to halt metabolic activity, often using cold methanol.

  • Extraction of metabolites is performed using a solvent system such as an acetonitrile/methanol/water mixture[7].

  • The extract is centrifuged to pellet proteins and other insoluble material.

  • The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for LC-MS analysis.

2. Liquid Chromatography Separation:

  • An ultra-high-performance liquid chromatography (UHPLC) system is employed for efficient separation of the complex mixture.

  • A C18 reversed-phase column is commonly used for acyl-CoA analysis.

  • A gradient elution with mobile phases containing an ion-pairing reagent (e.g., heptafluorobutyric acid) or an acidic modifier (e.g., formic acid) is applied to achieve good peak shape and retention.

3. High-Resolution Mass Spectrometry Analysis:

  • The UHPLC system is coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument[4].

  • Data is acquired in positive ion mode.

  • Full Scan MS: A high-resolution full scan is performed to detect the precursor ion of this compound at its calculated exact mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): Data-dependent acquisition is used to trigger fragmentation of the precursor ion. The resulting fragment ions are analyzed to confirm the structure. Key fragments for acyl-CoAs include the neutral loss of the adenosine 3'-phosphate-5'-diphosphate moiety (506.9952 Da) and the formation of an adenosine 3',5'-diphosphate fragment ion at m/z 428.0365[4][8].

4. Data Analysis:

  • Specialized software (e.g., Xcalibur, MassLynx, MZmine) is used to process the raw data[9].

  • The accurate mass of the precursor ion is compared to the theoretical mass of this compound.

  • The fragmentation pattern is compared to known fragmentation patterns of acyl-CoAs or predicted fragmentation patterns to confirm the identity.

  • Confirmation can be further strengthened by comparison with a synthetic standard if available.

Visualizing the Workflow

The following diagram illustrates the key steps in the identification of this compound using LC-HRMS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Biological Sample Quenching Metabolic Quenching Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying & Reconstitution Centrifugation->Drying UHPLC UHPLC Separation Drying->UHPLC HRMS HRMS Detection (Full Scan & MS/MS) UHPLC->HRMS Ionization Peak_Detection Peak Detection & Alignment HRMS->Peak_Detection Formula_Prediction Accurate Mass & Formula Prediction Peak_Detection->Formula_Prediction Fragmentation_Analysis Fragmentation Analysis Formula_Prediction->Fragmentation_Analysis ID_Confirmation Identity Confirmation Fragmentation_Analysis->ID_Confirmation

Caption: Workflow for metabolite identification using LC-HRMS.

Conclusion

High-resolution mass spectrometry, particularly when coupled with liquid chromatography, stands out as a superior technique for the confident identification of metabolites like this compound in complex biological samples. Its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis make it an indispensable tool in metabolomics research and drug development. While other techniques like NMR offer complementary and highly detailed structural data, the overall performance of HRMS in a high-throughput setting is unparalleled. The provided protocol and workflow diagram offer a clear guide for researchers aiming to implement this powerful analytical strategy.

References

Safety Operating Guide

Prudent Disposal of cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is an intermediate in the metabolic degradation of limonene and pinene. While data on the compound itself is scarce, its precursors offer some insight into potential hazards. Limonene is known to have low acute toxicity but can be a skin irritant, with its oxidation products acting as potential skin sensitizers.[1][2] Alpha-pinene is classified as a flammable liquid and can also cause skin irritation.[3] Both precursors are recognized as being very toxic to aquatic life.[3] Therefore, it is prudent to handle this compound with care, minimizing skin contact and preventing its release into the environment.

I. Guiding Principle: Treat as Hazardous Waste

In the absence of specific toxicological and environmental impact data, all waste containing this compound must be handled as hazardous waste.[4] This includes the pure compound, solutions, and any contaminated materials such as gloves, pipette tips, and absorbent paper.[5] Under no circumstances should this chemical waste be disposed of down the drain or in regular solid waste receptacles.

II. Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe collection, storage, and disposal of waste containing this compound.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent unintended chemical reactions.[5]

  • Dedicated Waste Streams: Establish separate and clearly labeled waste containers for different forms of this compound waste.

  • Solid Waste: Collect all contaminated solid materials, such as personal protective equipment (PPE), weigh boats, and absorbent materials, in a designated, lined container that can be securely sealed.

  • Liquid Waste:

    • Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, or HDPE).

    • Organic Solvent Solutions: If the compound is dissolved in organic solvents, collect this waste in a separate, compatible solvent waste container. Do not mix aqueous and organic waste streams.

  • Sharps Waste: Any contaminated sharps, such as needles or glass Pasteur pipettes, must be placed in a designated, puncture-resistant sharps container.

Step 2: Container Selection and Labeling

The integrity and clear labeling of waste containers are crucial for safety and regulatory compliance.

  • Container Specifications: All waste containers must be in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[5]

  • Labeling: Immediately upon starting a waste container, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • A list of all components in the container, including solvents and their approximate concentrations.

    • The date on which the first item of waste was added to the container.

    • Any known or suspected hazards (e.g., "Potential Skin Irritant," "Caution: Environmental Hazard").

Step 3: On-site Storage and Accumulation

Waste must be stored safely in a designated area pending collection.

  • Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA that is at or near the point of generation.

  • Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks.

  • Container Management: Keep waste containers securely closed except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[5]

Step 4: Final Disposal

The final disposal must be handled by trained professionals.

  • Contact Environmental Health and Safety (EHS): When a waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's EHS office to arrange for a hazardous waste pickup.

  • Professional Disposal: Do not attempt to treat or neutralize the chemical waste yourself. The EHS office will ensure that the waste is transported to a licensed hazardous waste disposal facility in compliance with all federal, state, and local regulations.

III. Quantitative Data and Decision-Making Parameters

The following table summarizes key parameters and guidelines for the disposal of uncharacterized chemical waste like this compound.

ParameterGuideline/SpecificationRationale
Waste Classification Treat as Hazardous WasteLack of specific safety data necessitates a conservative approach to protect personnel and the environment.
pH of Aqueous Waste Do not neutralizeNeutralization can sometimes produce more hazardous byproducts. Professional disposal is required.
Container Headspace Minimum 10% of container volumeTo accommodate for thermal expansion of liquids and prevent container rupture.[5]
On-site Accumulation Time Up to 1 year for partially filled containersAdherence to institutional and regulatory limits for hazardous waste storage.
Segregation Separate solid, aqueous, and organic solvent wastePrevents potentially dangerous chemical reactions and facilitates proper disposal routing.[5]

IV. Experimental Protocol: Spill Decontamination

In the event of a spill, a swift and safe response is crucial.

  • Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill:

    • For a liquid spill , cover it with a chemical absorbent material (e.g., absorbent pads or vermiculite), starting from the outside and working inwards.

    • For a solid spill , gently cover it with a damp paper towel to prevent the powder from becoming airborne.

  • Collect the Waste: Carefully scoop or wipe up the contained spill and place all materials, including cleaning supplies, into the designated hazardous waste container for solids.[6]

  • Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) assess Hazard Assessment: Is a Safety Data Sheet (SDS) available with specific disposal instructions? start->assess treat_hazardous Treat as Hazardous Waste assess->treat_hazardous No segregate Segregate Waste Streams (Solid, Aqueous, Organic) treat_hazardous->segregate contain Use Compatible, Sealed, and Properly Labeled Containers segregate->contain storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment contain->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs disposal Professional Disposal via Licensed Facility contact_ehs->disposal no No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. The following guidance is based on the general properties of acyl-CoA esters and best laboratory practices. Researchers, scientists, and drug development professionals should perform a thorough risk assessment before handling this compound.

This guide provides essential safety and logistical information for the operational handling and disposal of this compound, a potentially hazardous substance. Adherence to these procedural steps is critical for ensuring laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles conforming to ANSI Z87.1 or equivalent standards.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat is required to prevent skin contact.
Respiratory Protection Respirator (if applicable)A NIOSH-approved respirator may be necessary if handling the solid form outside a ventilated enclosure or if aerosols may be generated.

Experimental Protocol: Safe Handling Workflow

The following protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, light-resistant container at -20°C for long-term stability.

  • The storage area should be a designated, well-ventilated, and secure location.

2. Preparation and Handling:

  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When weighing the solid material, do so within the fume hood.

  • To prepare solutions, slowly add the solvent to the solid to prevent the generation of dust or aerosols.

  • Work on ice to minimize thermal degradation of the compound.

  • Avoid direct contact with skin, eyes, and clothing at all times.

3. In-use Procedures:

  • Keep containers sealed when not in use.

  • Use dedicated and properly cleaned laboratory equipment.

  • Minimize the quantities of the compound used in experiments.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • For liquid spills, use an absorbent material. For solid spills, carefully scoop the material into a designated waste container.

  • Clean the spill area thoroughly with an appropriate solvent and decontaminate.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all waste containing this compound, including unused compound, contaminated solutions, and disposable labware, in a clearly labeled, sealed, and compatible waste container.

    • Do not mix with other incompatible waste streams.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.

  • Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3]

Visual Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

start Start: Receive Compound inspect Inspect Container for Damage start->inspect store Store at -20°C in a Secure Location inspect->store prepare Prepare for Use in Chemical Fume Hood store->prepare weigh Weigh Solid Compound prepare->weigh dissolve Dissolve in Solvent weigh->dissolve use Experimental Use dissolve->use spill Spill Occurs use->spill waste Collect Waste use->waste cleanup Follow Spill Cleanup Protocol spill->cleanup Yes spill->waste No cleanup->waste label_waste Label as Hazardous Waste waste->label_waste store_waste Store Waste in Secondary Containment label_waste->store_waste dispose Dispose via EHS store_waste->dispose end End dispose->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA
Reactant of Route 2
Reactant of Route 2
cis-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.